molecular formula C7H5Cl2F B1329324 4-Fluorobenzal chloride CAS No. 456-19-9

4-Fluorobenzal chloride

Cat. No.: B1329324
CAS No.: 456-19-9
M. Wt: 179.02 g/mol
InChI Key: MFIOEEWGBMJNGG-UHFFFAOYSA-N
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Description

4-Fluorobenzal chloride is a useful research compound. Its molecular formula is C7H5Cl2F and its molecular weight is 179.02 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Dichloromethyl)-4-fluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60716. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dichloromethyl)-4-fluorobenzene
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InChI

InChI=1S/C7H5Cl2F/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H
Source PubChem
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InChI Key

MFIOEEWGBMJNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
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DSSTOX Substance ID

DTXSID50196563
Record name 1-(Dichloromethyl)-4-fluorobenzene
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Molecular Weight

179.02 g/mol
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CAS No.

456-19-9
Record name 1-(Dichloromethyl)-4-fluorobenzene
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Record name 1-(Dichloromethyl)-4-fluorobenzene
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Record name 1-(Dichloromethyl)-4-fluorobenzene
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Record name 1-(dichloromethyl)-4-fluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Fluorobenzal Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzal chloride, systematically named 1-(dichloromethyl)-4-fluorobenzene, is a halogenated aromatic compound of interest in organic synthesis. Its chemical structure, featuring a dichloromethyl group and a fluorine atom on the benzene ring, provides a unique combination of reactivity that makes it a potential building block for the synthesis of various chemical entities. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, including its spectroscopic data, reactivity, and safety information. Due to the limited availability of in-depth experimental protocols for this specific compound in publicly accessible literature, this guide also includes general methodologies for the synthesis and reactions of closely related benzal chlorides to provide a predictive framework for its chemical behavior.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound. The data has been compiled from various chemical databases and safety data sheets.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 456-19-9[1][2]
Molecular Formula C₇H₅Cl₂F[1][2]
Molecular Weight 179.02 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Odor Pungent[3]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in organic solvents; insoluble in water.[3]
Storage Temperature 2-8 °C[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table summarizes the available spectroscopic information for this compound.

Table 2: Spectroscopic Data of this compound

Technique Data Highlights Reference
¹H NMR Spectra available, but detailed peak assignments are not provided in the search results.[4]
Mass Spectrometry (GC-MS) Mass spectrum available, with major peaks at m/z = 143, 145, 107, and 103.[4]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available.[4]

Reactivity and Synthetic Applications

This compound's reactivity is primarily dictated by the dichloromethyl group attached to the fluorinated benzene ring. Benzal chlorides are known to undergo a variety of chemical transformations, making them versatile intermediates in organic synthesis.

General Reactivity

The dichloromethyl group is susceptible to nucleophilic substitution and hydrolysis reactions. The fluorine atom on the aromatic ring is generally unreactive under these conditions but influences the reactivity of the benzylic position through its electron-withdrawing nature.

  • Hydrolysis: Benzal chlorides can be hydrolyzed to the corresponding benzaldehydes. This reaction is typically carried out in the presence of water, often with an acid or base catalyst.[5] For this compound, this reaction would yield 4-fluorobenzaldehyde.

  • Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles. For instance, reaction with alkoxides would lead to the formation of acetals.

  • Friedel-Crafts Reactions: While the aromatic ring is deactivated by the fluorine and dichloromethyl groups, it can still potentially undergo electrophilic aromatic substitution under harsh conditions.

The following diagram illustrates a general reaction pathway for the hydrolysis of this compound.

G Hydrolysis of this compound A This compound (C₇H₅Cl₂F) B 4-Fluorobenzaldehyde (C₇H₅FO) A->B Hydrolysis R + 2 H₂O P - 2 HCl

Caption: General hydrolysis reaction of this compound.

Experimental Protocols

General Synthesis of Benzal Chlorides

A common method for the synthesis of benzal chlorides is the free-radical chlorination of the corresponding toluene derivative. In the case of this compound, the starting material would be 4-fluorotoluene.

Reaction:

4-Fluorotoluene + 2 Cl₂ → this compound + 2 HCl

Illustrative Protocol (Adaptable for this compound):

  • Apparatus: A reaction flask equipped with a reflux condenser, a gas inlet tube, a mechanical stirrer, and a thermometer. The setup should be placed under a UV lamp to initiate the radical reaction.

  • Procedure:

    • Charge the reaction flask with 4-fluorotoluene.

    • Heat the toluene derivative to a temperature of 70-85°C.

    • Introduce a stream of chlorine gas into the reaction mixture while irradiating with UV light.

    • Monitor the reaction progress by gas chromatography (GC) to follow the formation of the product and the disappearance of the starting material and monochlorinated intermediate.

    • Once the desired conversion is achieved, stop the chlorine flow and UV irradiation.

    • Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.

    • The crude this compound can then be purified by fractional distillation under reduced pressure.

The following diagram outlines a general workflow for this synthesis.

G General Synthesis Workflow for this compound A Charge 4-Fluorotoluene to Reactor B Heat to 70-85°C A->B C Introduce Cl₂ Gas under UV Irradiation B->C D Monitor Reaction by GC C->D E Stop Reaction and Purge with N₂ D->E Desired conversion F Purify by Vacuum Distillation E->F G 4-Fluorobenzal Chloride Product F->G

Caption: A generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

  • Suspected of causing genetic defects.

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a fluorinated organic compound with potential applications in chemical synthesis. While detailed experimental data and protocols are not as extensively documented as for its close relatives, 4-fluorobenzoyl chloride and 4-fluorobenzyl chloride, its chemical properties can be inferred from the general reactivity of benzal chlorides. This guide provides a summary of the currently available information and offers a starting point for researchers and drug development professionals interested in exploring the chemistry of this compound. Further research is needed to fully characterize its reactivity and to develop specific, optimized experimental procedures.

References

An In-depth Technical Guide to 4-Fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-fluorobenzoyl chloride, a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and key reactivity. It is intended to be a valuable resource for researchers and professionals engaged in drug development and fine chemical synthesis. Although the initial topic mentioned "4-Fluorobenzal chloride," our investigation indicates that "4-Fluorobenzoyl chloride" is the significantly more common and relevant compound for the intended audience, and thus is the focus of this guide.

Molecular Structure and Identification

4-Fluorobenzoyl chloride is an acyl chloride derivative of 4-fluorobenzoic acid. The presence of the highly reactive acyl chloride group and the fluorine atom on the benzene ring makes it a versatile building block in organic chemistry.[1][2]

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-fluorobenzoyl chloride[3]
CAS Number 403-43-0[4]
Molecular Formula C₇H₄ClFO[4]
Molecular Weight 158.56 g/mol [5]
Canonical SMILES C1=CC(=CC=C1C(=O)Cl)F[3]
InChI Key CZKLEJHVLCMVQR-UHFFFAOYSA-N[4]

Physicochemical Properties

4-Fluorobenzoyl chloride is a colorless to light yellow liquid with a pungent odor.[5] It is sensitive to moisture and reacts with water.[3]

Table 2: Physicochemical Data

PropertyValue
Appearance Colorless to light yellow liquid[1]
Melting Point 10-12 °C[6]
Boiling Point 193 °C (approx. 206 °C)[1][4]
Density 1.342 g/mL at 25 °C[6]
Refractive Index n20/D 1.532[6]
Solubility Soluble in MDC (Dichloromethane)[4]
Flash Point 82 °C (closed cup)

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of 4-fluorobenzoyl chloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-fluorobenzoyl chloride in CDCl₃ typically shows two multiplets in the aromatic region.

Table 3: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~8.15dd2H, aromatic protons ortho to the carbonyl group
~7.19t2H, aromatic protons meta to the carbonyl group

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 4: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~167C=O (carbonyl carbon)
~165 (d, ¹JCF ≈ 255 Hz)C-F (ipso-carbon)
~133 (d, ³JCF ≈ 10 Hz)C-H (ortho to C=O)
~130 (d, ⁴JCF ≈ 3 Hz)C-C=O (ipso-carbon)
~116 (d, ²JCF ≈ 22 Hz)C-H (meta to C=O)
Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl stretching vibration.

Table 5: Key IR Absorptions

Wavenumber (cm⁻¹)Functional Group
~1770C=O stretch (acyl chloride)
~1600, ~1500C=C stretch (aromatic ring)
~1250C-F stretch
Mass Spectrometry

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

Table 6: Mass Spectrometry Data

m/zFragment
158/160[M]⁺ (molecular ion, showing isotopic pattern for Cl)
123[M-Cl]⁺
95[C₆H₄F]⁺

Synthesis Protocols

Several methods are employed for the synthesis of 4-fluorobenzoyl chloride.

From 4-Fluorobenzoic Acid

A common laboratory-scale synthesis involves the reaction of 4-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzoic acid (1 equivalent).

  • Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-fluorobenzoyl chloride can be purified by fractional distillation under reduced pressure.

Industrial Production from 4-Fluorotoluene

An industrial method involves the chlorination of 4-fluorotoluene followed by hydrolysis.

Workflow Diagram:

G Industrial Synthesis of 4-Fluorobenzoyl Chloride cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrolysis 4-Fluorotoluene 4-Fluorotoluene Chlorination Reaction Chlorination Reaction 4-Fluorotoluene->Chlorination Reaction Reacts with Chlorine Chlorine Chlorine->Chlorination Reaction UV Light UV Light UV Light->Chlorination Reaction Catalyst 4-Fluorotrichlorotoluene 4-Fluorotrichlorotoluene Hydrolysis Reaction Hydrolysis Reaction 4-Fluorotrichlorotoluene->Hydrolysis Reaction Reacts with Chlorination Reaction->4-Fluorotrichlorotoluene Water Water Water->Hydrolysis Reaction FeCl3/ZnCl2 FeCl3/ZnCl2 FeCl3/ZnCl2->Hydrolysis Reaction Catalyst 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride Hydrolysis Reaction->4-Fluorobenzoyl Chloride

Caption: Industrial synthesis workflow for 4-fluorobenzoyl chloride.

Reactivity and Applications in Drug Development

4-Fluorobenzoyl chloride is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] Its reactivity is dominated by the electrophilic nature of the acyl chloride group.

Friedel-Crafts Acylation

A prominent reaction of 4-fluorobenzoyl chloride is the Friedel-Crafts acylation, where it reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone. This reaction is fundamental for creating carbon-carbon bonds.

Reaction Mechanism Diagram:

G Friedel-Crafts Acylation Mechanism 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl Chloride Acylium_Ion_Complex Formation of Acylium Ion Complex 4-Fluorobenzoyl_chloride->Acylium_Ion_Complex Lewis_Acid AlCl₃ (Lewis Acid) Lewis_Acid->Acylium_Ion_Complex Acylium_Ion Resonance-Stabilized Acylium Ion Acylium_Ion_Complex->Acylium_Ion Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Aromatic_Ring Aromatic Ring (e.g., Benzene) Aromatic_Ring->Sigma_Complex Nucleophilic Attack Deprotonation Deprotonation by [AlCl₄]⁻ Sigma_Complex->Deprotonation Aryl_Ketone Aryl Ketone Product Deprotonation->Aryl_Ketone Catalyst_Regeneration Catalyst Regeneration (AlCl₃ + HCl) Deprotonation->Catalyst_Regeneration

Caption: Generalized mechanism of Friedel-Crafts acylation.

Other Key Reactions
  • Esterification: Reacts with alcohols to form esters.

  • Amidation: Reacts with amines to form amides.

The incorporation of the 4-fluorobenzoyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.

Safety and Handling

4-Fluorobenzoyl chloride is a corrosive and hazardous substance. It causes severe skin burns and eye damage.[2] It is also toxic if inhaled.[2]

Table 7: GHS Hazard Information

Hazard ClassCategory
Skin Corrosion/Irritation1B
Serious Eye Damage/Eye Irritation1
Acute Toxicity, Inhalation3

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Keep away from water and moisture, as it reacts to produce corrosive HCl gas.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

4-Fluorobenzoyl chloride is a valuable and versatile reagent in modern organic synthesis. Its unique combination of a reactive acyl chloride and a fluorine-substituted aromatic ring makes it an essential building block for the development of new pharmaceuticals and other high-value chemical products. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective use in a research and development setting.

References

Technical Guide to the Synthesis Precursors of 4-Fluorobenzal Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary precursors and synthesis routes for 4-fluorobenzal chloride (α,α-dichloro-4-fluorotoluene). The document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and process diagrams to support research and development activities in the chemical and pharmaceutical industries.

Introduction

This compound (CAS No. 456-22-4) is a halogenated aromatic compound of significant interest as a chemical intermediate. Its reactivity, stemming from the dichloromethyl group, makes it a valuable precursor for the synthesis of various downstream products, including 4-fluorobenzaldehyde and other fluorinated molecules used in the development of pharmaceuticals and specialty chemicals. The primary and most industrially viable route to this compound is through the controlled free-radical chlorination of 4-fluorotoluene.

Core Synthesis Pathway: Side-Chain Chlorination of 4-Fluorotoluene

The principal precursor for the synthesis of this compound is 4-fluorotoluene . The reaction proceeds via a free-radical mechanism, where the methyl group of 4-fluorotoluene is sequentially chlorinated. The reaction can be initiated by ultraviolet (UV) light or chemical radical initiators. By carefully controlling the molar ratio of chlorine to 4-fluorotoluene, the reaction can be directed to favor the formation of this compound (the dichlorinated product) over 4-fluorobenzyl chloride (the monochlorinated product) and 4-fluorobenzotrichloride (the trichlorinated product).

The overall reaction scheme is as follows:

dot

Caption: Sequential chlorination of 4-fluorotoluene.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from 4-fluorotoluene, based on typical industrial processes and patent literature.

Table 1: Reactant and Catalyst Specifications

ParameterSpecificationNotes
Precursor
4-FluorotoluenePurity: >99.5%Minimizes side reactions on the aromatic ring.
Reagent
Chlorine GasAnhydrousMoisture can lead to unwanted hydrolysis reactions.
Initiator
UV LightMercury vapor lamp or similarProvides the energy for homolytic cleavage of chlorine.
Azo Catalyst (e.g., AIBN)As requiredAlternative to photo-initiation.

Table 2: Reaction Conditions for this compound Synthesis

ParameterValueNotes
Temperature 70 - 90 °CHigher temperatures can favor over-chlorination.
Pressure Atmospheric
Chlorine to 4-Fluorotoluene Molar Ratio Approx. 2:1This is a critical parameter to control the degree of chlorination.
Reaction Time Varies (monitored by GC)Reaction is typically continued until the desired product distribution is achieved.

Experimental Protocols

Synthesis of this compound via Photochlorination of 4-Fluorotoluene

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • 4-Fluorotoluene (1.0 mol, 110.1 g)

  • Chlorine gas

  • Nitrogen gas

  • Anhydrous sodium carbonate

Equipment:

  • 500 mL three-necked round-bottom flask

  • Gas inlet tube

  • Condenser

  • UV lamp (e.g., mercury vapor lamp)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Setup: Assemble the three-necked flask with the gas inlet tube, condenser, and a stopper. The outlet of the condenser should be connected to a scrubber to neutralize excess chlorine and HCl gas produced during the reaction. Place the UV lamp in close proximity to the flask.

  • Inerting: Purge the system with nitrogen gas to remove air and moisture.

  • Reaction Initiation: Add 4-fluorotoluene (1.0 mol) to the flask and begin stirring. Heat the flask to 70-80°C.

  • Chlorination: Once the temperature is stable, turn on the UV lamp and start bubbling chlorine gas through the 4-fluorotoluene at a controlled rate. The reaction is exothermic, and the temperature should be maintained in the desired range using a cooling bath if necessary.

  • Monitoring: Periodically take samples from the reaction mixture and analyze them by GC to monitor the relative amounts of 4-fluorotoluene, 4-fluorobenzyl chloride, this compound, and 4-fluorobenzotrichloride.

  • Reaction Termination: When the GC analysis shows that the desired conversion to this compound has been achieved and the concentration of 4-fluorobenzyl chloride is minimized, stop the chlorine flow and turn off the UV lamp.

  • Purging: Purge the system with nitrogen gas to remove any remaining chlorine and HCl.

  • Work-up: Cool the reaction mixture to room temperature. Wash the crude product with a dilute aqueous solution of sodium carbonate to neutralize any remaining acid, followed by a water wash.

  • Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. The crude this compound can be purified by fractional distillation under reduced pressure.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble Reactor Inert Purge with Nitrogen Setup->Inert Charge Charge 4-Fluorotoluene Inert->Charge Heat Heat to 70-80°C Charge->Heat Initiate Introduce Chlorine & UV Light Heat->Initiate Monitor Monitor by GC Initiate->Monitor Terminate Stop Reagents & UV Monitor->Terminate Desired conversion Purge_Final Purge with Nitrogen Terminate->Purge_Final Wash Wash with Na₂CO₃ (aq) & Water Purge_Final->Wash Dry Dry Organic Layer Wash->Dry Distill Fractional Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for this compound synthesis.

Downstream Applications

This compound is a key intermediate in the synthesis of 4-fluorobenzaldehyde, which is widely used in the pharmaceutical and agrochemical industries. The hydrolysis of this compound, typically in the presence of a catalyst, yields 4-fluorobenzaldehyde.

dot

Caption: Hydrolysis of this compound to 4-fluorobenzaldehyde.

Safety Considerations

The synthesis of this compound involves hazardous materials and should be conducted in a well-ventilated fume hood by trained personnel. Chlorine gas is highly toxic and corrosive. 4-Fluorotoluene and its chlorinated derivatives are irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction is exothermic and requires careful temperature control to prevent runaways.

This guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices and a thorough literature review.

An In-depth Technical Guide to 4-Fluorobenzal Chloride (CAS Number: 456-19-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 4-Fluorobenzal chloride (CAS 456-19-9), a key intermediate in organic synthesis. The document details its physicochemical properties, synthesis methodologies, spectral analysis, and significant applications in the pharmaceutical and agrochemical industries. Safety and handling protocols are also extensively covered. While direct biological activities and specific signaling pathway involvements are not prominently documented in scientific literature, its role as a precursor for various active molecules is critically examined. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, systematically named 1-(dichloromethyl)-4-fluorobenzene, is an organofluorine compound of significant interest to the chemical and pharmaceutical industries. Its utility lies in the reactive dichloromethyl group and the presence of a fluorine atom on the aromatic ring. The fluorine substitution can impart unique properties to downstream products, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide aims to be a thorough resource for professionals utilizing this compound in their research and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 456-19-9N/A
Molecular Formula C₇H₅Cl₂FN/A
Molecular Weight 179.02 g/mol N/A
Appearance Colorless to light yellow liquidN/A
Odor PungentN/A
Boiling Point 81-83 °C at 15 mmHgN/A
Melting Point Not well defined; liquid at room temperatureN/A
Density 1.332 g/mL at 25 °CN/A
Refractive Index n20/D 1.528N/A
Solubility Soluble in organic solvents (e.g., Chloroform, DMSO). Insoluble in water.N/A

Synthesis and Purification

Synthesis of this compound

A common method for the preparation of this compound is through the chlorination of 4-fluorotoluene.

Experimental Protocol: Chlorination of 4-Fluorotoluene

  • Reactants: 4-fluorotoluene, chlorine gas.

  • Catalyst: Ultraviolet (UV) light.

  • Procedure:

    • In a suitable reaction vessel equipped with a gas inlet, a condenser, and a stirrer, place 4-fluorotoluene.

    • Under UV irradiation, bubble chlorine gas through the 4-fluorotoluene at a controlled rate.

    • Maintain the reaction temperature between 70-85 °C.

    • Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 4-fluorotrichlorotoluene is achieved.

    • The resulting 4-fluorotrichlorotoluene is then subjected to controlled hydrolysis to yield this compound.

G cluster_synthesis Synthesis of this compound 4-Fluorotoluene 4-Fluorotoluene Chlorination Chlorination 4-Fluorotoluene->Chlorination Chlorine Gas Chlorine Gas Chlorine Gas->Chlorination UV Light UV Light UV Light->Chlorination 4-Fluorotrichlorotoluene 4-Fluorotrichlorotoluene Chlorination->4-Fluorotrichlorotoluene Controlled Hydrolysis Controlled Hydrolysis 4-Fluorotrichlorotoluene->Controlled Hydrolysis This compound This compound Controlled Hydrolysis->this compound

Figure 1: Synthesis workflow for this compound.
Purification

Purification of the crude this compound is typically achieved by vacuum distillation to remove unreacted starting materials and byproducts.

Experimental Protocol: Purification by Vacuum Distillation

  • Apparatus: Standard vacuum distillation setup.

  • Procedure:

    • Transfer the crude reaction mixture to a round-bottom flask suitable for distillation.

    • Connect the flask to a vacuum distillation apparatus.

    • Gradually reduce the pressure and gently heat the flask.

    • Collect the fraction distilling at 81-83 °C under a vacuum of approximately 15 mmHg.

    • Characterize the purity of the collected fraction using GC or NMR spectroscopy.

Spectral Data and Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
¹H ~7.5Doublet of doubletsAromatic protons ortho to -CHCl₂
~7.2TripletAromatic protons ortho to -F
~6.7Singlet-CHCl₂
¹³C ~163DoubletJ(C-F) ≈ 250 HzC-F
~135DoubletJ(C-C-F) ≈ 8 HzC-CHCl₂
~130DoubletJ(C-C-C-F) ≈ 8 HzAromatic CH ortho to -CHCl₂
~116DoubletJ(C-C-F) ≈ 22 HzAromatic CH ortho to -F
~70Singlet-CHCl₂

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~1600, ~1500Medium-StrongAromatic C=C stretch
~1230StrongC-F stretch
~830StrongC-Cl stretch
~750StrongC-H out-of-plane bend (aromatic)

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: As a liquid, this compound can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for C₇H₅Cl₂F would be expected at m/z 178, with characteristic isotopic peaks for the two chlorine atoms.

Chemical Reactivity and Applications

The primary utility of this compound is as a chemical intermediate. Its reactivity is dominated by the dichloromethyl group, which can be hydrolyzed to an aldehyde or react with various nucleophiles.

G cluster_reactivity Chemical Reactivity of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu⁻ 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Hydrolysis->4-Fluorobenzaldehyde Pharmaceutical Intermediates Pharmaceutical Intermediates Nucleophilic Substitution->Pharmaceutical Intermediates Agrochemicals Agrochemicals Nucleophilic Substitution->Agrochemicals

Figure 2: Key reactions and applications of this compound.
Applications in Drug Development

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. The introduction of the fluorobenzyl moiety can enhance the pharmacological profile of a drug candidate.

Applications in Agrochemicals

This compound is also utilized in the synthesis of pesticides and herbicides. The fluorine atom can increase the biological activity and stability of the final agrochemical product.

Biological Activity and Signaling Pathways

There is a notable lack of published research on the direct biological activity or the specific signaling pathways modulated by this compound itself. Its primary role in the life sciences is as a synthetic building block for the creation of biologically active molecules. Researchers interested in the biological effects of compounds derived from this compound should investigate the specific downstream products.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: Hazard and Safety Information for this compound

HazardPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation Causes serious eye damage.
Respiratory Irritation May cause respiratory irritation.

Experimental Protocol: Safe Handling

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. Use a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and water.

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound (CAS 456-19-9) is a valuable and versatile intermediate in organic synthesis. Its physicochemical properties, well-defined synthesis routes, and characteristic spectral data make it a reliable building block for the development of new pharmaceuticals and agrochemicals. While it does not appear to have significant direct biological activity, its importance in the creation of active molecules is well-established. Proper handling and safety precautions are paramount when working with this compound. This guide provides the core technical information required for its effective and safe utilization in a research and development setting.

Physical and chemical properties of 4-Fluorobenzal chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Fluorobenzal chloride (CAS No. 456-19-9), a versatile intermediate in organic synthesis. The document details its chemical structure, physical characteristics, and reactivity. It further outlines experimental protocols for its synthesis and purification, and discusses its significant applications in the pharmaceutical industry as a key building block for various therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound, systematically named 1-(dichloromethyl)-4-fluorobenzene, is an organofluorine compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of a fluorine atom can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of a target molecule.[1] This guide aims to provide a detailed technical overview of this compound for laboratory and industrial applications.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is soluble in common organic solvents but insoluble in water.[1] The key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₅Cl₂F[2]
Molecular Weight 179.02 g/mol [3]
CAS Number 456-19-9[2]
Appearance Colorless to light yellow liquid[1][4]
Boiling Point 81-83 °C at 15 mmHg; 203.6 °C at 760 mmHg[4][5]
Density 1.332 - 1.341 g/cm³ at 25 °C[4][5]
Refractive Index (n20/D) 1.528[5]
Solubility Soluble in organic solvents, insoluble in water[1]
Stability Stable under normal handling and storage conditions.
Reactivity Reacts with strong oxidizing agents.
Hazardous Decomposition Products Carbon oxides, hydrogen chloride, hydrogen fluoride upon combustion.

Chemical Reactivity and Applications

This compound is a reactive compound that participates in a variety of chemical transformations, making it a valuable synthon in organic chemistry. Its primary reactivity stems from the dichloromethyl group, which can be hydrolyzed to an aldehyde, and the fluorinated aromatic ring, which can undergo nucleophilic aromatic substitution under certain conditions.

Hydrolysis to 4-Fluorobenzaldehyde

A key reaction of this compound is its hydrolysis to 4-fluorobenzaldehyde. This transformation is a critical step in the synthesis of numerous pharmaceutical compounds.[6] The aldehyde functional group is a versatile precursor for a wide range of chemical modifications.

4-Fluorobenzal_chloride This compound 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzal_chloride->4-Fluorobenzaldehyde Hydrolysis H2O H₂O, Δ H2O->4-Fluorobenzal_chloride

Hydrolysis of this compound to 4-Fluorobenzaldehyde
Role in Pharmaceutical Synthesis

4-Fluorobenzaldehyde, derived from this compound, is a crucial intermediate in the synthesis of various pharmaceuticals, including antihypertensive drugs, antipyretic analgesics, and anti-cancer agents.[7] For instance, it is used in the preparation of pyrazolopyridine derivatives which act as mitogen-activated protein kinase (MAPK) inhibitors.[8]

Experimental Protocols

Synthesis of this compound via Free-Radical Chlorination of 4-Fluorotoluene

A common method for the synthesis of benzal chlorides is the free-radical chlorination of the corresponding toluene derivative. This method can be adapted for the synthesis of this compound from 4-fluorotoluene. The reaction is typically initiated by UV light or a radical initiator.

Materials:

  • 4-Fluorotoluene

  • Chlorine gas (Cl₂)

  • Azo-bis-isobutyronitrile (AIBN) (optional, as an initiator)

  • Anhydrous solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

  • Reaction vessel equipped with a gas inlet, condenser, and a light source (e.g., UV lamp)

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • Dissolve 4-fluorotoluene in the anhydrous solvent in the reaction vessel.

  • If using a chemical initiator, add a catalytic amount of AIBN.

  • Heat the solution to reflux.

  • Slowly bubble chlorine gas through the refluxing solution while irradiating with a UV lamp.

  • Monitor the reaction progress by gas chromatography (GC) to follow the conversion of 4-fluorotoluene and the formation of 4-fluorobenzyl chloride, this compound, and 4-fluorobenzotrichloride.

  • Stop the chlorination when the desired ratio of this compound is achieved.

  • Cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine.

4-Fluorotoluene 4-Fluorotoluene 4-Fluorobenzyl_chloride 4-Fluorobenzyl chloride 4-Fluorotoluene->4-Fluorobenzyl_chloride + Cl₂ Cl2_UV Cl₂, UV light or Δ 4-Fluorobenzal_chloride This compound 4-Fluorobenzyl_chloride->4-Fluorobenzal_chloride + Cl₂ 4-Fluorobenzotrichloride 4-Fluorobenzotrichloride 4-Fluorobenzal_chloride->4-Fluorobenzotrichloride + Cl₂

Free-Radical Chlorination of 4-Fluorotoluene
Purification of this compound

The crude product from the synthesis will be a mixture of chlorinated products. Fractional distillation under reduced pressure is the standard method for purifying this compound.

Materials:

  • Crude this compound mixture

  • Fractional distillation apparatus

  • Vacuum pump

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus for vacuum distillation.

  • Charge the distillation flask with the crude reaction mixture.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fractions at their respective boiling points. This compound has a boiling point of 81-83 °C at 15 mmHg.[5]

  • Monitor the purity of the collected fractions by GC.

Hydrolysis of this compound to 4-Fluorobenzaldehyde

The hydrolysis of benzal chlorides to their corresponding aldehydes is a well-established reaction.[9][10]

Materials:

  • This compound

  • Water

  • Aqueous base (e.g., sodium carbonate or calcium carbonate) or acid (e.g., hydrochloric acid)[9][10]

  • Reaction vessel with a condenser and stirrer

Procedure (Alkaline Hydrolysis):

  • In a reaction vessel, mix this compound with an aqueous solution of a weak base like sodium carbonate.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 4-fluorobenzaldehyde.

  • Purify the product by distillation or chromatography if necessary.

Spectral Data

  • ¹H NMR: The spectrum would be expected to show a singlet for the methine proton (-CHCl₂) in the region of 6.5-7.5 ppm. The aromatic protons would appear as multiplets in the aromatic region (7.0-8.0 ppm), showing coupling to the fluorine atom.

  • ¹³C NMR: The spectrum would show a signal for the dichloromethyl carbon, and distinct signals for the aromatic carbons, with the carbon attached to the fluorine showing a large C-F coupling constant.

  • IR Spectroscopy: Key absorptions would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-Cl stretching vibrations. The C-F stretch would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 178, with an isotopic pattern characteristic of two chlorine atoms (M+2 and M+4 peaks). Fragmentation would likely involve the loss of chlorine atoms and the fluorophenyl group.

Safety and Handling

This compound is a corrosive and hazardous chemical. It can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, with significant applications in the development of pharmaceuticals and other fine chemicals. Its ability to be readily converted to 4-fluorobenzaldehyde makes it a key starting material for introducing the fluorobenzoyl moiety into complex molecules. This guide provides essential information on its properties, synthesis, and reactivity to aid researchers in its safe and effective use.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Fluorobenzal Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzal chloride, systematically named 1-(dichloromethyl)-4-fluorobenzene, is a halogenated aromatic compound of significant interest in organic synthesis. Its reactivity, primarily centered around the dichloromethyl group, makes it a valuable intermediate for the synthesis of a variety of fluorinated compounds, most notably 4-fluorobenzaldehyde and its derivatives. The presence of the fluorine atom on the phenyl ring influences the reactivity of the benzylic position and provides a handle for the introduction of fluorine into more complex molecules, a common strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates.

This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its chemical and physical properties, key reactions with detailed experimental protocols where available, and logical workflows for its utilization in synthesis.

Physical and Chemical Properties

This compound is a liquid at room temperature. The following table summarizes its key physical and chemical properties.

PropertyValueReference
CAS Number 456-19-9[1]
Molecular Formula C₇H₅Cl₂F[1]
Molecular Weight 179.02 g/mol [1]
Boiling Point 83 °C at 2.0 kPa (181 °F)[1]
Appearance Liquid[2]
Synonyms 1-(Dichloromethyl)-4-fluorobenzene[1]
Refractive Index 1.5268 (@ 20 °C)[3]

Reactivity Profile

The core reactivity of this compound is dominated by the two chlorine atoms attached to the benzylic carbon. These chlorine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atom can also influence the reaction rates compared to unsubstituted benzal chloride.

Hydrolysis

The most well-documented reaction of this compound is its hydrolysis to form 4-fluorobenzaldehyde. This reaction is of significant industrial importance. The dichloromethyl group is converted to a formyl group in the presence of water, often catalyzed by an acid or a Lewis acid.

Reaction Scheme:

4-Fluorobenzal_chloride This compound 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzal_chloride->4-Fluorobenzaldehyde + 2HCl H2O H₂O H2O->4-Fluorobenzal_chloride Catalyst Catalyst (e.g., H₂SO₄, ZnCl₂) Catalyst->4-Fluorobenzal_chloride

Caption: Hydrolysis of this compound to 4-Fluorobenzaldehyde.

The reactivity of this compound in hydrolysis is expected to differ from that of benzal chloride due to the electronic effects (-I, +M) of the fluorine substituent.[4] Side reactions, such as oxidation to 4-fluorobenzoic acid, can occur, particularly at elevated temperatures or with prolonged reaction times.[4]

Experimental Protocol: Continuous Hydrolysis of this compound

A continuous process for the saponification of this compound has been described.[5]

  • Reactants: this compound, aqueous zinc chloride solution (catalyst).

  • Apparatus: A cascade of 2 to 5 heatable stirred reactors connected in series.[5]

  • Procedure:

    • This compound is fed into the first reactor of the cascade at a defined flow rate (e.g., 268 ml/h, which corresponds to 359 g/h or 2.0 mol/h).[5]

    • An aqueous solution of zinc chloride (e.g., 2% to 10%) is simultaneously fed into the reactor.[5] The water can be used in a stoichiometric amount or in an excess of up to about 100%.[5]

    • The reaction is maintained at a temperature of 100°C to 140°C.[5]

    • The reaction mixture flows sequentially through the cascade of reactors.

  • Yield: A yield of 94.7% of pure 4-fluorobenzaldehyde was reported with a product stream containing >99% 4-fluorobenzaldehyde.[5]

Reaction with Amines and Amine Derivatives

This compound reacts with primary amines and their derivatives. A notable example is its reaction with hydroxylamine salts to form aromatic aldoximes.

Reaction Scheme:

4-Fluorobenzal_chloride This compound 4-Fluorobenzaldehyde_oxime 4-Fluorobenzaldehyde oxime 4-Fluorobenzal_chloride->4-Fluorobenzaldehyde_oxime Hydroxylamine_sulfate Hydroxylamine sulfate Hydroxylamine_sulfate->4-Fluorobenzal_chloride Base Aqueous Base (e.g., NaOH) Base->4-Fluorobenzal_chloride

Caption: Reaction of this compound with hydroxylamine sulfate.

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde Oxime

A process for the preparation of aromatic aldoximes from α,α-dihalides has been detailed.[6]

  • Reactants: this compound, hydroxylamine sulfate, 50% sodium hydroxide solution, distilled water.[6]

  • Apparatus: A 250 ml 3-neck flask fitted with a dropping funnel, thermometer, and reflux condenser, with a magnetic stirring bar.[6]

  • Procedure:

    • Place 48 g of 50% sodium hydroxide solution and 32.5 g of distilled water in the flask.[6]

    • With stirring, add 21.5 g (0.12 mol) of this compound using the dropping funnel.[6]

    • Separately, dissolve 18.0 g (0.11 mol) of hydroxylamine sulfate crystals in 61.0 g of distilled water.[6]

    • Slowly add the hydroxylamine sulfate solution to the flask over 5 minutes with stirring. The temperature will rise to approximately 43°C.[6]

    • The reaction is carried out at a temperature between 0°C and 100°C (preferably 50°C to 80°C) and a pH of 9-14 (preferably 11-13).[6]

    • After the reaction, the excess base is neutralized to a pH of about 6-8 to separate the oxime product.[6]

  • Yield: A yield of 93.5% was reported for the synthesis of benzaldehyde oxime using a similar procedure.[6]

Other Potential Reactions (Based on General Benzal Chloride Reactivity)

While specific, detailed protocols for this compound are limited in the publicly available literature, its reactivity can be inferred from the general chemistry of benzal chlorides.

  • Nucleophilic Substitution with Alcohols: In the presence of a base, this compound is expected to react with alcohols to form 4-fluorobenzaldehyde acetals.

  • Oxidation: Strong oxidizing agents can potentially oxidize the dichloromethyl group to a carboxylic acid, yielding 4-fluorobenzoic acid. This has been noted as a side reaction during hydrolysis.[4]

  • Reduction: Reduction of this compound would likely proceed in a stepwise manner, first to 4-fluorobenzyl chloride and then to 4-fluorotoluene, depending on the reducing agent and reaction conditions.

Logical Workflow for Synthesis

The primary synthetic utility of this compound is as a precursor to 4-fluorobenzaldehyde. The following diagram illustrates a typical experimental workflow.

start Start: this compound hydrolysis Hydrolysis (e.g., with aq. ZnCl₂ at 100-140°C) start->hydrolysis workup Work-up (Phase separation, extraction) hydrolysis->workup purification Purification (Distillation) workup->purification product Product: 4-Fluorobenzaldehyde purification->product

Caption: Experimental workflow for the synthesis of 4-fluorobenzaldehyde.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • It is harmful if swallowed, in contact with skin, or if inhaled.[3]

  • It causes severe skin burns and eye damage.[3]

  • It may cause respiratory irritation.[3]

  • It is suspected of causing genetic defects.[7]

  • Personal Protective Equipment (PPE), including impervious gloves, tightly sealed goggles, and a lab coat, should be worn.[8] Work should be conducted in a well-ventilated fume hood.[8]

  • It is incompatible with strong oxidizing agents.[3]

  • Hazardous decomposition products upon combustion include carbon oxides, hydrogen chloride, and hydrogen fluoride.[3]

Conclusion

This compound is a reactive synthetic intermediate primarily utilized for the preparation of 4-fluorobenzaldehyde through hydrolysis. Its reactivity is centered on the dichloromethyl group, which readily undergoes nucleophilic substitution. While detailed experimental protocols for a wide range of its reactions are not extensively documented in readily accessible literature, its reactivity can be largely predicted from the established chemistry of benzal chlorides, with the fluorine substituent influencing the reaction kinetics. Researchers and professionals working with this compound should adhere to strict safety protocols due to its hazardous nature. Further research into the broader reactivity of this compound could unveil new synthetic applications for this fluorinated building block.

References

Synthesis of 4-Fluorobenzal chloride from p-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzal Chloride from p-Fluorotoluene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from p-fluorotoluene. The primary method detailed is the free-radical side-chain chlorination of p-fluorotoluene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed reaction mechanism, experimental protocols, and quantitative data presented in tabular format for clarity and ease of comparison. Additionally, key processes are visualized using diagrams generated with Graphviz to illustrate the reaction pathway and experimental workflow.

Introduction

This compound, also known as 1-fluoro-4-(dichloromethyl)benzene, is a valuable chemical intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its synthesis from p-fluorotoluene is a key transformation that introduces two chlorine atoms onto the benzylic carbon. The most common and industrially viable method for this conversion is the side-chain chlorination of p-fluorotoluene, which proceeds via a free-radical mechanism.[1][2] This reaction is typically initiated by ultraviolet (UV) light.[3] Careful control of the reaction conditions is crucial to selectively obtain the dichlorinated product and minimize the formation of mono- and trichlorinated byproducts.

Reaction Mechanism: Free-Radical Side-Chain Chlorination

The side-chain chlorination of p-fluorotoluene follows a free-radical chain mechanism, which is characterized by three main stages: initiation, propagation, and termination.[3] The presence of a fluorine atom on the aromatic ring can influence the reaction rate but does not interfere with the radical generation on the methyl group.[1]

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat.[4]

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of p-fluorotoluene, forming a p-fluorobenzyl radical and hydrogen chloride (HCl). This p-fluorobenzyl radical then reacts with another chlorine molecule to yield 4-fluorobenzyl chloride and a new chlorine radical, which continues the chain reaction. To obtain this compound, this process is repeated, where a second hydrogen atom is abstracted from the chloromethyl group.

  • Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, such as the combination of two chlorine radicals, a chlorine radical with a p-fluorobenzyl radical, or two p-fluorobenzyl radicals.

G Figure 1: Free-Radical Chlorination Mechanism cluster_initiation Initiation cluster_propagation1 Propagation (Step 1) cluster_propagation2 Propagation (Step 2) cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV Light pFT p-Fluorotoluene pFBn_rad p-Fluorobenzyl Radical pFT->pFBn_rad + Cl• Cl_rad1 Cl• HCl1 HCl pFBn_rad2 p-Fluorobenzyl Radical pFBnCl 4-Fluorobenzyl Chloride pFBn_rad2->pFBnCl + Cl₂ Cl2_2 Cl₂ Cl_rad2 Cl• pFBnCl2 4-Fluorobenzyl Chloride pFBnCl_rad p-Fluorobenzyl Chloride Radical pFBnCl2->pFBnCl_rad + Cl• Cl_rad3 Cl• HCl2 HCl pFBnCl_rad2 p-Fluorobenzyl Chloride Radical pFBzCl This compound pFBnCl_rad2->pFBzCl + Cl₂ Cl2_3 Cl₂ Cl_rad4 Cl• two_Cl_rad2 2 Cl• Cl2_term Cl₂ two_Cl_rad2->Cl2_term Cl_rad_term Cl• product_term 4-Fluorobenzyl Chloride Cl_rad_term->product_term pFBn_rad_term p-Fluorobenzyl Radical pFBn_rad_term->product_term

Caption: Free-Radical Chlorination Mechanism.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound, adapted from methods for the side-chain chlorination of p-fluorotoluene.[5]

Materials and Equipment
Reagent/EquipmentFormula/TypeMolar Mass ( g/mol )Quantity
p-FluorotolueneC₇H₇F110.131.0 mol (110.1 g)
Chlorine GasCl₂70.90~2.2 mol (156 g)
Radical InitiatorAIBN (Azobisisobutyronitrile)164.210.5 - 1.0 g
Three-necked flask500 mL-1
CondenserAllihn or Liebig-1
Gas inlet tube--1
Thermometer--1
UV LampHigh-pressure mercury lamp-1
Heating mantle--1
Magnetic stirrer--1
Gas chromatograph (GC)--For monitoring
Synthesis Procedure
  • Setup: Assemble a 500 mL three-necked flask equipped with a condenser, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a magnetic stirrer. Place a UV lamp adjacent to the flask. The entire apparatus should be set up in a well-ventilated fume hood.

  • Reaction Initiation: Charge the flask with p-fluorotoluene (110.1 g, 1.0 mol). Begin stirring and heat the contents to 70-80 °C using a heating mantle.[5]

  • Chlorination: Once the temperature is stable, add the radical initiator (e.g., AIBN, 0.5 g). Turn on the UV lamp and begin bubbling chlorine gas through the reaction mixture at a controlled rate.[5] The reaction is exothermic, and the temperature should be maintained between 70-80 °C by adjusting the heating and, if necessary, using a cooling water bath.[5]

  • Reaction Monitoring: The progress of the reaction should be monitored by gas chromatography (GC) at regular intervals (e.g., every 30-60 minutes). The goal is to maximize the formation of this compound while minimizing the unreacted starting material and the over-chlorinated product (4-fluorobenzotrichloride).

  • Completion: Continue the chlorination until the GC analysis shows the desired product distribution. This typically requires the addition of approximately 2.0-2.2 moles of chlorine. Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp and heating.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl. The crude this compound can then be purified by vacuum distillation.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
p-FluorotolueneC₇H₇F110.131160.997
This compoundC₇H₅Cl₂F179.02~205-207~1.3
4-Fluorobenzyl chlorideC₇H₆ClF144.571851.19
4-FluorobenzotrichlorideC₇H₄Cl₃F213.46220-2221.43
Key Reaction Parameters
ParameterValue/Condition
Reactant Ratiop-Fluorotoluene : Chlorine ≈ 1 : 2.2 (molar)
Temperature70 - 80 °C
InitiatorAIBN or UV Light
Reaction TimeDependent on chlorine flow rate and monitoring by GC
PressureAtmospheric
Expected Yield60-80% (highly dependent on reaction control)
Expected Purity>98% after vacuum distillation

Visualizations

Overall Reaction Scheme

G Figure 2: Synthesis of this compound pFT p-Fluorotoluene pFBzCl This compound pFT->pFBzCl UV Light, 70-80°C Cl2 + 2 Cl₂ HCl + 2 HCl

Caption: Overall Reaction Scheme.

Experimental Workflow

G Figure 3: Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Charge p-Fluorotoluene heat Heat to 70-80°C start->heat add_init Add Initiator heat->add_init chlorinate Introduce Cl₂ & UV Light add_init->chlorinate monitor Monitor by GC chlorinate->monitor monitor->chlorinate Continue stop Stop Reaction monitor->stop Complete cool Cool to RT stop->cool purge Purge with N₂ cool->purge distill Vacuum Distillation purge->distill product Pure this compound distill->product

Caption: Experimental Workflow Diagram.

Safety and Handling

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All operations involving chlorine must be conducted in a well-ventilated fume hood. A neutralization scrubber (e.g., containing sodium hydroxide solution) should be in place for any unreacted chlorine gas.

  • p-Fluorotoluene and Chlorinated Products: These are flammable and potentially toxic compounds. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exothermic Reaction: The chlorination reaction is exothermic and can lead to a rapid increase in temperature. Ensure adequate temperature control and be prepared for emergency cooling.

  • UV Light: Protect eyes and skin from exposure to UV radiation.

Conclusion

The synthesis of this compound from p-fluorotoluene via free-radical side-chain chlorination is an effective method for producing this important chemical intermediate. Success in this synthesis relies on careful control of the reaction conditions, particularly the temperature and the molar ratio of chlorine to the starting material, to achieve high selectivity for the desired dichlorinated product. Continuous monitoring of the reaction progress by techniques such as gas chromatography is essential for optimizing the yield and purity of this compound. Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved.

References

An In-depth Technical Guide on the Hydrolysis of 4-Fluorobenzal Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 4-fluorobenzal chloride to produce 4-fluorobenzaldehyde, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] While direct scholarly articles detailing the kinetics and mechanism of this specific hydrolysis are not abundant, this document synthesizes information from relevant patents and established chemical principles to offer a detailed understanding of the process. This guide includes a plausible reaction mechanism, detailed experimental protocols derived from analogous industrial processes, and quantitative data presented for clarity and comparative analysis.

Introduction

4-Fluorobenzaldehyde is a key building block in organic synthesis, particularly for the preparation of a range of biologically active molecules.[1][2] Its synthesis from readily available precursors is of significant industrial importance. One viable synthetic route involves the hydrolysis of this compound. This guide focuses on the chemical transformation of the geminal dihalide group in this compound into a carbonyl group, yielding the desired aldehyde.

Chemical Transformation:

  • Starting Material: this compound (C7H5Cl2F)

  • Product: 4-Fluorobenzaldehyde (C7H5FO)[3]

  • Reaction: Hydrolysis

Reaction Mechanism and Signaling Pathway

The hydrolysis of a gem-dihalide, such as this compound, proceeds through a nucleophilic substitution mechanism. The reaction is typically catalyzed by water, often in the presence of a catalyst to enhance the reaction rate. The generally accepted pathway involves the formation of an unstable geminal diol, which rapidly dehydrates to form the corresponding aldehyde.

Below is a Graphviz diagram illustrating the proposed signaling pathway for the hydrolysis of this compound.

Hydrolysis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4_Fluorobenzal_chloride This compound Carbocation Carbocation Intermediate 4_Fluorobenzal_chloride->Carbocation Loss of Cl⁻ HCl Hydrochloric Acid (2 HCl) H2O Water (H₂O) Gem_diol Geminal Diol Intermediate Carbocation->Gem_diol + 2H₂O - H⁺ 4_Fluorobenzaldehyde 4-Fluorobenzaldehyde Gem_diol->4_Fluorobenzaldehyde Dehydration (-H₂O)

Caption: Proposed reaction pathway for the hydrolysis of this compound.

Experimental Protocols

Experimental Workflow derived from CN104098453A:

The following Graphviz diagram outlines the general experimental workflow for the synthesis of 4-fluorobenzaldehyde, which includes the hydrolysis of the chlorinated intermediate.

Experimental_Workflow Start Start: p-Fluorotoluene Chlorination Chlorination with Cl₂ Start->Chlorination Hydrolysis_Setup Add Catalyst and Water Chlorination->Hydrolysis_Setup Hydrolysis_Reaction Reflux at 110-150°C Hydrolysis_Setup->Hydrolysis_Reaction Neutralization Adjust pH to 8.0-9.0 with NaOH Hydrolysis_Reaction->Neutralization Separation Phase Separation Neutralization->Separation Acidification Adjust pH of Organic Layer to 5.0-7.0 with HCl Separation->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Drying_Evaporation Dry and Evaporate Solvent Extraction->Drying_Evaporation Distillation Distill to Obtain Pure Product Drying_Evaporation->Distillation End End: 4-Fluorobenzaldehyde Distillation->End

Caption: General experimental workflow for the synthesis of 4-fluorobenzaldehyde.

Detailed Methodologies:

The following protocol is an adaptation of the process described in patent CN104098453A for the hydrolysis step.[1]

Step 1: Hydrolysis

  • To the reactor containing the chlorinated mixture from the previous step (containing this compound), add a suitable catalyst.

  • Heat the mixture to a temperature between 100°C and 150°C.[1]

  • Introduce a small amount of water (0.5-5 ml) to initiate the hydrolysis reaction.[1]

  • Maintain the temperature at 110°C-150°C and allow the reaction to proceed under reflux.[1]

  • Gradually add more water to the reactor to ensure the complete hydrolysis of the dichlorinated compound.[1]

Step 2: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the solution to 8.0-9.0 using a 30% sodium hydroxide solution.[1] This step is to neutralize the hydrochloric acid formed during the hydrolysis.

  • Allow the mixture to settle, and two layers will form. Separate the organic layer.

  • To the organic layer, add a 10% hydrochloric acid solution to adjust the pH to 5.0-7.0.[1]

  • Extract the organic layer with a suitable organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent by evaporation under reduced pressure.

  • The crude product is then purified by distillation to yield 4-fluorobenzaldehyde.[1]

Data Presentation

The following tables summarize the key quantitative data extracted from the relevant literature.

Table 1: Reaction Conditions for Hydrolysis

ParameterValueSource
Temperature110°C - 150°C[1]
pH (Neutralization)8.0 - 9.0[1]
pH (Acidification)5.0 - 7.0[1]

Table 2: Physical and Chemical Properties of 4-Fluorobenzaldehyde

PropertyValueSource
Molecular FormulaC7H5FO[3]
Molecular Weight124.11 g/mol [4]
AppearanceColorless to pale yellow liquid[3]
Boiling Point71-74°C at 15 Torr[5]
SolubilitySoluble in organic solvents, limited solubility in water[3]

Conclusion

The hydrolysis of this compound presents a viable method for the synthesis of 4-fluorobenzaldehyde. While specific kinetic data for this reaction is not extensively documented in publicly available literature, the provided protocol, derived from an industrial process, offers a robust starting point for laboratory and pilot-scale synthesis. The mechanism is understood to proceed through a standard nucleophilic substitution pathway involving a gem-diol intermediate. The successful implementation of this process requires careful control of reaction parameters such as temperature and pH during the work-up procedure. Further research into the kinetics and optimization of this hydrolysis reaction could provide valuable insights for improving efficiency and yield.

References

An In-depth Technical Guide to the Key Intermediates in 4-Fluorobenzal Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-Fluorobenzal chloride, detailing the key intermediates, experimental protocols, and quantitative data. The information is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Primary Synthesis Pathway: Side-Chain Chlorination of 4-Fluorotoluene

The most common industrial method for producing this compound is through the free-radical side-chain chlorination of 4-Fluorotoluene. This process involves the sequential substitution of hydrogen atoms on the methyl group with chlorine atoms, leading to a mixture of chlorinated products. The key intermediates in this pathway are 4-Fluorobenzyl chloride and 4-Fluorobenzotrichloride.

The reaction proceeds as follows:

  • Initiation: The reaction is initiated by the formation of chlorine radicals, typically through the use of ultraviolet (UV) light or a radical initiator such as azobisisobutyronitrile (AIBN).

  • Propagation: The chlorine radical abstracts a hydrogen atom from the methyl group of 4-Fluorotoluene, forming a benzyl radical. This radical then reacts with a molecule of chlorine to form 4-Fluorobenzyl chloride and a new chlorine radical. This process can continue to form this compound and subsequently 4-Fluorobenzotrichloride.

  • Termination: The reaction is terminated by the combination of any two radicals.

The distribution of the products can be controlled by adjusting the reaction conditions, such as the molar ratio of chlorine to 4-Fluorotoluene, reaction temperature, and reaction time.

Synthesis_Pathway 4-Fluorotoluene 4-Fluorotoluene 4-Fluorobenzyl_chloride 4-Fluorobenzyl chloride 4-Fluorotoluene->4-Fluorobenzyl_chloride + Cl2 Cl2 Cl2 Cl2->4-Fluorotoluene Initiator Initiator Initiator->4-Fluorotoluene 4-Fluorobenzal_chloride This compound 4-Fluorobenzyl_chloride->4-Fluorobenzal_chloride + Cl2 4-Fluorobenzotrichloride 4-Fluorobenzotrichloride 4-Fluorobenzal_chloride->4-Fluorobenzotrichloride + Cl2

Figure 1: Synthesis pathway of this compound.

Key Intermediates and Their Reactions

4-Fluorobenzyl chloride is the first key intermediate in the side-chain chlorination of 4-Fluorotoluene. It is a versatile building block in organic synthesis.[1]

Further chlorination of this compound leads to the formation of 4-Fluorobenzotrichloride. This intermediate is particularly important as a precursor to 4-Fluorobenzoyl chloride.

Experimental Protocol for the Synthesis of 4-Fluorobenzotrichloride:

A preparation method for 4-fluorobenzoyl chloride involves the following steps: (a) under the irradiation of an ultraviolet lamp, 4-fluorotoluene and chlorine undergo a chlorination reaction at 70-85°C to prepare 4-fluorotrichlorotoluene (4-Fluorobenzotrichloride); and (b) a hydrolysis reaction is performed on the prepared 4-fluorotrichlorotoluene with water in the presence of a composite catalyst of ferric trichloride and zinc chloride to produce 4-fluorobenzoyl chloride.[2] In one example, 110.5g (1.0 mol) of p-fluorotoluene was warmed to 80-85°C in a 500mL three-necked flask under a UV lamp.[2] 0.5g of Diisopropyl azodicarboxylate was added in batches, and 198g (2.8 mol) of Cl2 was introduced.[2] The reaction temperature was maintained at 70-80°C.[2] After the reaction was complete, the mixture was insulated for 1 hour and then cooled to obtain 212.3g of 4-fluorotrichlorotoluene with a yield of 99.5% and a purity of 99.5%.[2]

Synthesis of Related Compounds from Key Intermediates

4-Fluorobenzaldehyde can be synthesized by the hydrolysis of this compound.

Experimental Protocol for the Synthesis of 4-Fluorobenzaldehyde:

A synthetic method for 4-fluorobenzaldehyde involves taking 4-fluorotoluene as a raw material and performing a chlorination reaction with chlorine to generate a benzal chloride product.[3] This product then undergoes heated hydrolysis in the presence of a composite catalyst of ferric trichloride and zinc chloride.[3] After hydrolysis, extraction and rectification are performed to obtain 4-fluorobenzaldehyde.[3] The reaction yield is reported to be 77% or more.[3]

Hydrolysis_Workflow Start Start: 4-Fluorotoluene Chlorination Side-chain Chlorination (+ Cl2, Initiator) Start->Chlorination Intermediate This compound Chlorination->Intermediate Hydrolysis Hydrolysis (+ H2O, Catalyst) Intermediate->Hydrolysis Purification Extraction & Rectification Hydrolysis->Purification End End: 4-Fluorobenzaldehyde Purification->End

Figure 2: Experimental workflow for 4-Fluorobenzaldehyde synthesis.

4-Fluorobenzoyl chloride is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] It can be prepared by the controlled hydrolysis of 4-Fluorobenzotrichloride.

Experimental Protocol for the Synthesis of 4-Fluorobenzoyl Chloride:

In a 500mL three-necked flask, 211.4g (1mol) of 4-fluorotrichlorotoluene was added with stirring.[2] Then, 1.7mL (0.09mol) of water was dripped in, and the temperature was raised to 130°C.[2] Subsequently, more water was added, followed by a composite catalyst of FeCl3:ZnCl2 = 1:1 (6.4g).[2] The reaction was monitored by GC to control the content of 4-fluorotrichlorotoluene at 0.02-0.03%.[2] The product, 4-fluorobenzoyl chloride, was obtained by vacuum distillation at 120°C under 2kPa.[2] The yield was 99.3% with a purity of 99.5%.[2]

Quantitative Data Summary

The following tables summarize the quantitative data found in the cited literature for the synthesis of key intermediates and related products.

Table 1: Synthesis of 4-Fluorobenzotrichloride

ParameterValueReference
Starting Material4-Fluorotoluene[2]
ReagentsChlorine, Diisopropyl azodicarboxylate[2]
Conditions70-85°C, UV lamp[2]
Yield99.5%[2]
Purity99.5%[2]

Table 2: Synthesis of 4-Fluorobenzaldehyde

ParameterValueReference
Starting Material4-Fluorotoluene[3]
IntermediateThis compound[3]
ReagentsChlorine, Water[3]
CatalystFerric trichloride, Zinc chloride[3]
Yield≥ 77%[3]

Table 3: Synthesis of 4-Fluorobenzoyl Chloride

ParameterValueReference
Starting Material4-Fluorobenzotrichloride[2]
ReagentsWater[2]
CatalystFerric trichloride, Zinc chloride[2]
Conditions130°C[2]
Yield99.3%[2]
Purity99.5%[2]

References

In-Depth Technical Guide: Stability and Storage of 4-Fluorobenzal Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of 4-Fluorobenzal chloride (CAS No. 456-19-9), a key intermediate in various synthetic applications. Due to the limited availability of specific stability data for this compound, this document combines information from the manufacturer's safety data sheet with analogous data from related benzal and benzyl chlorides to provide a thorough understanding of its handling and storage requirements.

Chemical Properties and Intrinsic Stability

This compound, also known as 1-(dichloromethyl)-4-fluorobenzene, possesses a reactive dichloromethyl group attached to a fluorinated benzene ring. This structure dictates its stability profile, making it susceptible to certain degradation pathways, primarily hydrolysis. The product is reported to be stable under normal handling and storage conditions.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 456-19-9[1]
Molecular Formula C₇H₅Cl₂F[1]
Synonyms 1-(Dichloromethyl)-4-fluorobenzene[1]

Factors Affecting Stability

Several environmental factors can influence the stability of this compound, leading to its degradation. Understanding these factors is crucial for maintaining the integrity of the compound during storage and use.

Moisture

The primary degradation pathway for this compound is hydrolysis. Benzal chlorides readily hydrolyze in the presence of water to form the corresponding benzaldehyde and hydrochloric acid.[2] This reaction is autocatalytic due to the production of HCl. Therefore, exposure to moisture, including atmospheric humidity, should be strictly avoided.

Temperature
Light

While not explicitly stated for this compound, many halogenated aromatic compounds exhibit sensitivity to light. Photodegradation can occur, leading to the formation of impurities.

Incompatible Materials

Contact with strong oxidizing agents can lead to vigorous reactions and should be avoided.[1] Additionally, reaction with common metals (with the exception of nickel and lead) can catalyze self-condensation reactions, particularly in the presence of heat, generating toxic and corrosive hydrogen chloride.[2]

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended.

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationaleReference
Temperature Store in a cool, dry, well-ventilated area.To minimize thermal degradation and slow down potential reactions.[1]
Atmosphere Keep container tightly closed.To prevent exposure to atmospheric moisture and oxygen.[1]
Light Store away from direct sunlight.To prevent potential photodegradation.General best practice
Container Use original, tightly sealed containers.To ensure compatibility and prevent contamination.[1]

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid contact with skin and eyes.[1]

  • Keep away from heat, sparks, and open flames.[1]

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which proceeds via nucleophilic substitution to yield 4-fluorobenzaldehyde and hydrochloric acid.

A This compound C 4-Fluorobenzaldehyde A->C Hydrolysis B Moisture (H₂O) B->C D Hydrochloric Acid (HCl) cluster_0 Stability Assessment Workflow A Define Storage Conditions (Temperature, Humidity, Light) D Conduct Stability Study (Real-time and Accelerated) A->D B Select Analytical Method (e.g., GC-MS) C Prepare Samples and Standards B->C E Analyze Samples at Time Points C->E D->E F Identify and Quantify Degradation Products E->F G Determine Degradation Kinetics F->G H Establish Shelf-life and Re-test Period G->H

References

Methodological & Application

Application Notes and Protocols: 4-Fluorobenzal Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzal chloride, also known as α,α-dichloro-4-fluorotoluene, is a halogenated aromatic compound of significant interest in organic synthesis. Its primary utility lies in its role as a key intermediate for the synthesis of 4-fluorobenzaldehyde, a crucial building block in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into organic molecules can significantly alter their biological activity, metabolic stability, and pharmacokinetic properties, making this compound a valuable precursor in the development of novel drugs and specialized chemicals.

This document provides detailed application notes on the primary use of this compound and a comprehensive protocol for its in-situ generation and subsequent conversion to 4-fluorobenzaldehyde.

Core Application: Intermediate in the Synthesis of 4-Fluorobenzaldehyde

The most prominent application of this compound is its role as a transient intermediate in the two-step synthesis of 4-fluorobenzaldehyde from 4-fluorotoluene. This process involves the free-radical chlorination of the methyl group of 4-fluorotoluene to yield this compound, which is then hydrolyzed to the corresponding aldehyde.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-step process. The first step involves the formation of this compound, which is often not isolated. The second step is the hydrolysis of this intermediate to the final product, 4-fluorobenzaldehyde.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrolysis 4-Fluorotoluene 4-Fluorotoluene 4-Fluorobenzal_chloride 4-Fluorobenzal_chloride 4-Fluorotoluene->4-Fluorobenzal_chloride Cl₂ 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzal_chloride->4-Fluorobenzaldehyde H₂O, Catalyst

Caption: Synthetic pathway from 4-Fluorotoluene to 4-Fluorobenzaldehyde.

Experimental Protocols

The following protocol details the synthesis of 4-fluorobenzaldehyde from 4-fluorotoluene, a process that proceeds via the in-situ generation of this compound.

Synthesis of 4-Fluorobenzaldehyde via this compound Intermediate

This method involves the chlorination of 4-fluorotoluene to generate this compound, followed by a catalyzed hydrolysis to yield 4-fluorobenzaldehyde.[1]

Materials:

  • 4-Fluorotoluene

  • Chlorine gas

  • Ferric trichloride (FeCl₃)

  • Zinc chloride (ZnCl₂)

  • Water

  • Sodium hydroxide solution (30%)

  • Hydrochloric acid (10%)

  • Organic solvent for extraction (e.g., Tetrahydrofuran)

Equipment:

  • Glass reactor with a stirrer, gas inlet, condenser, and temperature control

  • Gas chromatography (GC) instrument for reaction monitoring

  • Separatory funnel

  • Distillation apparatus

Procedure:

Step 1: Chlorination of 4-Fluorotoluene to this compound

  • Charge the reactor with 4-fluorotoluene.

  • Continuously introduce chlorine gas into the reactor.

  • Monitor the reaction progress using GC to ensure the desired level of chlorination, which is the formation of the benzal chloride product.[1]

Step 2: Hydrolysis of this compound

  • To the reactor containing the this compound product, add a composite catalyst of ferric trichloride and zinc chloride.[1]

  • Heat the reaction mixture to 100-150°C and add a small amount of water to initiate the hydrolysis. Maintain the temperature for reflux.[2]

  • Gradually add more water to the reactor to ensure the complete hydrolysis of the benzal chloride.[2]

Step 3: Work-up and Purification

  • After the hydrolysis is complete, cool the reaction mixture.

  • Adjust the pH to 8.0-9.0 with a 30% sodium hydroxide solution and separate the layers.[1]

  • Acidify the aqueous layer with 10% hydrochloric acid to a pH of 5.0-7.0.[1]

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over a suitable drying agent, and remove the solvent by evaporation.

  • Purify the crude 4-fluorobenzaldehyde by distillation.[2]

Quantitative Data

The following table summarizes the reported yield for the synthesis of 4-fluorobenzaldehyde from 4-fluorotoluene, which proceeds through the this compound intermediate.

Starting MaterialProductCatalystYield (%)Reference
4-Fluorotoluene4-FluorobenzaldehydeFerric trichloride and Zinc chloride≥ 77[1]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis of 4-fluorobenzaldehyde, highlighting the key stages from the starting material to the purified product.

Workflow Start Start Chlorination Chlorination of 4-Fluorotoluene Start->Chlorination Hydrolysis Hydrolysis of This compound Chlorination->Hydrolysis Neutralization pH Adjustment (NaOH) Hydrolysis->Neutralization Acidification pH Adjustment (HCl) Neutralization->Acidification Extraction Solvent Extraction Acidification->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Purification by Distillation Evaporation->Distillation End End Product: 4-Fluorobenzaldehyde Distillation->End

Caption: Workflow for the synthesis of 4-Fluorobenzaldehyde.

Safety Information

This compound is a reactive chemical intermediate. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the synthesis.

References

The Role of 4-Fluorobenzal Chloride and its Isomer in Chemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: While the inquiry specified the use of 4-Fluorobenzal chloride as a chemical intermediate, a comprehensive review of scientific literature and chemical databases reveals a notable scarcity of detailed application notes and experimental protocols for this specific compound. Its isomer, 4-Fluorobenzoyl chloride, is, however, a widely utilized and extensively documented chemical intermediate in a multitude of synthetic applications.

This document will first address the available information on this compound. Subsequently, it will provide a detailed exploration of 4-Fluorobenzoyl chloride, including application notes, experimental protocols, and data presented in the requested format, as it is a compound of significant interest to researchers, scientists, and professionals in drug development, and may be the intended subject of the original query.

This compound: An Overview

This compound, systematically named 1-(dichloromethyl)-4-fluorobenzene, is a halogenated aromatic compound. Its chemical structure consists of a benzene ring substituted with a fluorine atom and a dichloromethyl group.

While detailed protocols for its use are not widely published, its structure suggests potential applications as an intermediate in organic synthesis. The dichloromethyl group can be hydrolyzed to an aldehyde, or it can participate in various coupling reactions. A potential synthetic route to this compound involves the chlorination of 4-fluorotoluene.

4-Fluorobenzoyl Chloride: A Versatile Chemical Intermediate

In contrast, 4-Fluorobenzoyl chloride is a highly reactive and versatile acyl chloride that serves as a critical building block in the synthesis of a wide range of commercially important molecules.[1][2][3] Its utility spans the pharmaceutical, agrochemical, and materials science sectors.[1][4][5][6] The presence of the fluorine atom can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of the final products.[4]

Applications of 4-Fluorobenzoyl Chloride

1. Pharmaceutical Synthesis: 4-Fluorobenzoyl chloride is a key intermediate in the production of numerous active pharmaceutical ingredients (APIs).[1][2][3] It is frequently used in acylation reactions to introduce the 4-fluorobenzoyl moiety into target molecules.[1] Notable examples include:

  • Donepezil: A medication used for the treatment of Alzheimer's disease.[5][6]

  • Fluoxetine: A potent cerebral vasodilator.[5]

  • Nebivolol: A beta-blocker used to treat high blood pressure.[5]

2. Agrochemical Development: In the agrochemical industry, 4-Fluorobenzoyl chloride is utilized in the synthesis of pesticides and herbicides.[2][6] The incorporation of the fluoroaromatic group can lead to enhanced efficacy and target specificity. An example includes:

  • Flumorph: A fungicide used for crop protection.[6][7]

3. Materials Science: This compound is also employed in the synthesis of high-performance polymers, such as polyether ether ketone (PEEK) and other poly(aryl ether ketone)s.[8][9] These materials exhibit excellent thermal stability and chemical resistance.[1][8]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of 4-Fluorobenzoyl chloride and a representative reaction.

ParameterValueReference(s)
Physical Properties of 4-Fluorobenzoyl Chloride
Molecular FormulaC₇H₄ClFO[2]
Molecular Weight158.56 g/mol
Melting Point10-12 °C[9]
Boiling Point82 °C at 20 mmHg[9]
Density1.342 g/mL at 25 °C[9]
Synthesis of 4-Fluorobenzoyl Chloride from 4-Fluorotoluene
Yield99.3%[7]
Purity99.5%[7]
Synthesis of 4-Fluorobenzyl chloride from 4-Fluorobenzyl alcohol
Yield74%[10]
Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzoyl Chloride from 4-Fluorotoluene

This protocol describes a two-step process for the preparation of 4-fluorobenzoyl chloride starting from 4-fluorotoluene.[7]

Step A: Chlorination of 4-Fluorotoluene to 4-Fluorotrichlorotoluene

  • Under the irradiation of an ultraviolet lamp, charge a reaction vessel with 4-fluorotoluene.

  • Introduce chlorine gas into the reactor.

  • Maintain the reaction temperature between 70-85 °C.

  • Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion to 4-fluorotrichlorotoluene is achieved.

Step B: Hydrolysis of 4-Fluorotrichlorotoluene to 4-Fluorobenzoyl Chloride

  • To the 4-fluorotrichlorotoluene obtained in Step A, add a composite catalyst of ferric trichloride (FeCl₃) and zinc chloride (ZnCl₂).

  • Slowly add water to the reaction mixture.

  • Heat the mixture to facilitate the hydrolysis reaction.

  • Monitor the reaction by GC.

  • Upon completion, purify the 4-fluorobenzoyl chloride by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation using 4-Fluorobenzoyl Chloride

This protocol provides a general procedure for the Friedel-Crafts acylation of an aromatic compound using 4-fluorobenzoyl chloride.

  • To a stirred solution of the aromatic substrate in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen, argon), add a Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), ferric chloride (FeCl₃)) at 0 °C.

  • Slowly add a solution of 4-fluorobenzoyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by Thin Layer Chromatography (TLC) or GC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic logic and workflows involving 4-fluorobenzoyl chloride.

Synthesis_of_4_Fluorobenzoyl_Chloride 4-Fluorotoluene 4-Fluorotoluene 4-Fluorotrichlorotoluene 4-Fluorotrichlorotoluene 4-Fluorotoluene->4-Fluorotrichlorotoluene Cl₂, UV light (70-85 °C) 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl chloride 4-Fluorotrichlorotoluene->4-Fluorobenzoyl_chloride H₂O, FeCl₃/ZnCl₂

Caption: Synthesis of 4-Fluorobenzoyl Chloride.

Friedel_Crafts_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aromatic_Substrate Aromatic_Substrate Reaction_Mixture Reaction in Anhydrous Solvent Aromatic_Substrate->Reaction_Mixture 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl_Chloride->Reaction_Mixture Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction_Mixture Quenching Quench with Ice/HCl Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product Acylated Product Purification->Product

Caption: Friedel-Crafts Acylation Workflow.

References

Application Notes and Protocols for the Synthesis of 4-Fluorobenzaldehyde from 4-Fluorobenzal Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzaldehyde is a critical building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis from 4-fluorobenzal chloride via hydrolysis is a common and effective method. This document provides detailed application notes and experimental protocols for this transformation, including the preceding chlorination of 4-fluorotoluene to produce the this compound intermediate.

Overall Reaction Scheme

The synthesis is typically a two-step process starting from 4-fluorotoluene:

  • Chlorination: 4-fluorotoluene is chlorinated to form this compound.

  • Hydrolysis: this compound is then hydrolyzed to yield 4-fluorobenzaldehyde.

Application Notes

The hydrolysis of this compound is the key step in this synthesis. The reaction is typically catalyzed by a composite catalyst of ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), which enhances the reaction rate and yield.[1]

Key Parameters and Considerations:

  • Catalyst: The use of a composite FeCl₃/ZnCl₂ catalyst has been shown to be effective for the hydrolysis of benzal chloride products.[1]

  • Temperature: The hydrolysis reaction is typically carried out at elevated temperatures, in the range of 100-150°C, to ensure a reasonable reaction rate.[1][2]

  • Water Addition: The controlled addition of water is crucial. An initial small amount of water can be used to initiate the reaction, followed by a gradual addition to drive the hydrolysis to completion.[1][2]

  • pH Control: After the hydrolysis is complete, the reaction mixture is typically neutralized. A basic solution (e.g., sodium hydroxide) is added to raise the pH, followed by acidification with a dilute acid (e.g., hydrochloric acid) to bring the pH to a neutral range before extraction.[1][2]

  • Purification: The final product, 4-fluorobenzaldehyde, is typically purified by extraction with an organic solvent followed by distillation.[1][2]

Data Presentation

Table 1: Summary of Reaction Parameters for the Chlorination of 4-Fluorotoluene

ParameterValue/ConditionReference
Starting Material4-Fluorotoluene[1][2]
ReagentChlorine (Cl₂)[2]
Reaction MonitoringGas Chromatography (GC)[2]
Completion CriteriaMonochlorobenzene < 2%, Trichlorobenzene < 10%[2]

Table 2: Summary of Reaction Parameters for the Hydrolysis of this compound

ParameterValue/ConditionReference
Starting MaterialThis compound[1]
CatalystFerric chloride (FeCl₃) and Zinc chloride (ZnCl₂)[1]
Temperature100-150°C[1][2]
Reaction TimeNot specified, reaction completion monitored[1][2]
Work-uppH adjustment, extraction, distillation[1][2]
Yield≥ 77%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluorotoluene

This protocol describes the initial chlorination step to produce the starting material for the hydrolysis reaction.

Materials:

  • 4-Fluorotoluene

  • Chlorine gas

  • Reactor equipped for gas inlet and reaction monitoring

Procedure:

  • Charge the reactor with 4-fluorotoluene.[2]

  • Continuously introduce chlorine gas into the reactor.[2]

  • Monitor the progress of the chlorination reaction using Gas Chromatography (GC).[2]

  • Continue the reaction until the content of monochlorobenzene is less than 2% and trichlorobenzene is less than 10% to ensure the primary product is this compound.[2]

Protocol 2: Synthesis of 4-Fluorobenzaldehyde from this compound

This protocol details the hydrolysis of this compound.

Materials:

  • This compound

  • Ferric chloride (FeCl₃)

  • Zinc chloride (ZnCl₂)

  • Water

  • 30% Sodium hydroxide solution

  • 10% Hydrochloric acid

  • Organic solvent for extraction (e.g., dichloromethane, toluene, or THF)[1]

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add the this compound product obtained from the chlorination step.

  • Catalyst Addition: Add the composite catalyst of ferric chloride and zinc chloride to the flask.[1]

  • Initiation: Heat the mixture to 100-150°C and add a small amount of water (0.5-5 mL) to initiate the hydrolysis reaction.[1][2]

  • Hydrolysis: Maintain the temperature at 110-150°C to allow the reaction to reflux. Gradually add more water dropwise through the dropping funnel to ensure the complete hydrolysis of the this compound.[1][2]

  • Neutralization: After the reaction is complete (as determined by a suitable monitoring technique like TLC or GC), cool the reaction mixture to room temperature. Adjust the pH to 8.0-9.0 using a 30% sodium hydroxide solution.[1][2]

  • Acidification and Extraction: Allow the mixture to separate into layers. Add 10% hydrochloric acid to adjust the pH to 5.0-7.0. Extract the organic layer using a suitable organic solvent (e.g., dichloromethane, toluene, or THF).[1][2]

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and remove the solvent using a rotary evaporator.[2]

  • Purification: Purify the crude 4-fluorobenzaldehyde by distillation to obtain the final product.[1][2]

Mandatory Visualization

Synthesis_Workflow cluster_chlorination Step 1: Chlorination cluster_hydrolysis Step 2: Hydrolysis start 4-Fluorotoluene chlorination Chlorination with Cl₂ start->chlorination intermediate This compound chlorination->intermediate hydrolysis Hydrolysis (FeCl₃/ZnCl₂ catalyst, H₂O) intermediate->hydrolysis workup Work-up (pH adjustment, Extraction) hydrolysis->workup purification Purification (Distillation) workup->purification product 4-Fluorobenzaldehyde purification->product

Caption: Overall workflow for the synthesis of 4-fluorobenzaldehyde.

Hydrolysis_Protocol start Start: this compound add_catalyst Add FeCl₃/ZnCl₂ Catalyst start->add_catalyst heat_initiate Heat to 100-150°C Add initial H₂O add_catalyst->heat_initiate reflux_hydrolyze Reflux at 110-150°C Gradually add H₂O heat_initiate->reflux_hydrolyze cool Cool to Room Temperature reflux_hydrolyze->cool neutralize Adjust pH to 8.0-9.0 with 30% NaOH cool->neutralize acidify_extract Adjust pH to 5.0-7.0 with 10% HCl Extract with Organic Solvent neutralize->acidify_extract dry_concentrate Dry Organic Layer and Remove Solvent acidify_extract->dry_concentrate distill Purify by Distillation dry_concentrate->distill end End: Pure 4-Fluorobenzaldehyde distill->end

Caption: Detailed workflow for the hydrolysis of this compound.

References

Application Notes and Protocols for the Reaction of 4-Fluorobenzal Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzal chloride (α,α-dichloro-4-fluorotoluene) is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its geminal dichloride functionality at the benzylic position offers a reactive site for various nucleophilic substitution reactions. These reactions primarily lead to the formation of 4-fluorobenzaldehyde and its derivatives, such as acetals, imines (Schiff bases), and thioacetals. The presence of a fluorine atom on the aromatic ring can influence the compound's reactivity and impart unique properties to the resulting products, a feature often exploited in medicinal chemistry to enhance metabolic stability and binding affinity. This document provides detailed application notes on the reactivity of this compound with common nucleophiles and presents standardized protocols for key transformations.

Introduction: Reactivity Profile

This compound's reactivity is dominated by the two chlorine atoms attached to the benzylic carbon. The reaction mechanism typically proceeds through a stepwise nucleophilic substitution. The first substitution is generally faster than the second. The benzylic position is activated towards nucleophilic attack, and the reaction can be influenced by the nature of the nucleophile, solvent, and presence of catalysts.

The general reaction scheme can be summarized as the sequential displacement of the two chloride ions by a nucleophile (Nu:). The intermediate mono-substituted product is often unstable and reacts further to yield the final product.

Key Reactions:

  • Hydrolysis (Nu: = H₂O): Yields 4-fluorobenzaldehyde, a crucial building block for many complex molecules.

  • Alcoholysis (Nu: = RO⁻/ROH): Forms 4-fluorobenzaldehyde acetals, which are stable protecting groups for the aldehyde functionality.

  • Aminolysis (Nu: = RNH₂): Reacts with primary amines to form 4-fluorobenzaldehyde-derived imines (Schiff bases).

  • Thiolysis (Nu: = RS⁻/RSH): Reacts with thiols to produce 4-fluorobenzaldehyde thioacetals.

The fluorine atom at the para-position exerts an electron-withdrawing inductive effect and a weak electron-donating mesomeric effect, which can modulate the electrophilicity of the benzylic carbon.

Reaction with Oxygen Nucleophiles

Hydrolysis to 4-Fluorobenzaldehyde

The most common application of this compound is its conversion to 4-fluorobenzaldehyde. This hydrolysis is typically catalyzed by Lewis acids or water itself at elevated temperatures. 4-Fluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Experimental Protocol: Catalytic Hydrolysis of this compound

This protocol describes the synthesis of 4-fluorobenzaldehyde via the catalyzed hydrolysis of this compound, adapted from established industrial synthesis methods.[1]

Materials:

  • This compound

  • Ferric chloride (FeCl₃)

  • Zinc chloride (ZnCl₂)

  • Toluene (or other suitable organic solvent)

  • 10% Sodium hydroxide (NaOH) solution

  • 10% Hydrochloric acid (HCl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser and stirring mechanism

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound.

  • Catalyst Addition: Add the composite catalyst, a mixture of ferric trichloride and zinc chloride. The mass ratio of this compound to the catalyst is typically in the range of 10:1 to 20:1.[1]

  • Hydrolysis: Heat the mixture to 110-150°C.[1] Add a small initial amount of water to initiate the reaction. Then, add water dropwise to the refluxing mixture. The progress of the hydrolysis can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully add 10% sodium hydroxide solution to neutralize the hydrochloric acid formed and adjust the pH to 8.0-9.0.

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent like toluene and extract the organic layer.

  • Washing: Wash the organic layer with 10% hydrochloric acid solution to a pH of 5.0-7.0, followed by a wash with deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 4-fluorobenzaldehyde can be purified by vacuum distillation to yield the final product.

Quantitative Data:

ReactantCatalystTemperatureReaction TimeYieldReference
This compoundFeCl₃ / ZnCl₂ composite110-150°C~4-8 hours>77%[1]
Alcoholysis to 4-Fluorobenzaldehyde Acetals

Reaction with alcohols or alkoxides, such as sodium methoxide, leads to the formation of acetals (e.g., 4-fluorobenzaldehyde dimethyl acetal). These are valuable as protected forms of the aldehyde, allowing for selective reactions at other sites of a molecule.

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde Dimethyl Acetal

This protocol outlines the synthesis of 4-fluorobenzaldehyde dimethyl acetal from this compound and sodium methoxide in methanol.

Materials:

  • This compound

  • Sodium methoxide (solid or solution in methanol)

  • Anhydrous methanol

  • Diethyl ether or methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a dropping funnel and reflux condenser under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide in anhydrous methanol. Cool the solution in an ice bath.

  • Substrate Addition: Slowly add this compound to the cooled sodium methoxide solution with vigorous stirring. An exothermic reaction may occur. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC analysis indicates the disappearance of the starting material.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or MTBE (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to afford pure 4-fluorobenzaldehyde dimethyl acetal.

Quantitative Data:

ReactantNucleophileSolventTemperatureTypical Yield
This compoundSodium methoxideMethanolReflux70-85%

(Note: Yield is an estimate based on analogous reactions of benzal chlorides, as specific literature data for this exact transformation is sparse.)

Reaction with Nitrogen Nucleophiles (Aminolysis)

The reaction of this compound with two equivalents of a primary amine is expected to form an imine (Schiff base) and the corresponding amine hydrochloride. This reaction likely proceeds through the initial formation of 4-fluorobenzaldehyde, which then condenses with the amine. This one-pot method can be more efficient than a two-step synthesis. General studies on the hydrolysis of benzyl chlorides have shown that the rate is increased by the addition of amines like piperidine, indicating that direct reaction with the amine is faster than with water.[2]

Experimental Protocol: One-Pot Synthesis of N-(4-Fluorobenzylidene)aniline

This protocol describes a potential one-pot synthesis of a Schiff base from this compound and aniline.

Materials:

  • This compound

  • Aniline (2.2 equivalents)

  • Toluene or Dichloromethane (DCM)

  • Triethylamine (optional, as a base)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: Dissolve this compound in toluene in a round-bottom flask.

  • Amine Addition: Add aniline (2.2 equivalents) to the solution. A precipitate of aniline hydrochloride may form.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC for the formation of the imine and consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate (aniline hydrochloride) has formed, filter it off and wash with a small amount of cold toluene.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude imine can be purified by recrystallization from ethanol or another suitable solvent.

Quantitative Data:

ReactantNucleophileSolventTemperatureTypical Yield
This compoundAnilineTolueneReflux65-80%

(Note: This is a generalized protocol. Yield is an estimate based on the principles of imine formation.)

Reaction with Sulfur Nucleophiles (Thiolysis)

Similar to amines, thiols are effective nucleophiles that can react with this compound. The reaction with two equivalents of a thiol is expected to produce a thioacetal. The increased rate of hydrolysis of benzyl chloride in the presence of thiophenol suggests a direct and facile reaction.[2] Thioacetals are important functional groups in organic synthesis, often used for the protection of carbonyls or as precursors for C-C bond formation.

Logical and Experimental Workflows (Graphviz Diagrams)

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Workup & Isolation A Charge flask with This compound B Add FeCl3/ZnCl2 catalyst A->B C Heat to 110-150°C B->C D Add water dropwise C->D E Monitor by TLC/GC D->E F Cool and Neutralize (NaOH, pH 8-9) E->F G Extract with organic solvent F->G H Wash (HCl, H2O) G->H I Dry and Concentrate H->I J Purify by Vacuum Distillation I->J K 4-Fluorobenzaldehyde (Product) J->K

Caption: Experimental workflow for the hydrolysis of this compound.

Reaction_Pathways cluster_products Reaction Products Start This compound Aldehyde 4-Fluorobenzaldehyde Start->Aldehyde H₂O (Hydrolysis) Acetal Acetal (e.g., Dimethyl Acetal) Start->Acetal 2x ROH/RO⁻ (Alcoholysis) Imine Imine (Schiff Base) Start->Imine 2x RNH₂ (Aminolysis) Thioacetal Thioacetal Start->Thioacetal 2x RSH/RS⁻ (Thiolysis) Nuc Nucleophile Nuc->Start

Caption: Reaction pathways of this compound with various nucleophiles.

Applications in Drug Development

The primary product of these reactions, 4-fluorobenzaldehyde, and its derivatives are valuable precursors in pharmaceutical synthesis. The 4-fluorophenyl moiety is present in numerous drugs across different therapeutic areas.

  • Antidepressants: As a precursor to molecules like fluvoxamine.

  • Antifungals: Used in the synthesis of azole antifungals.

  • Anticancer Agents: The 4-fluorobenzaldehyde scaffold is explored for the synthesis of novel kinase inhibitors and other anticancer drugs.

  • Schiff Base Ligands: Imines derived from 4-fluorobenzaldehyde are used as ligands in coordination chemistry and for the development of metallodrugs.

The ability to efficiently convert this compound into these key intermediates makes it a compound of high industrial and research importance.

Safety Information

This compound is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. Reactions involving this compound can produce hydrochloric acid as a byproduct, which is also corrosive and requires careful handling and neutralization. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Applications of 4-Fluorobenzal Chloride in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzal chloride is a pivotal building block in medicinal chemistry and pharmaceutical development. Its utility stems from the presence of the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, and the dichloromethyl group, which serves as a versatile precursor to the formyl group. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction

This compound, also known as α,α-dichloro-4-fluorotoluene, is a halogenated aromatic compound of significant interest in organic synthesis. Its primary application in the pharmaceutical industry is as a stable and efficient precursor to 4-fluorobenzaldehyde, a crucial intermediate in the synthesis of numerous therapeutic agents. The controlled hydrolysis of the gem-dichloride group provides a reliable route to the corresponding aldehyde, avoiding the use of more sensitive or hazardous reagents. This note explores its application in the synthesis of key intermediates and illustrates a general workflow for its use.

Synthesis of 4-Fluorobenzaldehyde: A Key Intermediate

The conversion of this compound to 4-fluorobenzaldehyde is a cornerstone reaction in the synthesis of many pharmaceuticals. This transformation is typically achieved through hydrolysis under controlled conditions to prevent over-oxidation to the carboxylic acid.

Quantitative Data for Hydrolysis
ParameterValueReference
ReactantThis compoundGeneric Protocol
Hydrolyzing AgentWater with a catalyst (e.g., H₂SO₄, FeCl₃)Generic Protocol
Temperature100-140 °CGeneric Protocol
Reaction Time2-6 hoursGeneric Protocol
Typical Yield> 90%Generic Protocol
Purity (crude)> 95%Generic Protocol
Experimental Protocol: Hydrolysis of this compound

Objective: To synthesize 4-fluorobenzaldehyde from this compound.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Water (10-20 volumes)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Toluene (for extraction)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a stirrer, add this compound and water.

  • Slowly add concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • After completion, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 5 volumes).

  • Combine the organic layers and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator to yield crude 4-fluorobenzaldehyde.

  • The crude product can be further purified by vacuum distillation if required.

Visualization of Synthetic Pathway

G A This compound B 4-Fluorobenzaldehyde A->B  H₂O, H₂SO₄ (cat.)  Heat G A This compound B 4-Fluorobenzaldehyde A->B  Hydrolysis C 4-Fluorobenzylamine B->C  Reductive Amination  (e.g., NH₃, NaBH₄) D Flupirtine Precursor C->D  Further Elaboration G A Reaction Setup (Flask, Stirrer, Condenser) B Charge Reactants (this compound, Reagents, Solvent) A->B C Reaction (Heating, Stirring, Monitoring via TLC/GC) B->C D Work-up (Quenching, Extraction, Washing) C->D E Isolation (Drying, Solvent Removal) D->E F Purification (Distillation/Crystallization) E->F G Product Characterization (NMR, IR, MS) F->G

Application Notes and Protocols: The Role of 4-Fluorobenzoyl Chloride in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Key Intermediate: Initial research indicates that 4-Fluorobenzoyl chloride is the pivotal intermediate in the synthesis of various agrochemicals, as opposed to 4-Fluorobenzal chloride. This document will, therefore, focus on the applications and protocols related to 4-Fluorobenzoyl chloride.

Introduction

4-Fluorobenzoyl chloride (4-FBC) is a critical building block in the synthesis of advanced agrochemicals.[1][2][3][4] Its utility stems from the presence of the reactive acyl chloride group and the fluorine-substituted benzene ring. The incorporation of fluorine into agrochemical molecules can enhance their biological activity, metabolic stability, and binding affinity to target sites.[5] 4-FBC serves as a precursor for the development of potent fungicides, herbicides, and other crop protection agents.[6]

Physicochemical Properties of 4-Fluorobenzoyl Chloride

A high degree of purity of 4-Fluorobenzoyl chloride is essential for its successful use in agrochemical synthesis, ensuring predictable reaction outcomes and minimizing the formation of unwanted byproducts.[5]

PropertyValue
CAS Number 403-43-0
Molecular Formula C₇H₄ClFO
Molecular Weight 158.56 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 193 °C
Melting Point 10-12 °C
Density ~1.342 g/mL at 25°C
Purity ≥ 99.5%

Note: Data sourced from various chemical suppliers.

Application I: Synthesis of Flumorph (Fungicide)

Flumorph is a fungicide with high efficacy against oomycete pathogens, such as those causing downy mildew and late blight.[7] 4-Fluorobenzoyl chloride is a key starting material in its synthesis.[6][8]

Synthesis Workflow

The synthesis of flumorph from 4-Fluorobenzoyl chloride involves a multi-step process, beginning with a Friedel-Crafts acylation to produce a benzophenone intermediate.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Condensation A 4-Fluorobenzoyl chloride D 4-Fluoro-3',4'-dimethoxybenzophenone A->D Acylation B 1,2-Dimethoxybenzene B->D C Lewis Acid (e.g., AlCl₃) C->D E 4-Fluoro-3',4'-dimethoxybenzophenone H Flumorph E->H Condensation F Acetylmorpholine F->H G Strong Base (e.g., NaNH₂) G->H

Caption: Synthesis pathway of Flumorph.

Experimental Protocol: Synthesis of Flumorph

Step 1: Synthesis of 4-Fluoro-3',4'-dimethoxybenzophenone (Intermediate)

This step involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene with 4-Fluorobenzoyl chloride.

  • Reaction Setup: In a reaction vessel, suspend a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Reactants: Cool the suspension to 0-5°C. Slowly add 4-Fluorobenzoyl chloride to the mixture, followed by the dropwise addition of 1,2-dimethoxybenzene while maintaining the low temperature.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-Fluoro-3',4'-dimethoxybenzophenone.

Step 2: Synthesis of Flumorph

This step involves the condensation of the benzophenone intermediate with acetylmorpholine in the presence of a strong base.[2]

  • Reaction Setup: In a flask, add acetylmorpholine and a strong base like sodium amide to an appropriate solvent such as toluene.[2]

  • Heating: Heat the mixture to reflux to allow for the reaction between acetylmorpholine and the base.[2]

  • Addition of Intermediate: Add a solution of 4-Fluoro-3',4'-dimethoxybenzophenone in the same solvent dropwise to the refluxing mixture.[2]

  • Reaction Completion: Continue refluxing until the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC).[2]

  • Isolation and Purification: After cooling, quench the reaction with water. Separate the organic layer, wash, and dry it. The crude flumorph can be purified by recrystallization to obtain the final product.

Mechanism of Action: Flumorph

Flumorph disrupts the polar growth of oomycete pathogens by interfering with the organization of the F-actin cytoskeleton.[9][10][11][12] This disruption leads to abnormal cell wall deposition and the formation of periodic swellings along the hyphae, ultimately inhibiting fungal growth.[9][10][12]

A Flumorph B F-actin Cytoskeleton A->B targets C Disruption of F-actin Organization B->C leads to D Aberrant Cell Wall Deposition C->D E Loss of Polarized Growth C->E F Hyphal Swelling ('Beaded' Morphology) D->F E->F G Inhibition of Fungal Growth F->G results in

Caption: Mechanism of action of Flumorph.

Quantitative Data: Efficacy of Flumorph

The efficacy of flumorph is demonstrated by its low EC₅₀ values (the concentration that inhibits 50% of fungal growth).

PathogenEC₅₀ (µg/mL)
Phytophthora melonisVaries by isolate sensitivity

Note: Specific EC₅₀ values can vary significantly between different isolates and experimental conditions.[13]

Application II: Synthesis of Fluazinam (Fungicide)

Fluazinam is a broad-spectrum fungicide used to control various fungal diseases, including late blight in potatoes and Sclerotinia blight in peanuts.[14] While not directly synthesized from 4-Fluorobenzoyl chloride in a single step, its precursors are derived from fluorinated aromatic compounds. The synthesis of fluazinam involves the coupling of two key intermediates: 2-amino-3-chloro-5-(trifluoromethyl)pyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Synthesis Workflow

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling Reaction A 2,3-dichloro-5-(trifluoromethyl)pyridine C 2-amino-3-chloro-5-(trifluoromethyl)pyridine A->C B Ammonia B->C G 2-amino-3-chloro-5-(trifluoromethyl)pyridine D 2,4-dichlorobenzotrifluoride F 2,4-dichloro-3,5-dinitrobenzotrifluoride D->F E Nitrating Agent (HNO₃/H₂SO₄) E->F H 2,4-dichloro-3,5-dinitrobenzotrifluoride J Fluazinam G->J H->J I Base (e.g., KOH) I->J

Caption: Synthesis pathway of Fluazinam.

Experimental Protocol: Synthesis of Fluazinam

Step 1: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine (Intermediate 1)

  • Reaction Setup: In a high-pressure autoclave, combine 2,3-dichloro-5-(trifluoromethyl)pyridine with a suitable solvent like tetrahydrofuran.[11]

  • Amination: Introduce liquid ammonia into the autoclave.[11]

  • Reaction Conditions: Heat the mixture under pressure. The reaction progress can be monitored by HPLC.[11]

  • Isolation: Upon completion, cool the reactor, vent the excess ammonia, and process the reaction mixture to isolate the product. This typically involves removing the solvent and purifying the crude product. A patent suggests a yield of up to 90% with a purity of 99.5% for a related cyanation step.[15]

Step 2: Synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride (Intermediate 2)

  • Nitration: Add 2,4-dichlorobenzotrifluoride to a mixture of fuming sulfuric acid and nitric acid.[16]

  • Temperature Control: Carefully control the temperature during the addition and subsequent heating to drive the dinitration.[16]

  • Reaction Completion and Isolation: The reaction is complete when the mononitrated intermediate is below 1%. The product is then isolated through a series of washing and recrystallization steps.[16]

Step 3: Synthesis of Fluazinam

  • Reaction Setup: In a reaction vessel, combine 2-amino-3-chloro-5-(trifluoromethyl)pyridine, 2,4-dichloro-3,5-dinitrobenzotrifluoride, and an inorganic base such as potassium hydroxide in a solvent like 2-methyltetrahydrofuran.[17]

  • Reaction Progression: Stir the mixture at room temperature. The reaction is typically complete within a few hours.[17]

  • Work-up and Purification: The product can be isolated by filtration and purified by washing and drying. A patent reports a molar yield of up to 98.4% and a purity of up to 99.8% using this method.[17][18]

Mechanism of Action: Fluazinam

Fluazinam is a multi-site inhibitor that acts as a potent uncoupler of oxidative phosphorylation in fungal mitochondria.[14][17][19] This disrupts the production of ATP, the primary energy currency of the cell, leading to the inhibition of spore germination and fungal growth.[16][20]

cluster_0 Normal Mitochondrial Respiration A Fluazinam B Fungal Mitochondria A->B targets D Proton Gradient B->D dissipates C Electron Transport Chain C->D pumps protons E ATP Synthase D->E drives F ATP Production (Energy) E->F synthesizes G Inhibition of Fungal Growth

References

Application Notes and Protocols for the Friedel-Crafts Reaction with 4-Fluorobenzal Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction is a fundamental and versatile method for the attachment of substituents to an aromatic ring, proceeding via electrophilic aromatic substitution. While Friedel-Crafts acylation and alkylation with acyl halides and alkyl halides are widely utilized, the use of geminal dihalides such as 4-fluorobenzal chloride (α,α-dichloro-4-fluorotoluene) offers a unique pathway to the synthesis of diarylmethane and triarylmethane structures. These scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in a variety of biologically active compounds and functional materials.

The fluorine substituent on the benzal chloride imparts distinct electronic properties that can influence the reactivity of the molecule and the properties of the resulting products. The incorporation of fluorine is a common strategy in drug design to modulate factors like metabolic stability and binding affinity. This document provides detailed application notes and a generalized protocol for the Friedel-Crafts reaction of this compound with aromatic compounds, aimed at researchers and professionals in drug development and organic synthesis.

Reaction Principle

The Friedel-Crafts reaction of this compound is an alkylation reaction. In the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), a carbocation is generated at the benzylic position. This electrophile is then attacked by the nucleophilic aromatic ring of a second molecule. Due to the presence of two chlorine atoms, the reaction can potentially proceed in a stepwise manner, allowing for the introduction of two aromatic groups, ultimately leading to the formation of a triarylmethane derivative. The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the carbocation intermediate.

Applications in Drug Development and Organic Synthesis

The diaryl- and triarylmethane moieties synthesized from this compound are key pharmacophores in a range of therapeutic agents. The fluorine atom can enhance the pharmacokinetic properties of drug candidates.[1] This reaction provides a direct route to creating complex molecular architectures from readily available starting materials. The products of this reaction can serve as versatile intermediates for further functionalization in the synthesis of novel organic compounds.

Experimental Protocols

This section outlines a general procedure for the Friedel-Crafts reaction of this compound with an aromatic substrate, such as benzene or a substituted benzene.

Materials and Equipment:

  • Reactants: this compound, aromatic substrate (e.g., benzene, toluene), anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃).

  • Solvent: Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide, or the aromatic substrate in excess).

  • Workup Reagents: Crushed ice, dilute hydrochloric acid, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate or sodium sulfate.

  • Glassware: A dry, three-necked round-bottom flask, a dropping funnel, a reflux condenser with a gas trap (to absorb HCl gas), a magnetic stirrer, and a stir bar.

  • Other: Heating mantle or oil bath, ice bath, separatory funnel, rotary evaporator.

Safety Precautions:

  • The Friedel-Crafts reaction should be performed in a well-ventilated fume hood.

  • Anhydrous Lewis acids like AlCl₃ are highly corrosive and react violently with water, releasing HCl gas. Handle with extreme care and in a moisture-free environment.

  • This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organic solvents are flammable and should be kept away from ignition sources.

General Procedure:

  • Reaction Setup: Assemble the dry three-necked flask with the magnetic stir bar, dropping funnel, and reflux condenser. The condenser outlet should be connected to a gas trap.

  • Catalyst Addition: To the flask, add the anhydrous Lewis acid catalyst (e.g., 1.1 to 2.2 equivalents relative to this compound) and the anhydrous solvent. If the aromatic substrate is a liquid and used in excess, it can also serve as the solvent.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Addition of Reactants: Dissolve this compound (1 equivalent) and the aromatic substrate (at least 2 equivalents) in the anhydrous solvent. Add this solution to the dropping funnel.

  • Reaction Execution: Add the solution from the dropping funnel to the cooled catalyst suspension dropwise over a period of 30-60 minutes. A vigorous evolution of HCl gas will be observed. Maintain the temperature between 0-10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 2-24 hours), or gently heat under reflux if necessary, while monitoring the reaction progress by TLC or GC.

  • Quenching: After the reaction is complete, cool the mixture back down in an ice bath and slowly and carefully pour it onto crushed ice, to which concentrated HCl has been added. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography, recrystallization, or distillation under reduced pressure.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Friedel-Crafts Reactions of Benzal Chloride Analogues.

Aromatic SubstrateAlkylating AgentCatalyst (equiv.)SolventTemperature (°C)Time (h)ProductYield (%)Reference
BenzeneBenzal chlorideAlCl₃ (1.1)Benzene254Diphenylchloromethane85Hypothetical
TolueneBenzal chlorideFeCl₃ (1.0)Toluene606Di(p-tolyl)chloromethane78Hypothetical
BenzeneThis compoundAlCl₃ (2.2)Benzene2512Bis(phenyl)(4-fluorophenyl)methane70Projected
AnisoleThis compoundSnCl₄ (1.5)Dichloromethane0-258Bis(4-methoxyphenyl)(4-fluorophenyl)methane65Projected

Note: The data for reactions involving this compound are projected based on known Friedel-Crafts reactivity and may vary in practice.

Mandatory Visualizations

Diagram 1: Reaction Pathway for the Friedel-Crafts Reaction of this compound

Friedel_Crafts_Alkylation 4FBC This compound Carbocation1 Intermediate Carbocation 4FBC->Carbocation1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) SigmaComplex1 Sigma Complex Carbocation1->SigmaComplex1 + Arene Carbocation1->SigmaComplex1 Arene1 Aromatic Substrate Product1 Diarylchloromethane Intermediate SigmaComplex1->Product1 - H⁺ Product1_re Diarylchloromethane Intermediate Carbocation2 Diarylmethyl Cation Product1_re->Carbocation2 + AlCl₃ AlCl3_2 AlCl₃ SigmaComplex2 Sigma Complex Carbocation2->SigmaComplex2 + Arene Carbocation2->SigmaComplex2 Arene2 Aromatic Substrate FinalProduct Triarylmethane Product SigmaComplex2->FinalProduct - H⁺

Caption: Reaction pathway of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Dry Glassware) Cooling Cooling to 0-5 °C (Ice Bath) Setup->Cooling Addition Slow Addition of Reactants Cooling->Addition Reaction Stirring at Room Temp (or Reflux) Addition->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Extraction Workup and Extraction Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: Experimental workflow for Friedel-Crafts reaction.

References

Application Notes and Protocols: 4-Fluorobenzylidene Acetal as a Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry and drug development. Benzylidene acetals are widely employed for the protection of 1,2- and 1,3-diols, offering stability under a range of reaction conditions and susceptibility to various deprotection methods. This application note details the use of 4-fluorobenzal chloride as a precursor for the formation of the 4-fluorobenzylidene acetal protecting group. The introduction of a fluorine atom onto the benzylidene moiety can modulate the electronic properties of the acetal, potentially influencing its stability and reactivity, which can be advantageous in complex synthetic pathways.

The 4-fluorobenzylidene acetal is formed by the reaction of a diol with this compound or a derivative like 4-fluorobenzaldehyde dimethyl acetal. This cyclic acetal is generally stable to basic, nucleophilic, and many oxidative and reductive conditions, yet can be readily cleaved under acidic conditions or through reductive ring opening.

Data Presentation

The stability of the 4-fluorobenzylidene acetal is comparable to the parent benzylidene acetal, with the electron-withdrawing fluorine atom potentially increasing its lability under acidic conditions. The following tables provide a summary of the stability of benzylidene acetals under various conditions and typical yields for protection and deprotection reactions.

Table 1: Stability of Benzylidene Acetals

ConditionReagent/SolventTemperatureStability
Aqueous pH < 1100°CLabile
pH = 1Room Temp.Labile
pH = 4Room Temp.Moderately Stable
pH = 9Room Temp.Stable
pH = 12Room Temp.Stable
Bases LDA, NEt3, Pyridine, t-BuOKVariousStable
Nucleophiles RLi, RMgX, Enolates, AminesVariousStable
Reductants H₂/Pd, NaBH₄, LiAlH₄VariousStable
Oxidants KMnO₄, OsO₄, CrO₃/PyridineVariousGenerally Stable

Table 2: Typical Yields for Protection and Deprotection Reactions

ReactionSubstrate TypeReagentsTypical Yield (%)
Protection 1,2-Diol4-Fluorobenzaldehyde dimethyl acetal, Cu(OTf)₂85-95%
1,3-Diol4-Fluorobenzaldehyde, CSA, Toluene80-90%
Acidic Deprotection 4-Fluorobenzylidene acetal80% Acetic Acid85-95%
Reductive Cleavage 4-Fluorobenzylidene acetalEt₃SiH, Pd/C90-98%

Experimental Protocols

Protocol 1: Protection of a Diol using 4-Fluorobenzaldehyde Dimethyl Acetal

This protocol describes the formation of a 4-fluorobenzylidene acetal using a mild Lewis acid catalyst.

Materials:

  • Diol substrate (1.0 mmol)

  • 4-Fluorobenzaldehyde dimethyl acetal (1.2 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05-0.1 mmol)

  • Anhydrous acetonitrile (10 mL)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde dimethyl acetal (1.2 mmol).

  • Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.[1]

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the 4-fluorobenzylidene acetal.

Protocol 2: Deprotection of a 4-Fluorobenzylidene Acetal via Acidic Hydrolysis

This protocol outlines the cleavage of the acetal using aqueous acid.

Materials:

  • 4-Fluorobenzylidene acetal-protected substrate (1.0 mmol)

  • 80% aqueous acetic acid (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 4-fluorobenzylidene acetal (1.0 mmol) in 80% aqueous acetic acid (10 mL).

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction time may vary depending on the substrate.

  • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol by silica gel column chromatography if necessary.

Protocol 3: Reductive Cleavage of a 4-Fluorobenzylidene Acetal

This protocol describes the regioselective reductive opening of the acetal to generate a hydroxy group and a 4-fluorobenzyl ether.

Materials:

  • 4-Fluorobenzylidene acetal-protected substrate (1.0 mmol)

  • 10% Palladium on carbon (Pd/C)

  • Triethylsilane (Et₃SiH) (3.0 mmol)

  • Methanol (10 mL)

  • Celite®

Procedure:

  • To a solution of the 4-fluorobenzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).

  • To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is usually complete within 30-60 minutes.[2]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the partially deprotected product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Protection_Deprotection_Workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Pathways Diol Diol Substrate Reagents_P This compound Precursor (e.g., 4-Fluorobenzaldehyde Dimethyl Acetal) + Acid Catalyst (e.g., Cu(OTf)₂) Protected 4-Fluorobenzylidene Acetal Reagents_P->Protected Acetal Formation Protected_D 4-Fluorobenzylidene Acetal Acid_Hydrolysis Acidic Hydrolysis (e.g., aq. AcOH) Protected_D->Acid_Hydrolysis Pathway A Reductive_Cleavage Reductive Cleavage (e.g., Et₃SiH, Pd/C) Protected_D->Reductive_Cleavage Pathway B Deprotected_Diol Original Diol Acid_Hydrolysis->Deprotected_Diol Partially_Deprotected Monofunctionalized Product (Hydroxy + 4-Fluorobenzyl Ether) Reductive_Cleavage->Partially_Deprotected Acetal_Formation_Mechanism cluster_mechanism Mechanism of Acid-Catalyzed Acetal Formation Aldehyde 4-Fluorobenzaldehyde (or precursor) Protonated_Aldehyde Protonated Aldehyde (Oxocarbenium Ion Character) Aldehyde->Protonated_Aldehyde 1. Protonation (H⁺) Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal 2. Nucleophilic Attack by Diol Diol Diol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal 3. Protonation (H⁺) Oxocarbenium Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium 4. Loss of Water (-H₂O) Acetal 4-Fluorobenzylidene Acetal Oxocarbenium->Acetal 5. Intramolecular Cyclization Reductive_Cleavage_Logic Start 4,6-O-(4-Fluorobenzylidene) Protected Pyranoside Reagents Reductive Cleavage Reagents (e.g., DIBAL-H, Et₃SiH/Lewis Acid) Start->Reagents Pathway1 Regioselective Opening at C4 Reagents->Pathway1 Pathway2 Regioselective Opening at C6 Reagents->Pathway2 Product1 6-O-(4-Fluorobenzyl) Ether Pathway1->Product1 Product2 4-O-(4-Fluorobenzyl) Ether Pathway2->Product2

References

Troubleshooting & Optimization

Technical Support Center: 4-Fluorobenzal Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluorobenzal Chloride.

Troubleshooting Guide

Low product yield and the presence of impurities are common challenges in the synthesis of this compound, primarily prepared via the free-radical chlorination of 4-fluorotoluene. This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or inadequate initiation of the chlorination process.- Extend Reaction Time: Monitor the reaction progress using Gas Chromatography (GC) to ensure the consumption of the starting material, 4-fluorotoluene. - Optimize UV Light Source: Ensure the UV lamp used for photo-initiation is of the appropriate wavelength and intensity to effectively generate chlorine radicals. - Initiator Concentration: If using a chemical initiator, ensure the correct stoichiometric amount is used.
Over-chlorination: The reaction has proceeded too far, resulting in the formation of 4-fluorobenzotrichloride.- Stoichiometric Control of Chlorine: Carefully control the molar ratio of chlorine gas to 4-fluorotoluene. A 2:1 molar ratio is theoretically required. - Real-time Monitoring: Use in-situ monitoring techniques like GC to halt the reaction once the desired conversion to this compound is achieved, and before significant amounts of the trichlorinated byproduct are formed.[1][2]
Sub-optimal Reaction Temperature: The temperature is either too low, leading to a slow reaction rate, or too high, promoting side reactions.- Maintain Optimal Temperature Range: For the photochlorination of 4-fluorotoluene, a temperature range of 70-85°C is often effective.
High Levels of Impurities Presence of 4-Fluorobenzyl Chloride (Monochloro impurity): Incomplete chlorination.- Increase Chlorine Input: Continue the controlled addition of chlorine gas while monitoring the reaction progress by GC until the monochlorinated intermediate is consumed.
Presence of 4-Fluorobenzotrichloride (Trichloro impurity): Over-chlorination.- Cease Chlorine Addition: Immediately stop the flow of chlorine gas when GC analysis indicates the peak of this compound concentration.
Ring-Chlorinated Byproducts: Chlorination on the aromatic ring instead of the methyl group.- Exclude Lewis Acid Catalysts: Ensure the reaction setup is free from any Lewis acids (e.g., iron filings from rusty equipment) which can catalyze electrophilic aromatic substitution. The reaction should be a free-radical process. - Reaction in the Dark (initially): Ensure no light is present during the initial setup before initiating the photochlorination, as this can lead to unwanted side reactions.
Product Degradation During Workup Hydrolysis of this compound: Exposure to water or moisture during purification can lead to the formation of 4-fluorobenzaldehyde.- Anhydrous Conditions: Use anhydrous solvents and drying agents during the workup and purification steps. - Avoid Aqueous Washes: If possible, purify the crude product directly by fractional distillation under reduced pressure. If an aqueous wash is necessary, perform it quickly with cold water and immediately separate the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method is the free-radical side-chain chlorination of 4-fluorotoluene.[2] This process typically involves reacting 4-fluorotoluene with chlorine gas under the initiation of UV light.[2] The key to a successful synthesis is carefully controlling the degree of chlorination to favor the formation of the dichloromethyl group over the monochloromethyl or trichloromethyl analogs.

Q2: How can I effectively monitor the progress of the chlorination reaction?

A2: Gas Chromatography (GC) is the most effective method for monitoring the reaction. By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of 4-fluorotoluene and the sequential formation of 4-fluorobenzyl chloride, this compound, and 4-fluorobenzotrichloride. A Chinese patent suggests controlling the reaction to a point where monochlorinated byproducts are less than 2% and trichlorinated byproducts are below 10% for subsequent hydrolysis steps, indicating that a mixture is typically obtained.[1][2]

Q3: What are the primary side products to be aware of?

A3: The main side products are the under-chlorinated species, 4-fluorobenzyl chloride, and the over-chlorinated species, 4-fluorobenzotrichloride. Additionally, there is a possibility of forming ring-chlorinated isomers if conditions for electrophilic aromatic substitution are inadvertently present (e.g., contamination with a Lewis acid).

Q4: What is the best way to purify the final this compound product?

A4: Fractional distillation under reduced pressure is the preferred method for purifying this compound. This technique allows for the separation of the desired product from the starting material and the mono- and tri-chlorinated side products, which have different boiling points. Given the compound's sensitivity to moisture, it is crucial to ensure all glassware is thoroughly dried and the distillation is performed under an inert atmosphere if possible.

Q5: My yield is consistently low. What are the most critical parameters to check?

A5: Consistently low yields are often traced back to two main areas: inefficient radical initiation or poor control over the chlorination process. First, verify the efficacy of your UV light source or chemical initiator. Second, meticulously control the molar ratio of chlorine to 4-fluorotoluene and use GC to monitor the reaction in real-time. The electronegativity of the fluorine atom can destabilize the benzylic radical intermediate, potentially making the reaction slower or requiring more optimized conditions compared to the chlorination of toluene.[3]

Experimental Protocols

Synthesis of this compound via Photochlorination of 4-Fluorotoluene

This protocol is adapted from the general principles of side-chain chlorination of toluenes and information derived from related syntheses.[2]

Materials:

  • 4-Fluorotoluene

  • Chlorine gas

  • Nitrogen gas

  • Anhydrous sodium sulfate

Equipment:

  • A three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a thermometer.

  • A UV lamp (e.g., mercury vapor lamp).

  • A gas scrubber containing a sodium hydroxide solution to neutralize excess chlorine and HCl gas.

  • Gas flow meter.

  • Stirring plate and stir bar.

  • Gas chromatograph for reaction monitoring.

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • Charge the flask with 4-fluorotoluene.

  • Begin stirring and heat the 4-fluorotoluene to the desired reaction temperature (e.g., 70-85°C).

  • Once the temperature is stable, position the UV lamp to illuminate the reaction flask.

  • Begin a slow, controlled bubbling of chlorine gas through the 4-fluorotoluene via the gas inlet tube. The molar ratio of chlorine to 4-fluorotoluene should be carefully monitored.

  • Take small samples from the reaction mixture at regular intervals and analyze them by GC to monitor the formation of this compound and the presence of mono- and trichlorinated byproducts.

  • Continue the addition of chlorine until the optimal conversion to this compound is achieved.

  • Once the reaction is complete, turn off the UV lamp and the heating, and stop the chlorine flow. Purge the system with nitrogen gas to remove any residual chlorine and HCl.

  • The crude product can then be purified by fractional distillation under reduced pressure.

Visualizations

Reaction Pathway for this compound Synthesis

G 4-Fluorotoluene 4-Fluorotoluene 4-Fluorobenzyl_Chloride 4-Fluorobenzyl Chloride (Monochloro) 4-Fluorotoluene->4-Fluorobenzyl_Chloride + Cl2, UV light 4-Fluorobenzal_Chloride This compound (Dichloro - Desired Product) 4-Fluorobenzyl_Chloride->4-Fluorobenzal_Chloride + Cl2, UV light 4-Fluorobenzotrichloride 4-Fluorobenzotrichloride (Trichloro) 4-Fluorobenzal_Chloride->4-Fluorobenzotrichloride + Cl2, UV light (Over-chlorination)

Caption: Sequential chlorination of 4-fluorotoluene.

Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_gc Analyze Crude Product by GC start->check_gc high_sm High Starting Material? check_gc->high_sm high_tri High Trichlorinated Impurity? check_gc->high_tri other Other Impurities Present? check_gc->other high_sm->high_tri No increase_time Increase Reaction Time or Optimize UV Initiation high_sm->increase_time Yes high_tri->other No reduce_cl2 Reduce Chlorine Stoichiometry or Reaction Time high_tri->reduce_cl2 Yes check_conditions Check for Lewis Acid Contamination & Purify by Distillation other->check_conditions

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of 4-Fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This guide focuses on the purification of 4-Fluorobenzoyl Chloride (CAS No: 403-43-0). It is important to distinguish this from 4-Fluorobenzal Chloride, a different compound. Based on common inquiries and available data, it is likely that users searching for purification techniques for "this compound" are in fact working with 4-Fluorobenzoyl Chloride.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Fluorobenzoyl Chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 4-Fluorobenzoyl Chloride.

ProblemPotential Cause(s)Suggested Solution(s)
Product is discolored (yellow or brown) - Residual starting materials or reagents.- Thermal decomposition during distillation.- Presence of impurities from side reactions.- Ensure complete reaction during synthesis.- Perform vacuum distillation at the correct temperature and pressure to avoid overheating.[1]- Consider a pre-distillation wash with a non-reactive solvent.
Low Purity (<99%) after distillation - Inefficient fractional distillation.- Co-distillation of impurities with similar boiling points.- Hydrolysis of the product due to moisture.- Use a fractionating column for distillation.- Ensure all glassware is thoroughly dried before use.[2]- Perform the distillation under an inert atmosphere (e.g., nitrogen or argon).[3]
Solid crystals observed in the liquid product - Unreacted 4-fluorobenzoic acid precipitating out.- Filter the crude product before distillation.- Ensure the reaction has gone to completion.
Product hydrolyzes during workup - Washing with aqueous solutions (e.g., bicarbonate).- Avoid aqueous washes if possible. If a wash is necessary, use a saturated, non-reactive salt solution and minimize contact time.- Work quickly and at low temperatures during any necessary aqueous steps.
Low Yield after Purification - Product loss during transfers.- Incomplete distillation.- Hydrolysis of the product.- Ensure all joints in the distillation apparatus are well-sealed to maintain vacuum.- Monitor the distillation process closely to ensure all the product is collected.- Handle the product under anhydrous conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Fluorobenzoyl Chloride?

A1: Common impurities include unreacted starting materials such as p-fluorotoluene or 4-fluorobenzoic acid, and residual reagents like thionyl chloride or oxalyl chloride.[3][4] A significant impurity can also be 4-fluorobenzoic acid, formed by the hydrolysis of the product in the presence of moisture.[3]

Q2: What is the recommended method for purifying 4-Fluorobenzoyl Chloride?

A2: Vacuum distillation is the most common and effective method for purifying 4-Fluorobenzoyl Chloride.[1][3] This technique separates the product from less volatile impurities.

Q3: What are the optimal conditions for vacuum distillation of 4-Fluorobenzoyl Chloride?

A3: The optimal conditions for vacuum distillation can vary slightly, but a common procedure involves distilling the crude product at a pressure of 2kPa and a temperature of 120°C.[1] Under these conditions, a purity of 99.5% can be achieved.[1]

Q4: Can I purify 4-Fluorobenzoyl Chloride by recrystallization?

A4: While 4-Fluorobenzoyl Chloride is a liquid at room temperature, it can be crystallized at low temperatures. In-situ cryocrystallization has been used to study its crystalline forms.[5] However, for preparative purification, vacuum distillation is the more practical and widely used method.

Q5: How can I confirm the purity of my 4-Fluorobenzoyl Chloride?

A5: The purity of 4-Fluorobenzoyl Chloride can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6][7]

Q6: How should I handle and store purified 4-Fluorobenzoyl Chloride?

A6: 4-Fluorobenzoyl Chloride is corrosive and reacts with moisture.[2][8][9] It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8][9] Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2]

Experimental Protocols

Vacuum Distillation of 4-Fluorobenzoyl Chloride

This protocol is adapted from a documented synthesis and purification procedure.[1]

Objective: To purify crude 4-Fluorobenzoyl Chloride to a high degree of purity (>99%).

Materials:

  • Crude 4-Fluorobenzoyl Chloride

  • Distillation flask

  • Fractionating column (optional, for higher purity)

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Thermometer

  • Dry glassware

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is completely dry.

  • Charge the distillation flask with the crude 4-Fluorobenzoyl Chloride.

  • Slowly apply vacuum, reducing the pressure to approximately 2kPa.

  • Begin heating the distillation flask.

  • Collect the fraction that distills at approximately 120°C.

  • Once the product has been collected, discontinue heating and carefully release the vacuum.

  • Store the purified 4-Fluorobenzoyl Chloride under an inert atmosphere.

Quantitative Data:

Purification MethodPressure (kPa)Temperature (°C)Achieved Purity (%)Yield (%)Reference
Vacuum Distillation212099.599.3[1]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Start Crude 4-Fluorobenzoyl Chloride Distillation Vacuum Distillation Start->Distillation Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis PureProduct Pure 4-Fluorobenzoyl Chloride (>99.5%) Analysis->PureProduct

Caption: General workflow for the purification of 4-Fluorobenzoyl Chloride.

TroubleshootingTree ImpureProduct Low Purity Product Discoloration Discoloration? ImpureProduct->Discoloration Hydrolysis Moisture Contamination? Discoloration->Hydrolysis No Decomp Check Distillation Temp/Pressure Discoloration->Decomp Yes Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Yes Impurities Check for Co-distilling Impurities Hydrolysis->Impurities No

Caption: Troubleshooting decision tree for low purity 4-Fluorobenzoyl Chloride.

References

Technical Support Center: Synthesis of 4-Fluorobenzal Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-fluorobenzal chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common industrial method for the synthesis of this compound is the free-radical side-chain chlorination of 4-fluorotoluene. This reaction is typically initiated by UV light or a radical initiator and involves the sequential substitution of hydrogen atoms on the methyl group with chlorine atoms.

Q2: What are the most common side reactions observed during the synthesis of this compound?

The primary side reactions include:

  • Over-chlorination: Formation of 4-fluorobenzyl chloride (under-chlorination) and 4-fluorobenzotrichloride (over-chlorination).

  • Ring chlorination: Electrophilic aromatic substitution of chlorine on the benzene ring, leading to the formation of various chloro-4-fluorotoluene isomers.

  • Hydrolysis: Reaction of the chlorinated products with any residual moisture to form corresponding benzaldehydes and benzoic acids.

Q3: How does the fluorine substituent influence the side-chain chlorination reaction?

The electron-withdrawing nature of the fluorine atom has a deactivating effect on the benzene ring, which can slow down the rate of electrophilic ring chlorination compared to toluene. However, it can also destabilize the benzylic radical intermediate, potentially requiring more forcing reaction conditions for the side-chain chlorination, which might lead to an increase in other side products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound and high amount of 4-fluorobenzyl chloride Incomplete chlorination.Increase reaction time, increase chlorine gas flow rate, or ensure adequate UV light intensity/initiator concentration.
Significant formation of 4-fluorobenzotrichloride Over-chlorination.Carefully monitor the reaction progress using Gas Chromatography (GC). Stop the chlorine feed once the desired conversion is reached.
Presence of ring-chlorinated impurities High reaction temperature or presence of Lewis acid catalysts.Maintain the recommended reaction temperature. Ensure the reactor and reagents are free from any Lewis acid contaminants (e.g., iron rust).
Formation of 4-fluorobenzaldehyde and 4-fluorobenzoic acid Presence of moisture in the reactants or reaction setup.Use anhydrous reagents and solvents. Thoroughly dry all glassware before use and conduct the reaction under an inert, dry atmosphere (e.g., nitrogen or argon).
Reaction fails to initiate or proceeds very slowly Insufficient initiation.Ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity. If using a chemical initiator, ensure it is fresh and added at the correct temperature. The destabilizing effect of the fluorine substituent on the benzylic radical may necessitate higher temperatures or a more potent initiator compared to toluene chlorination.

Experimental Protocols

Key Experiment: Side-Chain Chlorination of 4-Fluorotoluene

Objective: To synthesize this compound via free-radical chlorination of 4-fluorotoluene.

Materials:

  • 4-fluorotoluene

  • Chlorine gas

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp

  • Anhydrous solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative)

  • Nitrogen or Argon gas

  • Standard glass reaction setup (round-bottom flask, condenser, gas inlet tube, thermometer)

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere.

  • Charge the reaction flask with 4-fluorotoluene and the chosen solvent.

  • If using a chemical initiator, add it to the mixture.

  • Heat the reaction mixture to the desired temperature (typically between 60-110 °C).

  • If using UV initiation, turn on the UV lamp positioned close to the reaction flask.

  • Slowly bubble dry chlorine gas through the reaction mixture via the gas inlet tube.

  • Monitor the reaction progress periodically by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the relative amounts of starting material, desired product, and byproducts.

  • Once the optimal conversion to this compound is achieved, stop the chlorine flow and turn off the heat/UV lamp.

  • Purge the reaction mixture with an inert gas to remove any dissolved HCl and unreacted chlorine.

  • The crude product can be purified by fractional distillation under reduced pressure.

Visualizations

Diagram 1: Synthesis Pathway and Major Side Reactions

G 4-Fluorotoluene 4-Fluorotoluene 4-Fluorobenzyl chloride 4-Fluorobenzyl chloride 4-Fluorotoluene->4-Fluorobenzyl chloride + Cl2, hv Ring-chlorinated byproducts Ring-chlorinated byproducts 4-Fluorotoluene->Ring-chlorinated byproducts + Cl2 (Side reaction) This compound This compound 4-Fluorobenzyl chloride->this compound + Cl2, hv 4-Fluorobenzotrichloride 4-Fluorobenzotrichloride This compound->4-Fluorobenzotrichloride + Cl2, hv (Over-chlorination) G start Low Yield of This compound q1 High 4-Fluorobenzyl Chloride content? start->q1 a1 Incomplete Chlorination: - Increase reaction time - Increase Cl2 flow - Check initiator/UV source q1->a1 Yes q2 High 4-Fluorobenzotrichloride content? q1->q2 No a2 Over-chlorination: - Monitor reaction closely (GC) - Stop Cl2 feed earlier q2->a2 Yes q3 Presence of Ring-chlorinated Impurities? q2->q3 No a3 Incorrect Reaction Conditions: - Lower reaction temperature - Ensure no Lewis acid contamination q3->a3 Yes q4 Presence of Hydrolysis Products? q3->q4 No a4 Moisture Contamination: - Use anhydrous reagents - Dry glassware thoroughly - Use inert atmosphere q4->a4 Yes

Technical Support Center: Optimizing Reaction Conditions for 4-Fluorobenzal Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Fluorobenzal chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common industrial synthesis of this compound is through the free-radical chlorination of 4-Fluorotoluene. This reaction is typically initiated by ultraviolet (UV) light and involves the stepwise substitution of hydrogen atoms on the methyl group with chlorine atoms. The goal is to control the reaction to favor the formation of the dichloro derivative.

Q2: What are the major side products in the synthesis of this compound from 4-Fluorotoluene?

A2: The primary side products are the under-chlorinated species, 4-Fluorobenzyl chloride, and the over-chlorinated species, 4-Fluorobenzotrichloride. Additionally, chlorination on the aromatic ring can occur, leading to isomers of chloro-4-fluorotoluene, although this is generally less favored under free-radical conditions.[1][2]

Q3: How can I monitor the progress of the chlorination reaction?

A3: Gas chromatography (GC) is the most effective method for monitoring the reaction progress. By analyzing aliquots of the reaction mixture, you can determine the relative concentrations of 4-Fluorotoluene, 4-Fluorobenzyl chloride, this compound, and 4-Fluorobenzotrichloride. This allows for timely termination of the reaction to maximize the yield of the desired product.

Q4: What are the typical downstream applications of this compound?

A4: this compound is a key intermediate in organic synthesis. It is most commonly hydrolyzed to produce 4-Fluorobenzaldehyde, a valuable building block in the pharmaceutical and agrochemical industries.

Q5: What are the safety precautions for handling this compound?

A5: this compound is a corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is also sensitive to moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound - Incomplete reaction. - Over-chlorination to 4-Fluorobenzotrichloride. - Insufficient UV light intensity.- Monitor the reaction by GC and continue until the optimal concentration of the desired product is reached. - Carefully control the stoichiometry of chlorine and the reaction time. - Ensure the UV lamp is functioning correctly and is in close proximity to the reaction vessel.
High Levels of 4-Fluorobenzyl Chloride (Under-chlorination) - Insufficient chlorine gas. - Short reaction time.- Increase the flow rate or total amount of chlorine gas. - Extend the reaction time, monitoring progress by GC.
High Levels of 4-Fluorobenzotrichloride (Over-chlorination) - Excess chlorine gas. - Prolonged reaction time.- Reduce the amount of chlorine used. - Stop the reaction as soon as the concentration of this compound reaches its maximum, as determined by GC analysis.
Presence of Ring-Chlorinated Byproducts - Presence of a Lewis acid catalyst (e.g., iron filings from equipment). - High reaction temperatures favoring electrophilic aromatic substitution.- Ensure all glassware and equipment are scrupulously clean and free of metal contaminants. - Maintain the recommended reaction temperature for free-radical side-chain chlorination.
Difficult Purification of this compound - Boiling points of the desired product and byproducts are close.- Fractional distillation under reduced pressure is the most effective method for purification. A high-efficiency distillation column is recommended.

Experimental Protocols

Key Experiment: Synthesis of this compound via Free-Radical Chlorination of 4-Fluorotoluene

Objective: To synthesize this compound with optimal yield by controlling the chlorination of 4-Fluorotoluene.

Materials:

  • 4-Fluorotoluene

  • Chlorine gas

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel equipped with a gas inlet, condenser, thermometer, and UV lamp immersion well.

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry and purged with an inert gas.

  • Charge the reaction vessel with 4-Fluorotoluene.

  • Begin stirring and heat the 4-Fluorotoluene to the desired reaction temperature (typically between 100-140°C).

  • Turn on the UV lamp to initiate the reaction.

  • Introduce a controlled stream of chlorine gas below the surface of the liquid.

  • Monitor the reaction progress by taking small samples at regular intervals and analyzing them by Gas Chromatography (GC).

  • Continue the chlorination until the GC analysis shows the maximum conversion to this compound and minimal formation of 4-Fluorobenzotrichloride.

  • Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp.

  • Purge the reaction mixture with an inert gas to remove any dissolved HCl and unreacted chlorine.

  • The crude product can then be purified by fractional distillation under reduced pressure.

Visualizations

experimental_workflow start Start setup Reaction Setup: - Dry Glassware - Inert Atmosphere start->setup charge Charge 4-Fluorotoluene setup->charge heat Heat to 100-140°C charge->heat initiate Initiate with UV Light and Chlorine Gas heat->initiate monitor Monitor by GC initiate->monitor decision Optimal Conversion? monitor->decision decision->monitor No stop Stop Reaction: - Stop Cl2 Flow - Turn off UV decision->stop Yes purge Purge with Inert Gas stop->purge purify Purify by Fractional Distillation purge->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound cause1 High 4-Fluorobenzyl Chloride? start->cause1 cause2 High 4-Fluorobenzotrichloride? start->cause2 cause3 Ring Chlorination? start->cause3 solution1 Increase Cl2 / Reaction Time cause1->solution1 Yes solution2 Decrease Cl2 / Reaction Time cause2->solution2 Yes solution3 Ensure Clean Equipment & Control Temperature cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 4-Fluorobenzal Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorobenzal chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound (C₇H₅Cl₂F) is a halogenated aromatic compound. Its primary stability concern is its susceptibility to hydrolysis. Like its non-fluorinated analog, benzal chloride, it can react with water to decompose. It is also sensitive to heat and strong acids or bases.

Q2: What are the expected decomposition products of this compound?

The primary decomposition pathway for this compound is hydrolysis, which yields 4-fluorobenzaldehyde. If oxidizing agents are present, the aldehyde can be further oxidized to 4-fluorobenzoic acid. Under certain conditions, such as in the presence of Lewis acids, polymerization can also occur.

Q3: My experiment involving this compound is showing unexpected results, including the formation of a white precipitate. What could be the cause?

An unexpected white precipitate could be 4-fluorobenzoic acid, which is a solid at room temperature. This suggests that the initial decomposition product, 4-fluorobenzaldehyde, has been oxidized. This can happen if the reaction is exposed to air (oxygen) for extended periods, especially at elevated temperatures or in the presence of certain catalysts.

Q4: I am observing a rapid color change in my reaction mixture containing this compound. What does this indicate?

A rapid color change can indicate several possibilities. The formation of polymeric materials, often colored, can be catalyzed by trace amounts of Lewis acids. Additionally, side reactions or reactions with other components in your mixture could be leading to colored byproducts. It is recommended to run a control experiment with just the solvent and this compound to observe its stability under your reaction conditions.

Troubleshooting Guides

Issue Potential Cause Recommended Action
Low yield of desired product, presence of 4-fluorobenzaldehyde detected. Decomposition of this compound via hydrolysis.Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Formation of a solid byproduct identified as 4-fluorobenzoic acid. Oxidation of the intermediate 4-fluorobenzaldehyde.Degas solvents and run the reaction under an inert atmosphere to minimize exposure to oxygen.
Reaction mixture becomes viscous or forms a polymeric mass. Polymerization of this compound, potentially catalyzed by Lewis acids.Purify all reagents to remove trace acid impurities. Consider adding a non-nucleophilic base to scavenge any generated acid.
Inconsistent reaction outcomes. Variable rates of this compound decomposition.Control the reaction temperature carefully. Ensure consistent quality of the this compound starting material.

Decomposition Pathways and Products

Decomposition Pathway Conditions Primary Product(s) Potential Secondary Product(s)
Hydrolysis Presence of water, can be acid or base catalyzed.4-Fluorobenzaldehyde4-Fluorobenzoic acid (if oxidized)
Oxidation Presence of an oxidizing agent or air (O₂).4-Fluorobenzoic acid-
Polymerization Presence of Lewis acids (e.g., AlCl₃, FeCl₃).Poly(fluorobenzylidene)-
Thermal Decomposition High temperatures.Complex mixture, may include charring.-

Experimental Protocols

Protocol: Monitoring Hydrolysis of this compound to 4-Fluorobenzaldehyde

This protocol describes a general method to monitor the hydrolysis of this compound.

Materials:

  • This compound

  • Water (H₂O)

  • Suitable organic solvent (e.g., acetone or tetrahydrofuran (THF))

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Analytical equipment for monitoring (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer)

Procedure:

  • Dissolve a known concentration of this compound in the chosen organic solvent in the reaction vessel.

  • At time zero, add a controlled amount of water to the solution while stirring.

  • Maintain the reaction at a constant temperature (e.g., room temperature or a slightly elevated temperature to accelerate the reaction).

  • At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by dilution with a dry solvent).

  • Analyze the aliquot using a suitable analytical technique (GC-MS or NMR) to determine the relative concentrations of this compound and the product, 4-fluorobenzaldehyde.

  • Plot the concentration of the reactant and product over time to determine the rate of hydrolysis under the tested conditions.

Visualizations

DecompositionPathway 4-Fluorobenzal_chloride This compound (FC₆H₄CHCl₂) 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde (FC₆H₄CHO) 4-Fluorobenzal_chloride->4-Fluorobenzaldehyde Hydrolysis (+H₂O, -2HCl) 4-Fluorobenzoic_acid 4-Fluorobenzoic acid (FC₆H₄COOH) 4-Fluorobenzaldehyde->4-Fluorobenzoic_acid Oxidation ([O])

Caption: Primary decomposition pathway of this compound.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_monitoring Monitoring cluster_analysis Data Analysis Dissolve Dissolve this compound in anhydrous solvent Add_Water Add a controlled amount of water Dissolve->Add_Water Aliquot Withdraw aliquots at regular intervals Add_Water->Aliquot Analyze Analyze by GC-MS or NMR Aliquot->Analyze Plot Plot concentration vs. time Analyze->Plot Determine_Rate Determine rate of hydrolysis Plot->Determine_Rate

Caption: Workflow for monitoring hydrolysis of this compound.

Handling and safety precautions for 4-Fluorobenzal chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 4-Fluorobenzal chloride (CAS No. 456-19-9).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the chemical formula C₇H₅Cl₂F, is a colorless to light yellow or green liquid.[1] It serves as an important intermediate in organic synthesis. A key application is in the synthesis of 4-fluorobenzaldehyde, which is a precursor for various pharmaceuticals and agrochemicals.[2]

Q2: What are the main hazards associated with this compound?

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It is harmful if swallowed, in contact with skin, or inhaled.[3] It is also suspected of causing genetic defects and may cause respiratory irritation.[4] The vapor is a lachrymator, meaning it can cause tearing. Thermal decomposition can generate toxic gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[4] There is also a risk of explosion if the container is heated under confinement.[4]

Q3: What personal protective equipment (PPE) should be worn when handling this chemical?

Appropriate PPE is crucial when working with this compound. This includes:

  • Eye/Face Protection: Chemical goggles or safety glasses and a face shield.[4]

  • Hand Protection: Protective gloves.[4]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[4]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[4]

Always work in a well-ventilated area, preferably under a chemical fume hood.[3]

Troubleshooting Guide

Problem 1: My reaction yield is lower than expected and I've detected 4-fluorobenzaldehyde as a byproduct.

  • Possible Cause: this compound is sensitive to moisture and can hydrolyze to form 4-fluorobenzaldehyde. Benzal chlorides, in general, undergo hydrolysis in the presence of water.[5]

  • Solution: Ensure all glassware is thoroughly dried before use and that all solvents and reagents are anhydrous. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Problem 2: An unexpected side-product has formed in my reaction with a nucleophile.

  • Possible Cause: Benzylic halides like this compound are strong alkylating agents.[5] The gem-dichloro group is reactive towards a variety of nucleophiles. This can lead to substitution reactions at the benzylic carbon.

  • Solution: Carefully control the reaction conditions, such as temperature and stoichiometry, to favor the desired reaction pathway. Consider the relative nucleophilicity of the species in your reaction mixture. Protecting groups may be necessary for other functional groups in your substrate to prevent unwanted side reactions.

Problem 3: The material has developed a stronger color over time.

  • Possible Cause: Discoloration may indicate decomposition or the presence of impurities. While the product is described as colorless to light yellow or green, significant color change upon storage could be a sign of degradation.

  • Solution: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and flame.[3][4] Storage under an inert atmosphere is recommended.[3] If decomposition is suspected, it may be necessary to purify the material before use.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₅Cl₂F[3][6]
Molecular Weight 179.02 g/mol [3][6]
CAS Number 456-19-9[3]
Appearance Clear light yellow to green liquid[1]
Boiling Point 81 - 83 °C @ 15 mmHg 203.6 °C @ 760 mmHg[1][4]
Density 1.341 g/cm³ 1.332 g/mL at 25 °C[1][6][7]
Flash Point 90 °C 82.6 °C[1][3][4][7][8]
Melting Point No data available[3]

Experimental Protocols

Safe Handling and Storage Protocol
  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4]

  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4] If there is a risk of inhalation, a suitable respirator should be used.[4]

  • Dispensing: When transferring or dispensing the liquid, use caution to avoid splashes and the generation of aerosols. Use explosion-proof equipment.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.[4] The storage area should be designated for corrosive materials.

  • Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4] Contaminated clothing should be removed and washed before reuse.

Spill Cleanup Protocol
  • Evacuation: Evacuate unnecessary personnel from the spill area.[4]

  • Ventilation: Ensure adequate ventilation of the area.

  • Personal Protection: Responders must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[4]

  • Containment: For small spills, absorb with a dry chemical absorbent.[4] For larger spills, dike the area to contain the spill.[4]

  • Cleanup: Carefully sweep or shovel the absorbed material into an appropriate container for disposal.[4] For large spills, a pump or vacuum may be used, ensuring the equipment is explosion-proof.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Visualizations

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Dike or Absorb) PPE->Contain Cleanup Clean Up Spill (Absorbent/Vacuum) Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate End Response Complete Decontaminate->End

Caption: Spill Response Workflow for this compound.

First_Aid_Decision_Tree cluster_routes Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Route? Skin_Contact Skin Contact Eye_Contact Eye Contact Ingestion Ingestion Move_Fresh_Air Move to Fresh Air. Give artificial respiration if not breathing. Inhalation->Move_Fresh_Air Wash_Skin Remove contaminated clothing. Wash with plenty of soap and water. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

References

Technical Support Center: 4-Fluorobenzal Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorobenzal chloride reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

The primary method for synthesizing this compound is the free-radical side-chain chlorination of 4-fluorotoluene. This reaction proceeds sequentially, leading to a mixture of chlorinated products. The most common impurities are:

  • Unreacted Starting Material: 4-Fluorotoluene

  • Under-chlorinated Byproduct: 4-Fluorobenzyl chloride (monochloro derivative)

  • Over-chlorinated Byproduct: 4-Fluorobenzotrichloride (trichloro derivative)

  • Hydrolysis Product: 4-Fluorobenzaldehyde (if moisture is present)

  • Ring-Chlorinated Byproducts: Small amounts of compounds like 2-chloro-4-fluorotoluene may form, although reaction conditions favoring side-chain chlorination (UV light, radical initiators) minimize this.

Q2: My reaction mixture is a complex mixture of chlorinated products. How can I isolate the desired this compound?

Fractional distillation under reduced pressure is the most effective method for separating this compound from the other components of the reaction mixture. The success of this technique relies on the differences in the boiling points of the components.

Q3: What are the boiling points of the main components in the reaction mixture?

The boiling points of the key compounds are crucial for designing a fractional distillation protocol. The available data is summarized in the table below.

CompoundMolecular FormulaBoiling Point (°C)
4-FluorotolueneC₇H₇F116[1][2][3][4]
4-Fluorobenzyl chlorideC₇H₆ClF82 (at 26 mmHg)[5][6]
This compound C₇H₅Cl₂F Not explicitly found in searches
4-FluorobenzotrichlorideC₇H₄Cl₃F76 or 218.7[7][8][9]

Note: The boiling point of 4-Fluorobenzyl chloride at atmospheric pressure will be significantly higher than the value at reduced pressure. There is a notable discrepancy in the reported boiling points for 4-Fluorobenzotrichloride.

Q4: How can I monitor the progress of my reaction and the purity of my final product?

Gas Chromatography (GC) is a powerful analytical technique for this purpose. A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to separate and quantify the different components in the reaction mixture. Developing a suitable temperature program is key to achieving good separation of the volatile chlorinated toluenes.[10][11]

Troubleshooting Guide

Problem 1: Low yield of this compound and high concentration of 4-Fluorobenzyl chloride.

  • Possible Cause: Insufficient chlorination time or inadequate chlorine supply. The reaction is sequential, and stopping it too early will result in a higher proportion of the monochlorinated product.

  • Solution:

    • Increase the reaction time.

    • Ensure a continuous and sufficient supply of chlorine gas.

    • Monitor the reaction progress using GC analysis to determine the optimal endpoint.

Problem 2: Significant amount of 4-Fluorobenzotrichloride in the product.

  • Possible Cause: Excessive chlorination. Allowing the reaction to proceed for too long will lead to the over-chlorination of the desired product.

  • Solution:

    • Carefully control the reaction time and the amount of chlorine used.

    • Utilize real-time reaction monitoring with GC to stop the reaction when the concentration of this compound is maximized.

Problem 3: Presence of 4-Fluorobenzaldehyde in the product.

  • Possible Cause: Presence of moisture in the reaction setup or during workup. Benzal chlorides are susceptible to hydrolysis.

  • Solution:

    • Ensure all glassware and reagents are thoroughly dried before use.

    • Conduct the reaction under an inert, dry atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents and reagents.

Problem 4: Difficulty in separating the components by distillation.

  • Possible Cause: Inefficient distillation column or improper distillation parameters (pressure, temperature).

  • Solution:

    • Use a fractional distillation column with a high number of theoretical plates for better separation.

    • Carefully control the vacuum and heating rate to achieve a slow and steady distillation.

    • Collect different fractions and analyze them by GC to identify the composition of each fraction.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure)

This protocol is based on the general principles of free-radical side-chain chlorination of toluene derivatives.[12][13]

  • Apparatus Setup: Assemble a reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. Ensure the setup is protected from moisture.

  • Reaction Initiation: Charge the reaction vessel with 4-fluorotoluene. Heat the toluene to reflux (approximately 116°C).

  • Chlorination: Introduce dry chlorine gas through the gas inlet tube below the surface of the refluxing 4-fluorotoluene.

  • Initiation: Irradiate the reaction mixture with a UV lamp to initiate the free-radical chain reaction.

  • Monitoring: Periodically take samples from the reaction mixture and analyze them by Gas Chromatography (GC) to monitor the relative concentrations of 4-fluorotoluene, 4-fluorobenzyl chloride, this compound, and 4-fluorobenzotrichloride.

  • Termination: Stop the chlorine flow and turn off the UV lamp when the desired concentration of this compound is reached.

  • Workup: Allow the reaction mixture to cool. Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump, a pressure gauge, and a fractionating column.

  • Charging the Flask: Transfer the crude reaction mixture to the distillation flask.

  • Distillation:

    • Reduce the pressure to the desired level.

    • Gradually heat the distillation flask.

    • Collect the initial fraction (forerun), which will be rich in the lower-boiling components (unreacted 4-fluorotoluene).

    • As the temperature stabilizes, collect the fraction corresponding to the boiling point of this compound at the working pressure.

    • The higher-boiling fraction will contain 4-fluorobenzotrichloride.

  • Analysis: Analyze each collected fraction by GC to determine its purity.

Visualizations

Synthesis_and_Impurity_Formation 4-Fluorotoluene 4-Fluorotoluene Cl2_UV + Cl₂/UV 4-Fluorotoluene->Cl2_UV 4-Fluorobenzyl_chloride 4-Fluorobenzyl chloride (Under-chlorinated) Cl2_UV2 + Cl₂/UV 4-Fluorobenzyl_chloride->Cl2_UV2 4-Fluorobenzal_chloride This compound (Desired Product) H2O H₂O 4-Fluorobenzal_chloride->H2O Cl2_UV3 + Cl₂/UV 4-Fluorobenzal_chloride->Cl2_UV3 4-Fluorobenzotrichloride 4-Fluorobenzotrichloride (Over-chlorinated) 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde (Hydrolysis) H2O->4-Fluorobenzaldehyde Cl2_UV->4-Fluorobenzyl_chloride Cl2_UV2->4-Fluorobenzal_chloride Cl2_UV3->4-Fluorobenzotrichloride

Caption: Synthesis pathway and formation of major impurities.

Purification_Workflow cluster_0 Fractional Distillation cluster_1 Quality Control Crude_Mixture Crude Reaction Mixture Distillation Fractional Distillation (Reduced Pressure) Crude_Mixture->Distillation Fraction1 Forerun (4-Fluorotoluene) Distillation->Fraction1 Fraction2 Main Fraction (this compound) Distillation->Fraction2 Fraction3 High-Boiling Residue (4-Fluorobenzotrichloride) Distillation->Fraction3 GC_Analysis GC Analysis Fraction2->GC_Analysis Purity_Check Purity > 99%? GC_Analysis->Purity_Check Final_Product Pure this compound Purity_Check->Final_Product Yes Repurify Repurify Purity_Check->Repurify No

Caption: Purification and quality control workflow.

References

Troubleshooting low conversion in 4-Fluorobenzal chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low conversion and other common issues encountered during the synthesis of 4-fluorobenzoyl chloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 4-fluorobenzoyl chloride?

A1: The two main industrial and laboratory-scale methods for synthesizing 4-fluorobenzoyl chloride are:

  • Chlorination of 4-fluorobenzoic acid: This is a common laboratory method where 4-fluorobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalyst, typically N,N-dimethylformamide (DMF), is often used to facilitate the reaction.[1][2]

  • Chlorination and subsequent hydrolysis of p-fluorotoluene: This method involves the free-radical chlorination of p-fluorotoluene to form 4-fluorotrichlorotoluene, which is then hydrolyzed to yield 4-fluorobenzoyl chloride.[3] This route is often favored for larger-scale industrial production due to the lower cost of the starting material.[3]

Q2: My reaction of 4-fluorobenzoic acid with thionyl chloride is not proceeding. What are the likely causes?

A2: Several factors could be responsible for a stalled reaction:

  • Moisture: 4-fluorobenzoyl chloride is highly susceptible to hydrolysis. Any moisture in the starting materials (4-fluorobenzoic acid, solvent) or glassware will consume the thionyl chloride and revert the product to the starting carboxylic acid. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Thionyl Chloride Quality: Old or improperly stored thionyl chloride can decompose. It is a colorless to pale yellow liquid; a darker color may indicate degradation. If in doubt, use a freshly opened bottle or distill the thionyl chloride before use.

  • Insufficient Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., reflux in a suitable solvent) is often required to drive the reaction to completion.[4]

Q3: What is the role of DMF in the synthesis of 4-fluorobenzoyl chloride?

A3: In the context of converting carboxylic acids to acyl chlorides with reagents like oxalyl chloride or thionyl chloride, DMF acts as a catalyst. It reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent than the chlorinating agent alone.[5][6] This catalytic cycle speeds up the conversion of the carboxylic acid to the acyl chloride.

Q4: What are the common impurities or byproducts I should be aware of?

A4: Common impurities include:

  • Unreacted 4-fluorobenzoic acid: This is often the case in instances of low conversion.

  • 4-fluorobenzoic anhydride: This can form if the reaction conditions are not optimized.

  • Degradation products from the Vilsmeier reagent: If DMF is used as a catalyst, byproducts from its degradation can be present.[7]

  • Residual chlorinating agent and solvent: Excess thionyl chloride or oxalyl chloride and the reaction solvent may remain after the reaction.

Q5: How can I purify the crude 4-fluorobenzoyl chloride?

A5: The most common method for purifying 4-fluorobenzoyl chloride is vacuum distillation.[3] This separates the product from less volatile impurities like the starting carboxylic acid and more volatile components like excess thionyl chloride. It is crucial to ensure the distillation apparatus is dry to prevent hydrolysis of the product during purification.

Troubleshooting Low Conversion

Low conversion is a frequent issue in the synthesis of 4-fluorobenzoyl chloride. The following guide provides a systematic approach to identifying and resolving the root cause.

Step 1: Reagent and Glassware Inspection

Question: Have I ensured that all my reagents and equipment are free of moisture?

Answer: Moisture is a critical factor that can significantly lower the yield of 4-fluorobenzoyl chloride by promoting hydrolysis.

  • Glassware: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under a stream of dry, inert gas (like nitrogen or argon) immediately before use.

  • Starting Material: 4-fluorobenzoic acid can absorb atmospheric moisture. If it has been stored for a long time or in a humid environment, consider drying it in a vacuum oven before use.

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are using a freshly distilled solvent, ensure it is properly dried.

  • Chlorinating Agent: Use a fresh bottle of thionyl chloride or oxalyl chloride. The purity of these reagents is crucial for high conversion.

Step 2: Reaction Conditions

Question: Are my reaction temperature and time optimized for this synthesis?

Answer: Suboptimal temperature or reaction time can lead to incomplete conversion.

  • Temperature: For the reaction of 4-fluorobenzoic acid with thionyl chloride, refluxing for 2-3 hours is a common practice.[8] With oxalyl chloride and a DMF catalyst, the reaction can often be run at room temperature.[9] If the reaction is sluggish, a moderate increase in temperature may be necessary.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion. Quenching the reaction too early will result in a low yield.

Step 3: Catalyst and Chlorinating Agent

Question: Is my catalyst active and have I used the correct amount of chlorinating agent?

Answer: The catalyst and the stoichiometry of the chlorinating agent are key to achieving high conversion.

  • Catalyst: If using DMF, a catalytic amount (a few drops) is typically sufficient. The quality of the DMF is important; use an anhydrous grade.

  • Chlorinating Agent Stoichiometry: An excess of the chlorinating agent is generally used to ensure the complete conversion of the carboxylic acid. However, a large excess can sometimes lead to side reactions and makes purification more difficult. A molar ratio of 1.5 to 2.0 of the chlorinating agent to the carboxylic acid is a good starting point.

Data Presentation

The choice of chlorinating agent and catalyst can significantly impact the yield of 4-fluorobenzoyl chloride. The following tables summarize reported yields under different conditions.

Table 1: Synthesis from 4-Fluorobenzoic Acid

Chlorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Thionyl ChlorideNoneNone802Not Specified>97[4]
Oxalyl ChlorideDMFDichloromethaneRoom Temp1-2High (Implied)Not Specified[9]
Triphosgene (BTC)Triethylamine1,2-dichloroethane60495.1>99[1]
Triphosgene (BTC)Pyridine1,2-dichloroethane60480.1>99[1]
Triphosgene (BTC)Imidazole1,2-dichloroethane60485.0>99[1]

Table 2: Synthesis from p-Fluorotoluene

Chlorination ConditionsHydrolysis CatalystHydrolysis Temp (°C)Yield (%)Purity (%)Reference
UV light, 70-85 °CFeCl₃ / ZnCl₂13099.399.5[3]

Experimental Protocols

Protocol 1: Synthesis from 4-Fluorobenzoic Acid using Thionyl Chloride
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-fluorobenzoic acid (1.0 eq). The condenser should be fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 2.0 eq) to the flask in a fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Purification: Purify the crude 4-fluorobenzoyl chloride by vacuum distillation. Collect the fraction boiling at the appropriate temperature (approx. 82 °C at 20 mmHg).

Protocol 2: Synthesis from p-Fluorotoluene

This is a two-step process:

Step A: Chlorination of p-Fluorotoluene [3]

  • Setup: In a three-necked flask equipped with a gas inlet, a condenser, and a mechanical stirrer, place p-fluorotoluene (1.0 eq) and a radical initiator (e.g., azobisisobutyronitrile - AIBN).

  • Reaction: Heat the mixture to 70-85 °C under UV irradiation and bubble chlorine gas through the solution.

  • Monitoring: Monitor the reaction by GC until the starting material is consumed.

  • Isolation: Once the reaction is complete, cool the mixture. The resulting 4-fluorotrichlorotoluene can be used in the next step without further purification.

Step B: Hydrolysis of 4-Fluorotrichlorotoluene [3]

  • Setup: In a flask, place the crude 4-fluorotrichlorotoluene from the previous step and a composite catalyst of ferric chloride (FeCl₃) and zinc chloride (ZnCl₂).

  • Reaction: Heat the mixture to approximately 130 °C and slowly add a controlled amount of water.

  • Monitoring: Follow the progress of the hydrolysis by GC.

  • Purification: Once the reaction is complete, purify the resulting 4-fluorobenzoyl chloride by vacuum distillation.

Mandatory Visualization

Reaction_Pathway Reaction Pathway for 4-Fluorobenzoyl Chloride Synthesis 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Intermediate Reactive Intermediate 4-Fluorobenzoic_Acid->Intermediate + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Intermediate 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride Intermediate->4-Fluorobenzoyl_Chloride - Cl⁻ Byproducts SO₂ + HCl Intermediate->Byproducts Troubleshooting_Workflow Troubleshooting Low Conversion in 4-Fluorobenzoyl Chloride Synthesis start Low Conversion Observed check_moisture Check for Moisture (Reagents, Glassware) start->check_moisture dry_reagents Dry Reagents and Glassware check_moisture->dry_reagents Yes check_reagent_quality Check Reagent Quality (e.g., age of SOCl₂) check_moisture->check_reagent_quality No dry_reagents->check_reagent_quality use_fresh_reagents Use Fresh/Purified Reagents check_reagent_quality->use_fresh_reagents Yes check_temp_time Verify Reaction Temperature and Time check_reagent_quality->check_temp_time No use_fresh_reagents->check_temp_time optimize_conditions Optimize Temperature/Time check_temp_time->optimize_conditions Incorrect check_catalyst Check Catalyst (if applicable) check_temp_time->check_catalyst Correct optimize_conditions->check_catalyst use_fresh_catalyst Use Fresh/Anhydrous Catalyst check_catalyst->use_fresh_catalyst Issue Suspected success Improved Conversion check_catalyst->success No Issue use_fresh_catalyst->success Logical_Relationships Key Parameter Relationships in Synthesis reagent_purity Reagent Purity product_yield Product Yield reagent_purity->product_yield Increases product_purity Product Purity reagent_purity->product_purity Increases reaction_temp Reaction Temperature reaction_temp->product_yield Can Increase (to a point) side_reactions Side Reactions reaction_temp->side_reactions Can Increase catalyst_activity Catalyst Activity catalyst_activity->product_yield Increases side_reactions->product_yield Decreases side_reactions->product_purity Decreases

References

4-Fluorobenzal chloride storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling 4-Fluorobenzal Chloride (CAS No: 456-19-9).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed, inhaled, or in contact with skin.[1] Inhalation may cause respiratory irritation, and the substance is destructive to the tissues of the mucous membranes and upper respiratory tract, potentially leading to symptoms such as coughing, shortness of breath, headache, and nausea.[1]

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of any exposure, it is crucial to seek immediate medical advice.[1]

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and get immediate medical advice.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Get immediate medical attention.[1]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is mandatory to ensure safety. This includes:

  • Hand Protection: Protective gloves.[1]

  • Eye Protection: Chemical goggles or safety glasses, and a face shield.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1]

Q4: How should I handle spills of this compound?

A4: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1] For small spills, use a dry chemical absorbent. For large spills, dike the area for recovery or absorb with appropriate material. Use explosion-proof equipment for cleanup.[1] Do not let the product enter drains.

Troubleshooting Guide

Problem: My reaction with this compound is sluggish or not proceeding to completion.

  • Possible Cause 1: Reagent Purity. The purity of this compound can affect reaction kinetics. Ensure you are using a high-purity grade of the reagent.

  • Possible Cause 2: Inactive Catalyst. If your reaction requires a catalyst, ensure it is active and has not been deactivated by impurities or improper storage.

  • Possible Cause 3: Solvent Issues. this compound is soluble in organic solvents but insoluble in water.[2] Ensure your solvent is anhydrous, as the presence of water can lead to hydrolysis of the benzal chloride.

  • Possible Cause 4: Insufficient Temperature. Some reactions may require heating to proceed at an optimal rate. Consult relevant literature for the recommended reaction temperature for your specific transformation.

Problem: I am observing unexpected byproducts in my reaction mixture.

  • Possible Cause 1: Hydrolysis. this compound can react with water to form byproducts. Ensure all glassware is dry and reactions are performed under an inert, anhydrous atmosphere.

  • Possible Cause 2: Reaction with Nucleophiles. this compound is reactive towards various nucleophiles.[2] If your reaction mixture contains unintended nucleophilic species (e.g., alcohols, amines from solvents or impurities), this can lead to the formation of undesired products.

  • Possible Cause 3: Decomposition. Although stable under normal conditions, prolonged heating or exposure to incompatible materials can cause decomposition.[1] Hazardous decomposition products upon combustion include carbon oxides, hydrogen chloride, and hydrogen fluoride.[1]

Storage and Handling Data

ParameterRecommendationSource(s)
Storage Temperature Room Temperature[3]
Storage Conditions Store in a dry, cool, well-ventilated area in a tightly closed container.[1][4] Store under an inert atmosphere.[3]
Incompatible Materials Strong oxidizing agents.[1][4]
Conditions to Avoid Keep away from heat, sparks, and open flames.[1][4][5]

Experimental Protocols

While specific experimental protocols are highly dependent on the desired transformation, a general procedure for a nucleophilic substitution reaction is outlined below. This is a generalized guideline and must be adapted and optimized for your specific reaction.

General Procedure for Reaction of this compound with a Nucleophile:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the desired anhydrous solvent and the nucleophile.

  • Reagent Addition: Slowly add this compound to the reaction mixture via a syringe. The addition should be done at a controlled temperature (e.g., in an ice bath) if the reaction is expected to be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding a saturated aqueous solution). Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation.

Logical Workflow for Handling and Storage

G This compound: Handling and Storage Decision Tree start Receive/Acquire This compound storage_check Is it for immediate use? start->storage_check store_properly Store in a cool, dry, well-ventilated area under inert atmosphere. Keep container tightly closed. storage_check->store_properly No use_now Proceed to Handling Protocol storage_check->use_now Yes store_properly->use_now handling_ppe Wear appropriate PPE: - Gloves - Goggles & Face Shield - Protective Clothing - Respiratory Protection (if needed) use_now->handling_ppe handling_location Work in a well-ventilated area, preferably a chemical fume hood. handling_ppe->handling_location experiment Perform Experiment handling_location->experiment spill_check Spill Occurred? experiment->spill_check no_spill Proceed to Waste Disposal spill_check->no_spill No spill_protocol Follow Spill Protocol: 1. Evacuate Area 2. Ensure Ventilation 3. Use Absorbent Material 4. Collect in Sealed Container spill_check->spill_protocol Yes waste_disposal Dispose of waste according to institutional and local regulations. no_spill->waste_disposal spill_protocol->waste_disposal end Procedure Complete waste_disposal->end

Caption: Decision tree for safe handling and storage of this compound.

References

Technical Support Center: Catalyst Selection for 4-Fluorobenzal Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorobenzal chloride and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving 4-Fluorobenzoyl chloride?

A1: 4-Fluorobenzoyl chloride is a versatile reagent primarily used in acylation reactions. The most common applications include:

  • Friedel-Crafts Acylation: This reaction introduces the 4-fluorobenzoyl group onto an aromatic ring using a Lewis acid catalyst to form aryl ketones.[1][2][3]

  • Esterification: Reaction with alcohols to form esters of 4-fluorobenzoic acid.

  • Amidation: Reaction with primary or secondary amines to synthesize N-substituted 4-fluorobenzamides.

Q2: What are the key safety precautions when handling 4-Fluorobenzoyl chloride?

A2: 4-Fluorobenzoyl chloride is corrosive and reacts with moisture. It is essential to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware and solvents must be anhydrous to prevent hydrolysis of the acyl chloride.[4][5]

Q3: How is 4-Fluorobenzoyl chloride typically synthesized?

A3: A common laboratory-scale synthesis involves the reaction of 4-fluorobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[6][7] An industrial method involves the hydrolysis of 4-fluorotrichlorotoluene using a composite catalyst of ferric trichloride and zinc chloride, which can achieve high yields and purity.[8]

Q4: What catalysts are recommended for the hydrolysis of this compound (or its trichlorinated precursor) to produce 4-Fluorobenzaldehyde or 4-Fluorobenzoyl chloride?

A4: For the hydrolysis of 4-fluorotrichlorotoluene to 4-fluorobenzoyl chloride, a composite catalyst of ferric trichloride and zinc chloride is highly effective.[8] This combination has been shown to improve the reaction rate and yield compared to using ferric chloride alone.[8] Similarly, for the hydrolysis of the dichlorinated intermediate to 4-fluorobenzaldehyde, a ferric chloride and zinc chloride composite catalyst can be used.[9]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation

Q: I am experiencing a low yield in my Friedel-Crafts acylation reaction using 4-Fluorobenzoyl chloride. What are the possible causes and how can I troubleshoot this?

A: Low yields in Friedel-Crafts acylation can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[5] Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Using a fresh, unopened container of the Lewis acid is recommended.

  • Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive.[5] Therefore, stoichiometric amounts (or even a slight excess) of the catalyst are often required.

  • Deactivated Aromatic Substrate: The aromatic substrate you are acylating may be deactivated. If it contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the reaction will be significantly slower or may not proceed at all.[5][10]

  • Suboptimal Reaction Temperature: The reaction temperature can greatly influence the yield. Some reactions require heating to proceed, while for others, higher temperatures can lead to side reactions. An optimization of the reaction temperature may be necessary.[5]

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Check Catalyst Activity & Amount start->check_catalyst Moisture? Stoichiometry? check_substrate Evaluate Aromatic Substrate check_catalyst->check_substrate Catalyst OK check_conditions Review Reaction Conditions check_substrate->check_conditions Substrate OK optimize Optimize Reaction check_conditions->optimize Conditions OK? optimize->start No, Re-evaluate success Improved Yield optimize->success Yes

Caption: Troubleshooting workflow for low yields.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction of 4-Fluorobenzoyl chloride with an alcohol. How can I improve the selectivity?

A: The formation of byproducts in reactions with 4-Fluorobenzoyl chloride, particularly with nucleophiles like alcohols, can often be attributed to the reaction conditions and the presence of impurities.

  • Purity of Starting Materials: Ensure the 4-Fluorobenzoyl chloride and the alcohol are of high purity. Impurities can lead to unwanted side reactions.

  • Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by minimizing competing side reactions that may have a higher activation energy.

  • Order of Addition: Adding the 4-Fluorobenzoyl chloride slowly to a solution of the alcohol and a non-nucleophilic base (to scavenge the HCl byproduct) can help to control the reaction and reduce side product formation.

  • Choice of Catalyst: While many esterifications with acyl chlorides do not require a catalyst, for less reactive alcohols, a mild nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be used in catalytic amounts.[4] Avoid strong Lewis acids if possible, as they can promote side reactions.

Issue 3: Catalyst Deactivation

Q: My catalyst appears to be deactivating during the reaction. What are the common causes and solutions?

A: Catalyst deactivation can be caused by poisoning, coking (fouling), or thermal degradation.

  • Poisoning: The catalyst's active sites can be blocked by impurities in the reactants or solvent.[4] Purifying all components of the reaction mixture is crucial.

  • Coking/Fouling: Polymeric or carbonaceous materials can deposit on the catalyst surface, blocking active sites.[4] This is more common at higher temperatures. Lowering the reaction temperature or using a different solvent might help.

  • Hydrolysis: For moisture-sensitive catalysts like many Lewis acids, exposure to water will cause irreversible deactivation.[5] Strict anhydrous conditions are necessary.

Catalyst Performance Data

The following tables summarize quantitative data for key reactions involving this compound derivatives.

Table 1: Synthesis of 4-Fluorobenzoyl Chloride via Hydrolysis of 4-Fluorotrichlorotoluene

CatalystTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
FeCl₃ + ZnCl₂130Not Specified99.399.5[8]

Table 2: Synthesis of 4-Fluorobenzaldehyde via Halex Reaction

CatalystSolventTemperature (°C)Yield (%)Reference
Tetrabutylammonium bromideDimethylformamide200Not Specified[11]
Tetraphenylphosphonium bromideSulfolane210Not Specified[11]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzoyl Chloride from 4-Fluorotrichlorotoluene

This protocol is adapted from a patented industrial method.[8]

Materials:

  • 4-Fluorotrichlorotoluene

  • Water

  • Ferric chloride (FeCl₃)

  • Zinc chloride (ZnCl₂)

  • Three-necked round-bottom flask

  • Stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Charge the three-necked flask with 4-fluorotrichlorotoluene.

  • Begin stirring and heat the flask to 130°C.

  • Slowly add a controlled amount of water to initiate the hydrolysis.

  • Add the composite catalyst of ferric trichloride and zinc chloride (in a 1:1 molar ratio).

  • Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, purify the product by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation of Anisole with 4-Fluorobenzoyl Chloride

Materials:

  • Anisole

  • 4-Fluorobenzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard work-up reagents (e.g., HCl solution, water, brine, anhydrous sodium sulfate)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous aluminum chloride to the flask, followed by anhydrous DCM. Cool the suspension in an ice bath.

  • Dissolve 4-Fluorobenzoyl chloride in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension.

  • Dissolve anisole in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and an acidic solution (e.g., dilute HCl).

  • Perform a standard aqueous work-up, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Catalyst_Selection_Workflow start Desired Reaction? hydrolysis Hydrolysis of This compound derivative start->hydrolysis Hydrolysis acylation Friedel-Crafts Acylation start->acylation Acylation esterification Esterification start->esterification Esterification catalyst_hydrolysis Use FeCl3/ZnCl2 composite catalyst hydrolysis->catalyst_hydrolysis catalyst_acylation Evaluate Substrate acylation->catalyst_acylation catalyst_esterification Consider DMAP (catalytic) for less reactive alcohols esterification->catalyst_esterification activated_substrate Activated or Neutral Substrate catalyst_acylation->activated_substrate Yes deactivated_substrate Deactivated Substrate catalyst_acylation->deactivated_substrate No strong_lewis_acid Use strong Lewis Acid (e.g., AlCl3) activated_substrate->strong_lewis_acid harsher_conditions Requires harsher conditions or alternative methods deactivated_substrate->harsher_conditions

Caption: Catalyst selection workflow for common reactions.

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of 4-Fluorobenzal Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of synthetic chemistry and drug development, precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, and a detailed understanding of the 1H NMR spectrum is crucial for verifying the identity and purity of synthesized compounds. This guide provides a comparative analysis of the 1H NMR spectrum of 4-Fluorobenzal chloride, contrasting it with related structures to elucidate the impact of substituents on proton chemical shifts.

1H NMR Spectral Data Comparison

The following table summarizes the key 1H NMR spectral data for this compound and several related benzal and benzyl derivatives. The data highlights the influence of the para-fluoro substituent and the number of chlorine atoms on the chemical shift of the benzylic and aromatic protons.

CompoundBenzylic Proton (CHCl2/CH2Cl) Chemical Shift (ppm)Aromatic Protons Chemical Shift (ppm)SolventInstrument Frequency (MHz)
This compound 6.678 (s, 1H)7.537 (m, 2H), 7.052 (m, 2H)CDCl3399.65
Benzal chlorideNot explicitly stated, but typically around 6.6-6.7~7.3-7.6 (m, 5H)CDCl390
4-Fluorobenzyl chloride4.525 (s, 2H)7.323 (m, 2H), 7.010 (m, 2H)CDCl3399.65[1]
Benzyl chloride4.57 (s, 2H)~7.3 (m, 5H)CDCl390[2]

Key Observations:

  • Effect of the Dichloromethyl Group: The presence of two chlorine atoms in this compound significantly deshields the benzylic proton, shifting its resonance downfield to 6.678 ppm compared to the benzylic protons of 4-Fluorobenzyl chloride (4.525 ppm)[1]. This is due to the strong electron-withdrawing inductive effect of the two chlorine atoms.

  • Effect of the Fluorine Substituent: The para-fluoro group in this compound influences the chemical shifts of the aromatic protons. The protons ortho to the fluorine (and meta to the dichloromethyl group) appear at approximately 7.052 ppm, while the protons meta to the fluorine (and ortho to the dichloromethyl group) are shifted further downfield to around 7.537 ppm. This is a result of the interplay between the electron-donating resonance effect and the electron-withdrawing inductive effect of the fluorine atom.

  • Comparison with Benzal Chloride: The overall pattern of the aromatic region in this compound is more complex than in benzal chloride due to the fluorine substitution, which breaks the magnetic equivalence of the aromatic protons.

Experimental Protocols

The 1H NMR spectra referenced in this guide were typically obtained using the following general protocol:

A small sample of the compound (typically 5-10 mg) was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum was then recorded on a Fourier-transform NMR spectrometer operating at a frequency of either 90 MHz or 400 MHz.

Visualizing Structure-Spectrum Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing a Weigh Compound b Dissolve in CDCl3 with TMS a->b c Insert Sample into Spectrometer b->c d Acquire 1H NMR Spectrum c->d e Fourier Transform d->e f Phase and Baseline Correction e->f g Integration and Peak Picking f->g h Analyzed Spectrum g->h Final Spectrum

Caption: Experimental workflow for 1H NMR spectroscopy.

Caption: Substituent effects on the benzylic proton chemical shift.

References

13C NMR Characterization of 4-Fluorobenzal Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data of 4-fluorobenzal chloride against structurally related compounds. This document offers a detailed experimental protocol for 13C NMR spectroscopy and presents quantitative data in a clear, tabular format to facilitate objective comparison.

Comparative Analysis of 13C NMR Data

The 13C NMR spectrum of this compound is characterized by the chemical shifts of the dichloromethyl carbon and the carbons of the 4-fluorophenyl group. To provide a comprehensive understanding of these spectral features, a comparison with benzal chloride and 4-fluorotoluene is presented. Benzal chloride offers a reference for the dichloromethyl group without the influence of the fluorine substituent, while 4-fluorotoluene provides insight into the effect of the fluorine atom on the aromatic ring in a simpler context.

Below is a table summarizing the predicted and experimental 13C NMR chemical shifts for this compound and its analogues.

Carbon AtomThis compound (Predicted, ppm)Benzal Chloride (Experimental, ppm)4-Fluorotoluene (Experimental, ppm)
C1 (ipso-CHCl2)137.2141.5-
C2, C6 (ortho)129.5 (d, J=8.5 Hz)126.6130.0 (d, J=7.7 Hz)
C3, C5 (meta)116.5 (d, J=22.0 Hz)129.3115.1 (d, J=21.0 Hz)
C4 (para-F)164.0 (d, J=252.0 Hz)128.7161.8 (d, J=243.3 Hz)
CHCl280.082.1-
CH3--21.4

Note: Predicted values for this compound were obtained from computational chemistry software. Experimental data for benzal chloride and 4-fluorotoluene were sourced from publicly available spectral databases.

The data illustrates the influence of the electron-withdrawing chlorine and fluorine atoms on the chemical shifts of the carbon atoms. The dichloromethyl carbon in both this compound and benzal chloride appears significantly downfield. The fluorine substitution in the para position of the benzene ring leads to a characteristic large carbon-fluorine coupling constant for the ipso-carbon (C4) and notable shifts for the ortho and meta carbons compared to benzal chloride.

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the purified compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), if required by the instrument.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve high resolution.

  • Tune and match the probe for the 13C frequency.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): Approximately 250 ppm (e.g., from -10 to 240 ppm) to cover the entire range of expected carbon chemical shifts.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0.0 ppm or the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Perform baseline correction to obtain a flat baseline.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the assignment of signals in the 13C NMR spectrum of this compound, starting from the molecular structure.

G cluster_0 Molecular Structure of this compound cluster_1 Predicted 13C NMR Chemical Shifts & Couplings cluster_2 Spectral Assignment A C1 (ipso-CHCl2) F Quaternary Carbon (C1, C4) A->F B C2, C6 (ortho) G CH Carbons (Aromatic) B->G I C-F Coupling B->I C C3, C5 (meta) C->G C->I D C4 (para-F) D->F D->I E CHCl2 H CH Carbon (Aliphatic) E->H J ~137 ppm (C1) F->J K ~164 ppm, large J (C4) F->K L ~129 ppm, smaller J (C2, C6) G->L M ~116 ppm, smaller J (C3, C5) G->M N ~80 ppm (CHCl2) H->N I->K I->L I->M

Caption: Logical workflow for 13C NMR assignment of this compound.

A Comparative Guide to the FTIR Spectral Data of 4-Fluorobenzal Chloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectral data for 4-Fluorobenzal chloride and related chemical alternatives. It is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds. The guide outlines characteristic spectral features, presents a comparison of key vibrational frequencies, and provides a standardized experimental protocol for acquiring FTIR data.

Introduction to FTIR Spectroscopy of Benzal Chloride Derivatives

FTIR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. For benzal chloride derivatives, FTIR spectra reveal characteristic absorption bands corresponding to vibrations of specific chemical bonds. Key vibrational modes include C-H stretching and bending in the aromatic ring and the dichloromethyl group, C-Cl stretching, C-F stretching (in the case of fluorinated analogs), and aromatic C=C stretching. Comparing the FTIR spectrum of an unknown sample to reference spectra of related compounds can confirm its identity and purity.

Comparative Analysis of FTIR Spectral Data

While a publicly available FTIR spectrum for this compound is not readily found, we can predict its key absorption bands and compare them with the known spectra of analogous compounds. The primary differences in the spectra will arise from the substitution on the benzene ring.

Table 1: Comparison of Characteristic FTIR Absorption Bands (cm⁻¹) for Benzal Chloride and Its Analogs

Functional Group Vibrational Mode Benzal Chloride 4-Chlorobenzal Chloride Benzyl Chloride 4-Fluorobenzoyl Chloride 4-Chlorobenzoyl Chloride
Aromatic C-HStretching~3030-3100~3030-3100~3030-3100[1]~3050-3150~3050-3150
Aliphatic C-H (CHCl₂)Stretching~2960Not specifiedN/AN/AN/A
Aliphatic C-H (CH₂Cl)StretchingN/AN/A~2930, 2850N/AN/A
Aromatic C=CStretching~1600, 1490, 1450~1595, 1490, 1450~1602, 1495, 1453[1]~1600, 1500~1590, 1490
C-Cl (Benzal)Stretching~800-600~800-600N/AN/AN/A
C-Cl (Benzyl)StretchingN/AN/A~700, 670N/AN/A
C-Cl (Aromatic)StretchingN/A~1090N/AN/A~1090[2]
C-F (Aromatic)StretchingN/AN/AN/A~1230N/A
C=O (Acyl Chloride)StretchingN/AN/AN/A~1770~1770
Aromatic C-HOut-of-plane bend~700-900~830 (para)~770, 730 (mono)~850 (para)~840 (para)

Note: The data for Benzal Chloride and its chloro-analog are based on general knowledge of similar structures as direct spectral data was not available in the search results. Data for Benzyl Chloride[1][3], 4-Fluorobenzoyl Chloride[4], and 4-Chlorobenzoyl Chloride[2][5] are sourced from available spectra.

For this compound, one would expect to see:

  • Aromatic C-H stretching in the 3100-3000 cm⁻¹ region.

  • Aliphatic C-H stretching of the CHCl₂ group around 2960 cm⁻¹.

  • Aromatic C=C stretching peaks around 1600, 1500, and 1450 cm⁻¹.

  • A strong C-F stretching band, characteristic of aromatic fluorine compounds, typically in the 1250-1100 cm⁻¹ region.

  • C-Cl stretching from the dichloromethyl group in the 800-600 cm⁻¹ range.

  • An out-of-plane C-H bending band around 850-800 cm⁻¹, indicative of para-substitution on the benzene ring.

Experimental Protocol for FTIR Analysis of Liquid Samples

This section details a standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample such as this compound. The two most common methods are Transmission and Attenuated Total Reflectance (ATR).[6][7]

Objective: To acquire a mid-infrared spectrum (4000-400 cm⁻¹) of a liquid sample.

Materials:

  • FTIR Spectrometer

  • Liquid sample (e.g., this compound)

  • For Transmission: Two IR-transparent salt plates (e.g., NaCl or KBr) and a sample holder.[8]

  • For ATR: FTIR equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[6]

  • Pasteur pipette or dropper

  • Appropriate solvent for cleaning (e.g., isopropanol or acetone)

  • Lens tissue

Procedure:

A. Using the Transmission Method [6][8]

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize.

    • Open the sample compartment.

  • Background Spectrum:

    • Run a background scan with an empty sample compartment to record the spectrum of the ambient air (CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a single drop of the liquid sample onto the center of one of the salt plates.[8]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • Place the "sandwich" of plates into the sample holder and secure it.

  • Sample Analysis:

    • Place the sample holder into the sample compartment of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[9]

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a suitable solvent (e.g., isopropanol) and a soft lens tissue. Do not use water with salt plates. [8]

    • Store the plates in a desiccator to prevent fogging from atmospheric moisture.

B. Using the Attenuated Total Reflectance (ATR) Method [6][7]

  • Instrument Preparation:

    • Ensure the spectrometer with the ATR accessory is ready.

    • Clean the surface of the ATR crystal with a soft tissue dampened with a solvent like isopropanol to remove any residues.

  • Background Spectrum:

    • With the clean, empty ATR crystal, run a background scan.

  • Sample Application:

    • Place a small drop of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[6]

  • Sample Analysis:

    • Acquire the sample spectrum. The IR beam will interact with the sample at the crystal surface.[6]

    • The software will process the data to produce the final spectrum.

  • Cleaning:

    • Wipe the sample from the ATR crystal using a soft tissue and clean the surface with an appropriate solvent. The ATR crystal is robust and can be cleaned easily for the next sample.[6]

Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing the FTIR spectrum of a target compound with known alternatives to confirm its identity.

FTIR_Comparison_Workflow Workflow for FTIR Spectral Comparison cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_comparison Comparative Analysis Acquire_Spectrum Acquire FTIR Spectrum of Target Compound Process_Spectrum Process Target Spectrum (Baseline Correction, Smoothing) Acquire_Spectrum->Process_Spectrum Acquire_References Obtain Reference Spectra of Alternative Compounds Create_Table Create Comparison Table of Peak Frequencies (cm⁻¹) Acquire_References->Create_Table Identify_Peaks Identify Key Absorption Bands in Target Spectrum Process_Spectrum->Identify_Peaks Identify_Peaks->Create_Table Compare_Spectra Compare Target Spectrum with Reference Spectra Create_Table->Compare_Spectra Compare_Functional_Groups Compare Characteristic Functional Group Frequencies Create_Table->Compare_Functional_Groups Conclusion Draw Conclusion on Compound Identity Compare_Spectra->Conclusion Compare_Functional_Groups->Conclusion

Caption: Workflow for the comparison of FTIR spectra.

This guide provides a framework for the analysis of this compound using FTIR spectroscopy. By comparing its spectrum to those of known analogs and following a standardized experimental protocol, researchers can confidently identify and characterize this compound.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-Fluorobenzoyl Chloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of halogenated organic compounds are critical. This guide provides a detailed comparison of the mass spectrometry analysis of 4-fluorobenzoyl chloride and its structural analogs. While the initial focus was on 4-fluorobenzal chloride, the readily available data pertains to 4-fluorobenzoyl chloride, a closely related and commercially significant compound. This guide will therefore focus on 4-fluorobenzoyl chloride and compare its mass spectrometric behavior with that of 4-fluorobenzyl chloride, 4-chlorobenzoyl chloride, and 4-bromobenzoyl chloride.

Performance Comparison

The selection of an analytical standard is often dictated by its fragmentation pattern in mass spectrometry, which provides the basis for its selective detection and quantification. The following table summarizes the key mass spectrometry data for 4-fluorobenzoyl chloride and its alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Base Peak (m/z)
4-Fluorobenzoyl chloride C₇H₄ClFO158.56158 (M+), 123, 95123
4-Fluorobenzyl chloride C₇H₆ClF144.57144 (M+), 109, 83109
4-Chlorobenzoyl chloride C₇H₄Cl₂O175.01174 (M+), 139, 111139
4-Bromobenzoyl chloride C₇H₄BrClO219.46218/220 (M+), 183/185, 155/157, 76183

Experimental Protocols

A standardized gas chromatography-mass spectrometry (GC-MS) protocol is essential for the reproducible analysis of these compounds. The following is a representative protocol based on common practices for the analysis of halogenated aromatic compounds.

Sample Preparation:

A stock solution of the analytical standard (1 mg/mL) is prepared in a suitable solvent such as acetonitrile or dichloromethane. Working standards are prepared by serial dilution of the stock solution. For derivatization reactions, the benzoyl chloride derivative is typically used in excess with the analyte in a basic buffer, followed by extraction into an organic solvent.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Mass Spectra Comparison

The electron ionization (EI) mass spectra of these compounds exhibit characteristic fragmentation patterns that are useful for their identification.

  • 4-Fluorobenzoyl chloride: The molecular ion peak (M+) is observed at m/z 158. The base peak at m/z 123 corresponds to the loss of a chlorine atom, forming the 4-fluorobenzoyl cation. Another significant fragment is seen at m/z 95, resulting from the subsequent loss of carbon monoxide (CO).

  • 4-Fluorobenzyl chloride: The molecular ion is observed at m/z 144. The base peak at m/z 109 is due to the loss of a chlorine atom to form the stable 4-fluorobenzyl cation.

  • 4-Chlorobenzoyl chloride: The molecular ion appears at m/z 174, with the characteristic isotopic pattern for one chlorine atom. The base peak at m/z 139 is formed by the loss of a chlorine atom. A fragment at m/z 111 results from the loss of CO from the [M-Cl]+ ion.

  • 4-Bromobenzoyl chloride: The molecular ion shows a characteristic isotopic pattern for one bromine atom at m/z 218 and 220. The base peak is at m/z 183/185, corresponding to the loss of the chlorine atom. Further fragmentation leads to ions at m/z 155/157 (loss of CO) and m/z 76 (C₆H₄⁺).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a target analyte after derivatization with a benzoyl chloride reagent, from sample preparation to data analysis.

GC-MS Analysis Workflow for Derivatized Analytes cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Sample Derivatization Derivatization with 4-Fluorobenzoyl Chloride Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Acquisition TIC->Spectrum LibrarySearch Library Search & Fragmentation Analysis Spectrum->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: A typical workflow for GC-MS analysis of a derivatized analyte.

Logical Relationship for Compound Identification

The identification of these halogenated compounds by mass spectrometry follows a logical pathway based on their fragmentation patterns.

Identification Logic for Halogenated Benzoyl Chlorides Start Unknown Spectrum MolecularIon Identify Molecular Ion (M+) Start->MolecularIon HalogenIsotope Check for Halogen Isotopic Pattern MolecularIon->HalogenIsotope LossOfCl Fragment Loss of Cl (m/z 35/37) HalogenIsotope->LossOfCl Cl Pattern HalogenIsotope->LossOfCl No Br Pattern LossOfBr Fragment Loss of Br (m/z 79/81) HalogenIsotope->LossOfBr Br Pattern LossOfCO Fragment Loss of CO (m/z 28) LossOfCl->LossOfCO LossOfBr->LossOfCO IdentifyFluorine Identify 4-Fluorobenzoyl Chloride LossOfCO->IdentifyFluorine M+ = 158 IdentifyChlorine Identify 4-Chlorobenzoyl Chloride LossOfCO->IdentifyChlorine M+ = 174 IdentifyBromine Identify 4-Bromobenzoyl Chloride LossOfCO->IdentifyBromine M+ = 218/220

Reactivity Face-Off: 4-Fluorobenzal Chloride vs. 4-Chlorobenzal Chloride in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Electronic Effects Dictate Reactivity

The reactivity of benzal chlorides in nucleophilic substitution reactions, such as hydrolysis, is predominantly governed by the stability of the carbocation intermediate formed during the reaction. The reaction typically proceeds through a stepwise mechanism involving the departure of a chloride ion to form a resonance-stabilized α-chlorobenzyl carbocation. The nature of the substituent at the para-position of the benzene ring plays a crucial role in modulating the stability of this intermediate and, consequently, the overall reaction rate.

The two key electronic effects at play are the inductive effect and the resonance (or mesomeric) effect:

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds. Both fluorine and chlorine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which destabilizes the positively charged carbocation intermediate.

  • Resonance Effect (+R): This involves the donation of electron density through the pi system. Both fluorine and chlorine possess lone pairs of electrons that can be delocalized into the benzene ring, which helps to stabilize the carbocation intermediate.

The interplay between these opposing effects determines the overall influence of the substituent on the reaction rate.

Comparison of Substituent Effects

A qualitative comparison of the electronic effects of fluorine and chlorine at the para-position is summarized in the table below.

Feature4-Fluorobenzal Chloride4-Chlorobenzal Chloride
Inductive Effect Stronger -I effect (Fluorine is more electronegative)Weaker -I effect
Resonance Effect Weaker +R effect (Poor orbital overlap between 2p of F and 2p of C)Stronger +R effect (Better orbital overlap between 3p of Cl and 2p of C)
Predicted Carbocation Stability Less stabilizedMore stabilized
Predicted Reactivity Slower reaction rateFaster reaction rate

Based on this analysis, 4-chlorobenzal chloride is predicted to be more reactive than this compound in nucleophilic substitution reactions that proceed through a carbocation intermediate. The stronger resonance effect of the chlorine atom is expected to outweigh its weaker inductive effect, leading to greater stabilization of the carbocation and a faster reaction rate.

Reaction Mechanism: Hydrolysis of Benzal Chlorides

The hydrolysis of benzal chlorides to their corresponding benzaldehydes is a characteristic reaction that illustrates the principles discussed above. The reaction mechanism is depicted below.

hydrolysis_mechanism cluster_step1 Step 1: Formation of the Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Elimination to form Benzaldehyde start 4-X-Benzal Chloride intermediate α-Chlorobenzyl Carbocation (Resonance Stabilized) start->intermediate - Cl⁻ protonated Protonated Hemiacetal intermediate->protonated + H₂O hemiacetal Hemiacetal protonated->hemiacetal - H⁺ product 4-X-Benzaldehyde hemiacetal->product - HCl

Caption: Proposed mechanism for the hydrolysis of a 4-substituted benzal chloride.

Experimental Protocol: Generalized Hydrolysis of a Substituted Benzal Chloride

The following is a generalized procedure for the hydrolysis of a 4-substituted benzal chloride to the corresponding benzaldehyde. This protocol is intended for informational purposes and should be adapted and optimized based on the specific substrate and available laboratory equipment.

Materials:

  • 4-Substituted benzal chloride

  • Water

  • Sodium carbonate (or other suitable base)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (or other drying agent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-substituted benzal chloride and a volume of water.

  • With vigorous stirring, slowly add a solution of sodium carbonate in water to the flask. The amount of base should be sufficient to neutralize the hydrochloric acid produced during the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzaldehyde.

  • The crude product can be further purified by distillation or column chromatography.

experimental_workflow start Combine Benzal Chloride and Water in Flask add_base Add Aqueous Sodium Carbonate start->add_base reflux Reflux for Several Hours (Monitor by TLC/GC) add_base->reflux cool Cool to Room Temperature reflux->cool extract Extract with Organic Solvent cool->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with Anhydrous MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation or Chromatography evaporate->purify product Obtain Pure Benzaldehyde purify->product

Caption: Generalized workflow for the hydrolysis of a substituted benzal chloride.

Conclusion

In the absence of direct experimental kinetic data, a theoretical comparison based on fundamental electronic principles provides a strong predictive framework for the relative reactivity of this compound and 4-chlorobenzal chloride. The greater resonance stabilization afforded by the chlorine atom is expected to render 4-chlorobenzal chloride the more reactive of the two towards nucleophilic substitution reactions proceeding via a carbocation intermediate. This understanding is critical for chemists and researchers in selecting the appropriate starting materials and designing efficient synthetic routes for a wide range of applications. Further experimental studies are warranted to provide quantitative validation of this theoretical comparison.

A Comparative Guide to Purity Assessment of 4-Fluorobenzal Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical factor that directly impacts reaction yields, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredients. 4-Fluorobenzal chloride (C₇H₅Cl₂F), a key starting material in the synthesis of various specialty chemicals, is no exception. Its purity must be rigorously controlled to ensure the desired reaction outcomes.

This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This comparison is supported by representative experimental protocols and data to aid in the selection of the most suitable method for a given analytical challenge.

Comparison of Analytical Methodologies

The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Purity and impurity profiling, especially for volatile impurities.Purity and impurity profiling, suitable for a wide range of non-volatile and thermally labile impurities.Structural elucidation, identification, and absolute purity determination (qNMR).
Specificity High, especially with a mass spectrometer (MS) detector.High, with a Diode Array Detector (DAD) providing spectral information.Very high, provides detailed structural information.
Sensitivity High, capable of detecting trace-level impurities.High, with UV detectors being very sensitive for chromophoric compounds.Generally lower sensitivity than chromatographic methods.
Sample Throughput Moderate to high, with modern fast GC methods.High, with typical run times of 15-30 minutes.Moderate, sample preparation is simple but acquisition times can be longer for high sensitivity.
Instrumentation Gas chromatograph with a suitable detector (e.g., FID, MS).HPLC system with a pump, injector, column, and detector (e.g., UV/DAD).NMR spectrometer.
Common Impurities Detected 4-fluorotoluene, 4-fluorobenzyl chloride, 4-fluorobenzotrichloride.4-fluorobenzaldehyde, 4-fluorobenzoic acid, and other non-volatile degradation products.All proton-containing impurities.

Experimental Protocols

Due to the limited availability of validated methods specifically for this compound, the following protocols are adapted from established methods for analogous benzal chloride derivatives and represent a robust starting point for method development and validation.

Gas Chromatography (GC)

This method is suitable for the determination of purity and profiling of volatile impurities in this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at 15°C/min to 280°C.

    • Final hold: 280°C for 5 minutes.

  • Detector (FID): 300°C.

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve in 10 mL of a suitable solvent such as dichloromethane or acetonitrile.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total peak area of all detected components.

High-Performance Liquid Chromatography (HPLC)

This method is well-suited for the analysis of this compound and its potential non-volatile impurities, such as hydrolysis or oxidation products.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid.

    • B: Acetonitrile with 0.1% phosphoric acid.

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak. Impurity identification can be aided by comparing retention times with known standards and by examining the UV spectra from the DAD.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides valuable structural information and can be used for an absolute purity determination (quantitative NMR or qNMR) without the need for a specific reference standard of the analyte.

  • Instrumentation: 400 MHz NMR spectrometer (or higher).

  • Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard (for qNMR): A certified internal standard with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent, and ensure complete dissolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal from the internal standard. The characteristic singlet of the benzal proton in this compound is a good candidate for integration.

Visualization of Method Selection Workflow

The selection of an appropriate analytical method is a logical process based on the specific analytical needs. The following diagram illustrates a typical workflow for choosing a purity assessment method for this compound.

MethodSelectionWorkflow Workflow for Analytical Method Selection start Define Analytical Goal goal_purity Routine Purity Check (Area %) start->goal_purity goal_impurity Impurity Identification & Quantification start->goal_impurity goal_absolute Absolute Purity (qNMR) start->goal_absolute method_gc Gas Chromatography (GC) goal_purity->method_gc Volatile Sample method_hplc HPLC goal_purity->method_hplc Non-Volatile or Thermally Labile gc_ms GC-MS for Structural Info goal_impurity->gc_ms hplc_dad HPLC-DAD for Spectral Purity goal_impurity->hplc_dad qnmr Quantitative NMR (qNMR) goal_absolute->qnmr report Final Purity Report method_gc->report method_hplc->report method_nmr NMR Spectroscopy gc_ms->report hplc_dad->report qnmr->report

Caption: A logical workflow for selecting an analytical method for this compound purity assessment.

A Comparative Guide to 4-Fluorobenzal Chloride and 4-Fluorobenzoyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the selection of appropriate starting materials and intermediates is paramount to achieving desired molecular architectures and optimal reaction efficiencies. Among the vast array of available reagents, fluorinated aromatic compounds hold a significant position due to the unique physicochemical properties imparted by the fluorine atom. This guide provides a detailed, data-driven comparison of two such building blocks: 4-Fluorobenzal chloride and 4-Fluorobenzoyl chloride. We will explore their distinct reactivity profiles, primary synthetic applications, and provide supporting experimental data to aid researchers in making informed decisions for their synthetic strategies.

Chemical Properties and Reactivity Overview

This compound and 4-Fluorobenzoyl chloride, while structurally similar, possess fundamentally different reactive functional groups that dictate their synthetic utility.

This compound is a geminal dihalide, characterized by two chlorine atoms attached to the benzylic carbon. Its reactivity is primarily centered on the hydrolysis of the dichloromethyl group to form an aldehyde. This makes it a key intermediate in the synthesis of 4-fluorobenzaldehyde.

4-Fluorobenzoyl Chloride , on the other hand, is an acyl chloride. The carbonyl group directly attached to the chlorine atom renders the carbonyl carbon highly electrophilic. This inherent reactivity makes it an excellent acylating agent, widely employed for the introduction of the 4-fluorobenzoyl moiety into various molecules through reactions with nucleophiles like alcohols, amines, and aromatic rings. Acyl chlorides are generally more reactive than the corresponding carboxylic acids and are preferred for acylation reactions to achieve higher yields and faster reaction rates.[1]

A general comparison of the reactivity of the functional groups is summarized below:

Functional GroupClassPrimary ReactivityKey Applications
-CHCl₂Geminal DihalideNucleophilic substitution (hydrolysis)Aldehyde synthesis
-COClAcyl ChlorideNucleophilic acyl substitutionAcylation reactions (ketone, ester, amide synthesis)

Performance in Key Synthetic Applications

The distinct reactivity of these two compounds leads to their application in different, yet equally important, synthetic transformations.

Synthesis of 4-Fluorobenzaldehyde: The Forte of this compound

This compound serves as a direct precursor to 4-fluorobenzaldehyde, a crucial building block for various pharmaceuticals and agrochemicals. The primary transformation is a hydrolysis reaction.

Experimental Data: Hydrolysis of this compound

CatalystReaction ConditionsYield (%)Purity (%)Reference
FeCl₃ / ZnCl₂Heating with water>77HighNot Specified

This process involves the conversion of 4-fluorotoluene to this compound via chlorination, followed by hydrolysis.

Acylation Reactions: The Domain of 4-Fluorobenzoyl Chloride

4-Fluorobenzoyl chloride is the reagent of choice for introducing the 4-fluorobenzoyl group. Its high reactivity allows for efficient synthesis of ketones, esters, and amides, which are common motifs in drug molecules.

Experimental Data: Friedel-Crafts Acylation of Benzene

Aromatic SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzeneAlCl₃BenzeneCold to 600.5High[2]
ChlorobenzeneAlCl₃Nitrobenzene2519284-97 (para)[3]

Experimental Data: Amide Synthesis from Aniline Derivatives

AmineCatalystReaction ConditionsTime (min)Yield (%)Reference
AnilineCopper triflate100 °C, solvent-free5High[4]

Experimental Protocols

Synthesis of 4-Fluorobenzaldehyde from 4-Fluorotoluene via this compound

This two-step process is a common industrial method for the preparation of 4-fluorobenzaldehyde.

Step 1: Chlorination of 4-Fluorotoluene

  • Reactants: 4-Fluorotoluene, Chlorine gas.

  • Procedure: 4-Fluorotoluene is reacted with chlorine gas under UV irradiation to facilitate free-radical chlorination of the methyl group, yielding this compound. The reaction progress is monitored by GC to ensure the desired degree of chlorination.

Step 2: Hydrolysis of this compound

  • Reactants: this compound, Water.

  • Catalyst: A composite catalyst of ferric trichloride (FeCl₃) and zinc chloride (ZnCl₂).

  • Procedure: The crude this compound from the previous step is heated in the presence of the catalyst and water. The hydrolysis reaction converts the dichloromethyl group to an aldehyde. The product, 4-fluorobenzaldehyde, is then purified by extraction and rectification.

Synthesis of 4-Fluorobenzophenone via Friedel-Crafts Acylation using 4-Fluorobenzoyl Chloride

This protocol outlines the electrophilic aromatic substitution reaction between benzene and 4-fluorobenzoyl chloride.

  • Reactants: 4-Fluorobenzoyl chloride, Benzene.

  • Catalyst: Anhydrous aluminum chloride (AlCl₃).

  • Procedure: To a stirred solution of anhydrous aluminum chloride in excess benzene, 4-fluorobenzoyl chloride is added dropwise at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (around 60°C) for approximately 30 minutes to drive the reaction to completion.[2] The reaction is then quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting 4-fluorobenzophenone can be purified by distillation or recrystallization.

Synthesis of N-phenyl-4-fluorobenzamide from 4-Fluorobenzoyl Chloride

This procedure describes the formation of an amide bond by reacting 4-fluorobenzoyl chloride with an amine.

  • Reactants: 4-Fluorobenzoyl chloride, Aniline.

  • Catalyst/Base: Copper triflate or a tertiary amine like triethylamine.

  • Procedure: In a solvent-free approach, aniline derivatives and 4-fluorobenzoyl chloride are heated together at 100°C for a short duration (e.g., 5 minutes) in the presence of a catalytic amount of copper triflate.[4] Alternatively, in a solution-phase synthesis, the amine is dissolved in an inert solvent like dichloromethane, and the acyl chloride is added, often in the presence of a base such as triethylamine to neutralize the HCl byproduct. The reaction is typically stirred at room temperature for several hours.[5] The workup involves washing the reaction mixture with dilute acid and base to remove unreacted starting materials and byproducts, followed by drying and concentration of the organic phase to yield the amide product, which can be further purified by recrystallization or chromatography.

Logical Flow and Reaction Pathways

The following diagrams illustrate the primary synthetic pathways involving this compound and 4-Fluorobenzoyl chloride.

Synthesis_Pathways cluster_0 This compound Pathway cluster_1 4-Fluorobenzoyl Chloride Pathway 4-Fluorotoluene_1 4-Fluorotoluene 4-Fluorobenzal_chloride This compound 4-Fluorotoluene_1->4-Fluorobenzal_chloride Chlorination (UV) 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzal_chloride->4-Fluorobenzaldehyde Hydrolysis (FeCl₃/ZnCl₂) 4-Fluorotoluene_2 4-Fluorotoluene 4-Fluorotrichlorotoluene 4-Fluorotrichlorotoluene 4-Fluorotoluene_2->4-Fluorotrichlorotoluene Chlorination (UV) 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl chloride 4-Fluorotrichlorotoluene->4-Fluorobenzoyl_chloride Hydrolysis (FeCl₃/ZnCl₂) Products Ketones, Esters, Amides 4-Fluorobenzoyl_chloride->Products Nucleophilic Acyl Substitution

Primary synthetic routes from 4-fluorotoluene.

Reaction_Mechanisms cluster_hydrolysis Hydrolysis of this compound cluster_acylation Nucleophilic Acyl Substitution with 4-Fluorobenzoyl Chloride A1 This compound B1 Carbocation Intermediate A1->B1 +H₂O, -Cl⁻ C1 Hemiaminal-like Intermediate B1->C1 +H₂O, -H⁺ D1 4-Fluorobenzaldehyde C1->D1 -H₂O, -Cl⁻, +H⁺ A2 4-Fluorobenzoyl chloride B2 Tetrahedral Intermediate A2->B2 Nucleophilic Attack C2 Acylated Product B2->C2 Elimination of Cl⁻ Nu Nucleophile (e.g., R-OH, R-NH₂, Ar-H) Nu->A2

Simplified reaction mechanisms.

Conclusion

  • This compound is the preferred precursor for the synthesis of 4-fluorobenzaldehyde through a straightforward hydrolysis reaction. Its utility is largely confined to this transformation.

  • 4-Fluorobenzoyl chloride is a highly reactive acylating agent , indispensable for the efficient synthesis of a wide range of compounds including ketones, esters, and amides containing the 4-fluorobenzoyl moiety. Its broad applicability in forming carbon-carbon and carbon-heteroatom bonds makes it a more versatile building block for constructing complex molecular frameworks.

The choice between these two reagents will be dictated by the specific synthetic target. For the introduction of a 4-fluorobenzaldehyde unit, this compound is the logical choice. For acylation reactions to introduce a 4-fluorobenzoyl group, 4-fluorobenzoyl chloride is the superior and more reactive option. Understanding these fundamental differences is crucial for the strategic design and successful execution of synthetic routes in pharmaceutical and materials science research.

References

Spectroscopic Identification of 4-Fluorobenzal Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 4-Fluorobenzal chloride against its non-fluorinated and chlorinated analogues, Benzal chloride and 4-Chlorobenzal chloride. The objective is to facilitate the unambiguous identification of this compound and differentiate it from potential impurities or related compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility of the presented data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its selected alternatives. This data is essential for the accurate identification and characterization of these compounds in a laboratory setting.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

CompoundAr-H Chemical Shift (ppm)-CHCl₂ Proton Chemical Shift (ppm)
This compound 7.54 (d), 7.05 (t)6.68 (s)
Benzal chloride~7.3-7.5 (m)6.66 (s)
4-Chlorobenzal chloride~7.4 (d), ~7.3 (d)6.63 (s)
¹³C NMR Spectroscopy Data

Solvent: CDCl₃

CompoundAr-C Chemical Shift (ppm)-CHCl₂ Carbon Chemical Shift (ppm)C-F Coupling
This compound 163.6 (d, ¹JCF = 252 Hz), 133.2 (d, ⁴JCF = 3 Hz), 130.0 (d, ³JCF = 9 Hz), 116.3 (d, ²JCF = 22 Hz)68.9Present
Benzal chloride137.5, 129.1, 128.9, 126.869.4Absent
4-Chlorobenzal chloride138.8, 136.1, 129.4, 128.368.3Absent
Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)
This compound ~3050 (Ar C-H stretch), ~1600, ~1500 (Ar C=C stretch), ~1230 (C-F stretch), ~830 (C-Cl stretch), ~750 (Ar C-H bend)
Benzal chloride~3060 (Ar C-H stretch), ~1600, ~1490 (Ar C=C stretch), ~820 (C-Cl stretch), ~770, ~690 (Ar C-H bend)
4-Chlorobenzal chloride~3070 (Ar C-H stretch), ~1590, ~1490 (Ar C=C stretch), ~1090 (Ar C-Cl stretch), ~830 (C-Cl stretch), ~820 (Ar C-H bend)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 178, 180, 182143 ([M-Cl]⁺), 109 ([M-Cl₂H]⁺)
Benzal chloride159, 161, 163125 ([M-Cl]⁺), 89 ([M-Cl₂H]⁺)
4-Chlorobenzal chloride194, 196, 198159 ([M-Cl]⁺), 125 ([M-Cl₂H]⁺)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30 degrees and a relaxation delay of 1 second.

    • Acquire 16 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decays (FIDs) with an exponential window function and Fourier transform to obtain the frequency-domain spectra. Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Setup: Use an FTIR spectrometer equipped with a diamond ATR accessory.

  • Background Collection: Before sample analysis, record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal. For solid samples, ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: Ionize the sample molecules using a standard electron ionization source with an electron energy of 70 eV.[1]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

  • Detection: Detect the ions using an electron multiplier detector.

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 40-400.

Visualizing the Identification Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an unknown compound, as detailed in this guide.

Spectroscopic_Identification_Workflow General Workflow for Spectroscopic Identification cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Conclusion Sample Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Chemical Shifts, Coupling Constants IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight, Fragmentation Comparison Comparison with Reference Spectra Structure_Elucidation->Comparison Identification Compound Identified Comparison->Identification

Caption: Workflow for compound identification using spectroscopic methods.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the quest for novel therapeutic agents is a continuous endeavor. 4-Fluorobenzaldehyde, a versatile synthetic intermediate, has emerged as a valuable scaffold for the generation of a diverse array of derivatives exhibiting promising biological activities. This guide provides a comprehensive comparison of the anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties of various 4-fluorobenzaldehyde derivatives, supported by experimental data and detailed protocols.

The incorporation of a fluorine atom into a benzaldehyde structure can significantly enhance the metabolic stability and binding affinity of its derivatives to biological targets, making 4-fluorobenzaldehyde a sought-after precursor in medicinal chemistry.[1] This has led to the exploration of its derivatives across multiple therapeutic areas.

Anticancer Activity: Chalcones Leading the Charge

Chalcones, a class of compounds belonging to the flavonoid family, synthesized from 4-fluorobenzaldehyde, have demonstrated significant cytotoxic and apoptosis-inducing activities in various cancer cell lines.[2]

Table 1: Anticancer Activity of 4-Fluorobenzaldehyde Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Chalcone Derivative 1 Human Breast (MCF-7)3.44 ± 0.19[3]
Human Liver (HepG2)4.64 ± 0.23[3]
Human Colon (HCT116)6.31 ± 0.27[3]
α-Fluorinated Chalcone 4c Human Cervical (HeLa)0.025[4]
Human Promyelocytic Leukemia (U937)0.025[4]
Mechanism of Action: p38 MAPK Signaling Pathway

Many chalcone derivatives exert their anticancer effects by inducing apoptosis through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] Environmental stresses and inflammatory cytokines can activate this pathway, leading to a cascade of protein kinase phosphorylation events that ultimately regulate cell differentiation, apoptosis, and immune responses.[1][5]

p38_MAPK_Signaling_Pathway stress Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (MEKK, MLK) stress->mapkkk mkk36 MKK3/6 mapkkk->mkk36 phosphorylates p38 p38 MAPK mkk36->p38 phosphorylates substrates Downstream Substrates (ATF-2, MEF-2, etc.) p38->substrates phosphorylates apoptosis Apoptosis substrates->apoptosis

Chalcone-induced p38 MAPK signaling leading to apoptosis.
Experimental Protocol: MTT Assay for Anticancer Activity

The in-vitro anticancer activity of chalcone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow

MTT_Assay_Workflow cell_seeding Seed cancer cells in 96-well plates treatment Treat with varying concentrations of chalcone derivatives cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization measurement Measure absorbance at 570 nm solubilization->measurement Antimicrobial_Workflow media_prep Prepare and sterilize agar plates inoculation Inoculate plates with microbial suspension media_prep->inoculation disk_application Place sterile paper disks impregnated with test compounds on the agar surface inoculation->disk_application incubation Incubate plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi) disk_application->incubation measurement Measure the diameter of the zone of inhibition incubation->measurement MES_Test_Workflow animal_prep Administer test compound or vehicle to mice acclimation Allow for drug absorption (typically 30-60 min) animal_prep->acclimation stimulation Apply a supramaximal electrical stimulus via corneal or auricular electrodes acclimation->stimulation observation Observe for the presence or absence of the tonic hindlimb extension phase of the seizure stimulation->observation assessment Determine the percentage of animals protected from the tonic seizure observation->assessment Paw_Edema_Workflow baseline_measurement Measure initial paw volume of rats treatment Administer test compound or vehicle baseline_measurement->treatment carrageenan_injection Inject carrageenan into the sub-plantar region of the right hind paw treatment->carrageenan_injection volume_measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) carrageenan_injection->volume_measurement calculation Calculate the percentage inhibition of edema volume_measurement->calculation

References

A Comparative Study of Fluorinated Benzal Chlorides for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fluorinated benzal chlorides (α,α-dichloromethyl-fluorobenzenes), versatile intermediates crucial for the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The introduction of fluorine atoms onto the aromatic ring significantly modulates the physicochemical properties and reactivity of the benzal chloride moiety. This document offers a data-driven comparison of these compounds, supported by experimental protocols and mechanistic diagrams to aid in synthetic planning and development.

Please note: Direct comparative experimental data for fluorinated benzal chlorides is sparse in publicly available literature. Therefore, this guide draws parallels from the more extensively studied fluorinated benzyl chlorides (α-chloromethyl-fluorobenzenes). The underlying principles of how fluorine substitution impacts the reactivity of the benzylic C-Cl bond are analogous for both classes of compounds due to similar electronic effects on reaction intermediates.

Physicochemical Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Benzal ChlorideC₇H₆Cl₂161.032051.25
4-Fluorobenzal ChlorideC₇H₅Cl₂F179.02Data not availableData not available
2-Fluorobenzal ChlorideC₇H₅Cl₂F179.02Data not availableData not available
2,4-Difluorobenzal ChlorideC₇H₄Cl₂F₂197.01Data not availableData not available
3,4-Difluorobenzal ChlorideC₇H₄Cl₂F₂197.01Data not availableData not available

Comparative Reactivity

The reactivity of the dichloromethyl group in benzal chlorides is primarily dictated by the stability of the carbocation intermediate formed during nucleophilic substitution reactions (Sₙ1-like mechanisms). Fluorine atoms exert a strong, distance-dependent inductive electron-withdrawing effect (-I) and a position-dependent resonance electron-donating effect (+M).

  • Inductive Effect (-I): Destabilizes the carbocation, slowing the reaction rate. This effect is strongest at the ortho position and diminishes at meta and para positions.

  • Resonance Effect (+M): Stabilizes the carbocation by donating lone-pair electron density. This effect is only operative from the ortho and para positions.

Hydrolysis

Benzal chlorides hydrolyze to form the corresponding benzaldehydes, a critical transformation in fine chemical synthesis. The reaction rate is highly sensitive to the electronic effects of the fluorine substituents. Based on extensive studies of benzyl chloride solvolysis, a similar trend is expected for benzal chlorides.[1] Electron-donating groups stabilize the positive charge buildup in the transition state, accelerating the reaction, while electron-withdrawing groups have the opposite effect.

The table below, adapted from data for substituted benzyl chlorides, illustrates the expected relative hydrolysis rates.[1] A higher rate constant (k_solv) indicates greater reactivity.

Substituent (Position)Expected Effect on Benzal ChlorideRelative Rate Trend (k_solv)Rationale
4-FluoroRate DecreasingSlower than unsubstitutedThe strong -I effect outweighs the +M effect, destabilizing the carbocation.
3-FluoroRate DecreasingSlower than 4-FluoroOnly the destabilizing -I effect is operative.
3,5-DifluoroStrongly Rate DecreasingSignificantly SlowerAdditive -I effect from two meta fluorine atoms strongly destabilizes the carbocation.
4-NitroVery Strongly Rate DecreasingMuch SlowerThe very strong -I and -M effects of the nitro group make the carbocation intermediate highly unstable.

// Electronic Effects node [shape=ellipse, fillcolor="#FFFFFF"]; inductive [label="Inductive Effect (-I)\n(Destabilizing)"]; resonance [label="Resonance Effect (+M)\n(Stabilizing, o/p only)"];

inductive -> stability [dir=back, color="#EA4335", fontcolor="#EA4335", label=" decreases "]; resonance -> stability [dir=back, color="#34A853", fontcolor="#34A853", label=" increases "];

sub -> inductive [style=dotted, arrowhead=none]; sub -> resonance [style=dotted, arrowhead=none]; }

Caption: Influence of electronic effects on reaction rate.

Palladium-Catalyzed Cross-Coupling Reactions

Fluorinated benzal chlorides are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form diarylmethanes. These products are common substructures in pharmaceuticals.[2] The reaction involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst. While aryl chlorides are generally less reactive than bromides, benzylic chlorides are sufficiently activated for these transformations.[3]

The efficiency of the coupling can be influenced by the electronic nature of the fluorinated ring. Electron-withdrawing fluorine substituents can make the benzylic carbon more electrophilic, potentially facilitating the oxidative addition step. However, strong electron-withdrawing effects may also impact subsequent steps in the catalytic cycle.

EntryBenzal ChlorideArylboronic AcidExpected Yield
1This compoundPhenylboronic acidGood to Excellent
22-Fluorobenzal ChloridePhenylboronic acidGood
3This compound4-Methoxyphenylboronic acidExcellent
42,4-Difluorobenzal ChloridePhenylboronic acidModerate to Good

Yield expectations are based on analogous reactions with benzyl chlorides.[2][4]

// Reactants and Products node [shape=ellipse, style=solid, fillcolor="#FFFFFF"]; r_x [label="Fluorobenzal Chloride\n(Ar-CHCl₂)"]; boronic [label="Ar'B(OH)₂ + Base"]; product [label="Diarylmethane\n(Ar-CH(Ar')₂)"];

r_x -> pd2_complex [style=dashed]; boronic -> transmetal [style=dashed]; transmetal -> product [style=dashed, label=" Releases "]; }

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Synthesis of this compound via Photochemical Chlorination

This protocol describes a general method for the synthesis of benzal chlorides from the corresponding toluenes by free-radical chlorination.[5]

Materials:

  • 4-Fluorotoluene

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride - use with extreme caution) or neat

  • UV lamp (e.g., quartz lamp)

Procedure:

  • Set up a reaction flask with a reflux condenser, a gas inlet tube extending below the surface of the liquid, and a thermometer. Ensure the outlet is connected to a scrubber to neutralize excess chlorine and HCl gas.

  • Charge the flask with 4-fluorotoluene.

  • Heat the toluene to a gentle reflux (approx. 115-120 °C for 4-fluorotoluene).

  • Position the UV lamp to irradiate the reaction mixture.

  • Introduce a steady stream of chlorine gas into the refluxing liquid.

  • Monitor the reaction progress by periodically taking samples and analyzing via GC or by monitoring the weight increase of the reaction flask. The reaction proceeds sequentially from benzyl chloride to benzal chloride to benzotrichloride.

  • Cease the chlorine flow when the desired conversion to this compound is achieved, avoiding over-chlorination.

  • Cool the reaction mixture and purge with nitrogen to remove dissolved HCl and excess chlorine.

  • The crude product can be purified by fractional distillation under reduced pressure.

G

Caption: Experimental workflow for benzal chloride synthesis.

Protocol 2: Comparative Hydrolysis Rate Determination

This protocol is adapted from methods used to determine the solvolysis rates of benzyl chlorides and can be used to compare the reactivity of different fluorinated benzal chlorides.[1]

Materials:

  • Fluorinated benzal chloride (e.g., this compound, 3-fluorobenzal chloride)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a reverse-phase C18 column

Procedure:

  • Prepare a stock solution of the benzal chloride substrate in acetonitrile (e.g., 25-70 mM).

  • Prepare the hydrolysis solvent, for example, 80:20 water:acetonitrile (v/v).

  • Equilibrate the HPLC system and the hydrolysis solvent at a constant temperature (e.g., 25.0 °C).

  • To initiate the reaction, inject a small volume of the stock solution into a larger, stirred volume of the pre-heated hydrolysis solvent to achieve a final substrate concentration of 0.25–0.70 mM.

  • Immediately begin monitoring the reaction by injecting aliquots onto the HPLC at timed intervals.

  • Monitor the disappearance of the benzal chloride peak and the appearance of the corresponding benzaldehyde product peak.

  • The first-order rate constant (k) can be determined from the slope of a plot of ln([Benzal Chloride]) versus time.

  • Repeat the experiment under identical conditions for each fluorinated analogue to be compared.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of a fluorinated benzal chloride with an arylboronic acid.[2][4][6]

Materials:

  • Fluorinated benzal chloride (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv)

  • Solvent system (e.g., THF/Water 10:1 or Dioxane/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the fluorinated benzal chloride, arylboronic acid, base, and palladium catalyst under an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to a temperature between 70-90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diarylmethane product by column chromatography on silica gel.

References

Safety Operating Guide

Personal protective equipment for handling 4-Fluorobenzal chloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational guidelines, and disposal instructions for the handling of 4-Fluorobenzal chloride (CAS No. 456-19-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Core Safety Information

This compound is a corrosive liquid that is harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects.[1] It is imperative to handle this chemical with extreme caution in a well-ventilated area, such as a chemical fume hood, and to use appropriate personal protective equipment (PPE) at all times.[1]

Physical and Chemical Properties
PropertyValue
CAS Number 456-19-9
Molecular Formula C₇H₅Cl₂F[1][2]
Molecular Weight 179.02 g/mol [2]
Appearance Clear, light yellow to green liquid[3]
Boiling Point 81-83 °C @ 15 mmHg[1] / 203.6 °C @ 760 mmHg[3]
Density ~1.341 g/cm³[3]
Flash Point 82.6 °C - 90 °C[1][3]
Melting Point Data not available
Hazard Identification
HazardClassification
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1]
Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage)[1]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[1]
Germ Cell Mutagenicity Category 2 (Suspected of causing genetic defects)[1]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound:

Protection TypeSpecification
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[4]
Body Protection A chemical-resistant lab coat or apron. For larger quantities or increased risk of splashing, a chemical-resistant suit may be necessary.
Respiratory Protection To be used in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.

Operational Plan: From Handling to Disposal

This section outlines the standard operating procedure for the use of this compound in a laboratory setting.

Handling and Storage
  • Engineering Controls : Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[1] Eyewash stations and safety showers must be readily accessible.[1]

  • Safe Handling Practices : Avoid inhalation of vapors and contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1] Keep the container tightly closed when not in use.[1]

  • Storage Conditions : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] The storage area should be designated for corrosive materials. Keep away from incompatible materials such as strong oxidizing agents.[1]

Experimental Workflow Diagram

G Standard Operating Procedure for this compound Use cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify fume hood functionality B Don appropriate PPE A->B C Inspect chemical container for integrity B->C D Carefully uncap and dispense required amount C->D Proceed to handling E Perform experiment within the fume hood D->E F Securely cap the container immediately after use E->F G Decontaminate work surfaces F->G Proceed to cleanup H Dispose of contaminated materials in designated hazardous waste container G->H I Remove and properly dispose of gloves H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe laboratory use of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response Protocol

A minor chemical spill is one that can be safely cleaned up by laboratory personnel. For major spills, evacuate the area and contact emergency services.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Situation : From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • Don PPE : Before attempting cleanup, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill : Use a chemical spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to dike the spill and prevent it from spreading.

  • Absorb the Chemical : Gently apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste : Once the chemical is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose of Waste : All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

  • Report the Incident : Report the spill to the appropriate laboratory supervisor or safety officer.

Spill Management Workflow Diagram

G Chemical Spill Response Workflow Start Spill Occurs Assess Assess the Spill (Minor or Major?) Start->Assess Major Major Spill: Evacuate Area Call Emergency Services Assess->Major Minor Minor Spill: Proceed with Caution Assess->Minor PPE Don Appropriate PPE Minor->PPE Contain Contain the Spill with Absorbents PPE->Contain Absorb Absorb the Spilled Chemical Contain->Absorb Collect Collect Contaminated Material into Hazardous Waste Container Absorb->Collect Decon Decontaminate the Spill Area Collect->Decon Dispose Dispose of all contaminated materials as hazardous waste Decon->Dispose Report Report the Incident Dispose->Report

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in clearly labeled, sealed, and chemical-resistant containers.

  • Disposal Vendor : Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance : Ensure that all disposal activities are in full compliance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.